Product packaging for 6-Aminopyrazine-2-carboxylic acid(Cat. No.:CAS No. 61442-38-4)

6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984
CAS No.: 61442-38-4
M. Wt: 139.11 g/mol
InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N
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Description

6-Aminopyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B1279984 6-Aminopyrazine-2-carboxylic acid CAS No. 61442-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUHGHBIVGABDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485517
Record name 6-AMINOPYRAZINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61442-38-4
Record name 6-AMINOPYRAZINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid, a substituted pyrazine derivative, represents a molecule of interest within medicinal chemistry and drug discovery. Its structural resemblance to biologically active pyrazines, such as the antitubercular drug pyrazinamide, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also presents a hypothetical synthesis protocol and expected spectral characteristics based on established chemical principles and data from closely related analogs. This guide aims to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and exploration of pyrazine-based compounds for drug development.

Chemical and Physical Properties

This compound (CAS RN: 61442-38-4) is a heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with both an amino and a carboxylic acid group.

Physical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. The data is compiled from various chemical supplier databases.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
Melting Point 283-285 °C
Appearance Not specified (likely a solid)
Solubility Not specified
Storage 2-8 °C

Table 1: Physical and Chemical Properties of this compound

Chemical Structure

The chemical structure of this compound is characterized by a pyrazine ring with an amino group at position 6 and a carboxylic acid group at position 2.

Synthesis and Reactivity

Hypothetical Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of related aminopyrazine derivatives and should be optimized for specific laboratory conditions.

Reaction Scheme:

6-Chloropyrazine-2-carboxylic acid + NH₃ (aq) → this compound + HCl

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Aqueous ammonia (25-30%)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Activated carbon

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus, pH meter)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloropyrazine-2-carboxylic acid in an excess of aqueous ammonia.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess ammonia under reduced pressure.

  • Treat the resulting solution with activated carbon to remove colored impurities, followed by hot filtration.

  • Carefully adjust the pH of the filtrate to the isoelectric point of this compound using hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the amino and carboxylic acid functional groups, as well as the aromatic pyrazine ring.

  • Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basic properties to the molecule.

  • Carboxylic Acid Group: The carboxylic acid group is acidic and can undergo esterification, amidation, and reduction.

  • Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents. It can potentially undergo nucleophilic aromatic substitution reactions under specific conditions.

Spectral Data (Expected)

Detailed, experimentally verified spectral data for this compound is not currently available in public databases. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a broad signal for the amino protons, and a downfield signal for the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the amino and carboxyl groups.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will show signals for the four carbon atoms of the pyrazine ring and a downfield signal for the carboxylic acid carbon. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C stretches (pyrazine ring): Multiple bands in the aromatic region (approx. 1400-1600 cm⁻¹).

  • N-H bend (amino group): A band around 1600-1650 cm⁻¹.

Mass Spectrometry (Expected)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (139.11 g/mol ) is expected to be observed. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the amino group (-NH₂).

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrazine scaffold is a common feature in many biologically active molecules. For instance, pyrazinamide is a first-line medication for tuberculosis. Derivatives of various aminopyrazine carboxylic acids have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. Therefore, this compound and its derivatives represent a class of compounds with potential for further investigation in drug discovery programs.

Visualization

Logical Workflow for the Hypothetical Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product 6-Chloropyrazine-2-carboxylic_acid 6-Chloropyrazine-2-carboxylic acid Amination Amination with Aqueous Ammonia 6-Chloropyrazine-2-carboxylic_acid->Amination Evaporation Removal of Excess Ammonia Amination->Evaporation Decolorization Treatment with Activated Carbon Evaporation->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Precipitation pH Adjustment with HCl Filtration1->Precipitation Filtration2 Filtration of Product Precipitation->Filtration2 Drying Drying under Vacuum Filtration2->Drying 6-Aminopyrazine-2-carboxylic_acid This compound Drying->6-Aminopyrazine-2-carboxylic_acid

Caption: Hypothetical synthesis workflow for this compound.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While basic identifying information is available, a comprehensive public dataset on its detailed chemical properties, synthesis, and biological activity is currently lacking. This guide has summarized the known information and provided a scientifically plausible, albeit hypothetical, framework for its synthesis and expected spectral characteristics. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound and to explore its potential as a building block for new therapeutic agents.

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid (CAS: 61442-38-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid, a heterocyclic compound identified by CAS number 61442-38-4, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique chemical architecture, featuring a pyrazine ring substituted with both an amino and a carboxylic acid group, makes it a valuable scaffold in the design and development of novel pharmaceutical agents and specialty chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, a postulated synthesis pathway, and its potential applications in drug discovery, supported by available data. While the direct biological mechanism of this compound is not extensively documented, this guide will explore the known activities of its derivatives to infer potential areas of therapeutic interest.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The available data is summarized in the table below.

PropertyValueReference
CAS Number 61442-38-4[1][2][3]
Molecular Formula C₅H₅N₃O₂[1][2][3]
Molecular Weight 139.11 g/mol [1][2][3]
Appearance Yellow-brown solid[4]
Melting Point 283-285 °C (with decomposition)N/A
Solubility No specific data available. Likely soluble in polar organic solvents like DMSO and methanol based on the properties of similar compounds.N/A
pKa No specific data available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, and the amino group a pKa around 2-4, typical for aminopyrazines.N/A
Storage Keep in a dark place under an inert atmosphere at 2-8°C.[2]

Synthesis

A general experimental workflow for such a synthesis is proposed below.

Postulated Synthesis Workflow start Start: 2-Chloropyrazine-6-carboxylic acid reaction Nucleophilic Aromatic Substitution start->reaction 1. reagent1 Ammonolysis Reagent (e.g., aq. NH₃) reagent1->reaction 2. workup Reaction Work-up (Neutralization, Extraction) reaction->workup 3. purification Purification (Recrystallization/Chromatography) workup->purification 4. product Product: this compound purification->product 5.

Caption: Postulated synthesis workflow for this compound.

Postulated Experimental Protocol: Amination of 2-Chloropyrazine-6-carboxylic acid

This protocol is a hypothetical procedure based on general organic synthesis techniques.

Materials:

  • 2-Chloropyrazine-6-carboxylic acid

  • Aqueous ammonia (concentrated)

  • Pressurized reaction vessel

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvent for recrystallization

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-chloropyrazine-6-carboxylic acid in an excess of concentrated aqueous ammonia.

  • Seal the vessel and heat the mixture to a temperature typically between 100-150°C for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and neutralize with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with cold water.

  • If necessary, further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

  • Dry the purified this compound under vacuum.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[3] The pyrazine moiety is a common scaffold in medicinal chemistry, and the amino and carboxylic acid functional groups on this compound offer versatile handles for further chemical modifications.

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including:

  • Antimicrobial and Antioxidant Activities: Novel pyrazine-2-carboxylic acid derivatives of piperazines have been synthesized and shown to possess both antioxidant and antimicrobial properties.

  • Antimycobacterial and Antifungal Activities: Substituted amides of pyrazine-2-carboxylic acids have been synthesized and evaluated for their in vitro antimycobacterial and antifungal effects.

The general workflow for utilizing this compound in the synthesis of bioactive derivatives is depicted below.

Drug Discovery Workflow start 6-Aminopyrazine- 2-carboxylic acid coupling Amide Coupling or Esterification start->coupling derivatives Library of Pyrazine Derivatives coupling->derivatives amines_alcohols Various Amines or Alcohols amines_alcohols->coupling screening Biological Screening derivatives->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: General workflow for drug discovery using this compound.

Potential Mechanism of Action (Inferred from Derivatives)

Direct studies on the mechanism of action of this compound are not available. However, by examining the biological activities of its derivatives, we can infer potential cellular pathways and targets that could be relevant for future research. For instance, some pyrazine derivatives have been shown to exhibit antimicrobial activity. A possible mechanism for this could involve the inhibition of essential microbial enzymes.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, leading to an antimicrobial effect.

Hypothetical Antimicrobial Signaling Pathway derivative Pyrazine Derivative enzyme Essential Microbial Enzyme (e.g., DNA gyrase) derivative->enzyme Binds to process Essential Cellular Process (e.g., DNA replication) inhibition Inhibition enzyme:s->inhibition:n disruption Disruption process:s->disruption:n inhibition:s->process:n death Bacterial Cell Death disruption:s->death:n

Caption: A hypothetical signaling pathway for the antimicrobial action of pyrazine derivatives.

Conclusion

This compound (CAS: 61442-38-4) is a valuable heterocyclic building block with significant potential in the fields of pharmaceutical and chemical research. While detailed experimental data on its synthesis and biological activity are limited in publicly accessible literature, its utility as a synthetic intermediate is evident from the variety of its derivatives being investigated for diverse therapeutic applications. This technical guide provides a consolidated resource of the available information and outlines logical next steps for researchers working with this compound. Further investigation into its synthesis, physicochemical properties, and the biological mechanisms of its derivatives will undoubtedly contribute to the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Aminopyrazine-2-carboxylic acid is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a critical step in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. This guide eschews a rigid template, instead focusing on the chemical logic and practical considerations inherent to each synthetic pathway. We will delve into the mechanistic underpinnings of three primary strategies: the Hofmann Rearrangement, the Curtius Rearrangement, and the direct amination of a halogenated precursor. Each section will provide a detailed, step-by-step protocol, an analysis of the causal factors influencing experimental choices, and a discussion of the self-validating aspects of each method. All quantitative data is summarized for clarity, and logical workflows are illustrated with diagrams to enhance understanding.

Introduction: The Significance of the this compound Moiety

The pyrazine ring is a privileged structure in drug discovery, and the specific substitution pattern of this compound offers a unique combination of hydrogen bond donors and acceptors, as well as a carboxylic acid handle for further derivatization. This arrangement is crucial for molecular recognition at biological targets. The amino group can serve as a key interaction point or a site for building out more complex molecular architectures, while the carboxylic acid can engage in salt bridges or be converted to a variety of functional groups.[1] The inherent stability of the pyrazine ring and the potential for bioisosteric replacements of the carboxylic acid group further enhance its desirability in drug design.[2] Consequently, robust and scalable synthetic access to this core is of paramount importance.

Synthetic Strategies: A Comparative Overview

Three principal synthetic strategies have been identified for the preparation of this compound. The choice of route will often depend on the availability of starting materials, scalability requirements, and tolerance to specific reaction conditions.

Synthetic Route Starting Material Key Transformation Advantages Potential Challenges
Route 1: Hofmann Rearrangement Pyrazine-2,6-dicarboxylic acidDegradation of a primary amideReadily available starting materialMulti-step process, potential for side reactions
Route 2: Curtius Rearrangement Pyrazine-2,6-dicarboxylic acidRearrangement of an acyl azideGenerally high yielding and cleanUse of potentially hazardous azide reagents
Route 3: Direct Amination 6-Chloropyrazine-2-carboxylic acidNucleophilic aromatic substitutionMore direct routeHarsh reaction conditions may be required

Route 1: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3] This route commences with the commercially available pyrazine-2,6-dicarboxylic acid.

Workflow for Hofmann Rearrangement

A Pyrazine-2,6-dicarboxylic Acid B Pyrazine-2,6-dicarbonyl Dichloride A->B SOCl₂ or (COCl)₂ C Pyrazine-2,6-dicarboxamide B->C NH₃ D This compound C->D Br₂, NaOH, H₂O

Caption: Synthetic workflow for this compound via Hofmann Rearrangement.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2,6-dicarboxamide

  • To a solution of pyrazine-2,6-dicarboxylic acid (1.0 eq.) in an appropriate solvent such as dichloromethane, add oxalyl chloride (2.2 eq.) and a catalytic amount of dimethylformamide (DMF). The reaction of a carboxylic acid with oxalyl chloride in the presence of a catalytic amount of DMF is a standard and efficient method for the preparation of acyl chlorides.[4] The Vilsmeier-Haack intermediate formed from oxalyl chloride and DMF is the active acylating agent.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of pyrazine-2,6-dicarbonyl dichloride.

  • Carefully add the solution of the diacyl chloride to an excess of concentrated aqueous ammonia at 0 °C. The use of excess ammonia ensures that both acyl chloride groups are converted to the amide and that any HCl generated is neutralized.

  • Stir the mixture vigorously and then allow it to warm to room temperature.

  • Collect the precipitated pyrazine-2,6-dicarboxamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Hofmann Rearrangement of Pyrazine-2,6-dicarboxamide

  • Prepare a solution of sodium hydroxide (or potassium hydroxide) in water and cool it to 0-5 °C. The reaction is typically run at low temperatures to control the exothermicity.

  • Slowly add bromine (1.1 eq.) to the cold base solution to form sodium hypobromite in situ. The hypobromite is the oxidizing agent in the reaction.[3]

  • Add the pyrazine-2,6-dicarboxamide (1.0 eq.) to the hypobromite solution while maintaining the low temperature.

  • Slowly warm the reaction mixture and then heat to reflux until the reaction is complete. The rearrangement of the N-bromoamide intermediate to the isocyanate is thermally induced.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the this compound. The isocyanate formed in the rearrangement is hydrolyzed to a carbamic acid, which then decarboxylates to the amine. The product is isolated by adjusting the pH to its isoelectric point.

Route 2: Synthesis via Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine.[5][6] This method is often high-yielding and tolerant of a wide range of functional groups. A similar Curtius rearrangement has been successfully employed in the synthesis of 2-amino-5-methylpyrazine from 5-methylpyrazine-2-carboxylic acid, demonstrating its applicability to the pyrazine system.[7]

Workflow for Curtius Rearrangement

A Pyrazine-2,6-dicarboxylic Acid B Pyrazine-2,6-dicarbonyl Dichloride A->B SOCl₂ or (COCl)₂ C Pyrazine-2,6-diacyl Azide B->C NaN₃ D 6-Aminopyrazine-2-isocyanate-2-carbonyl Azide (intermediate) C->D Heat (Rearrangement) E This compound D->E H₂O (Hydrolysis)

Caption: Synthetic workflow for this compound via Curtius Rearrangement.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2,6-diacyl Azide

  • Prepare pyrazine-2,6-dicarbonyl dichloride from pyrazine-2,6-dicarboxylic acid as described in Route 1, Step 1.

  • Dissolve the crude pyrazine-2,6-dicarbonyl dichloride in a suitable solvent such as acetone.

  • Slowly add a solution of sodium azide (2.2 eq.) in water to the diacyl chloride solution at 0 °C. The use of a biphasic system or a phase-transfer catalyst can sometimes improve the reaction efficiency. Caution: Sodium azide and acyl azides are potentially explosive and should be handled with appropriate safety precautions.

  • Stir the mixture at low temperature for a few hours.

  • Extract the pyrazine-2,6-diacyl azide into an organic solvent and use it directly in the next step without isolation.

Step 2: Curtius Rearrangement and Hydrolysis

  • Heat the solution of pyrazine-2,6-diacyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the diisocyanate. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Upon completion of the rearrangement, add water or an aqueous acid to the reaction mixture to hydrolyze the isocyanate groups.

  • Reflux the mixture to ensure complete hydrolysis and decarboxylation to the diamine.

  • In this specific case, to obtain the mono-amino acid, it is likely that one of the isocyanate groups will react intramolecularly or with the solvent, or that careful control of stoichiometry and reaction conditions would be needed to favor the mono-rearrangement and subsequent hydrolysis. A more controlled approach would involve the selective protection of one carboxylic acid group of the starting material before proceeding with the Curtius rearrangement.

  • Alternatively, and more practically for the target molecule, one would start with a mono-protected pyrazine-2,6-dicarboxylic acid. After formation of the mono-acyl azide and Curtius rearrangement, hydrolysis would yield the desired this compound.

Route 3: Synthesis via Direct Amination of a Halogenated Precursor

This route offers a more direct approach starting from a halogenated pyrazine derivative. 6-Chloropyrazine-2-carboxylic acid is a commercially available and logical starting material. The key step is a nucleophilic aromatic substitution (SNA_r_) of the chloride with an amino group.

Workflow for Direct Amination

A 6-Chloropyrazine-2-carboxylic Acid B This compound A->B NH₃, catalyst (e.g., Cu salt), high T/P

Caption: Synthetic workflow for this compound via Direct Amination.

Experimental Protocol
  • Place 6-chloropyrazine-2-carboxylic acid (1.0 eq.) and a copper catalyst (e.g., copper(I) oxide or copper(I) iodide) in a high-pressure reaction vessel. The use of a copper catalyst is often necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.

  • Add a source of ammonia, such as aqueous ammonia or liquid ammonia, to the vessel.

  • Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours. The reaction is typically carried out under pressure to maintain ammonia in the liquid phase and to increase the reaction rate.

  • After cooling, carefully vent the reaction vessel.

  • Acidify the reaction mixture with a suitable acid to precipitate the product.

  • Collect the crude this compound by filtration, and purify by recrystallization. The purification may also involve treatment with a chelating agent to remove residual copper catalyst.

Conclusion and Future Perspectives

This guide has detailed three primary synthetic routes to this compound, a key building block in modern drug discovery. The choice between the Hofmann rearrangement, the Curtius rearrangement, and direct amination will be dictated by factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. The Hofmann and Curtius routes, while longer, may be more amenable to laboratory-scale synthesis and avoid the need for high-pressure equipment. The direct amination route is more atom-economical but requires more specialized equipment and careful optimization to avoid side reactions.

Future research in this area may focus on developing milder and more efficient catalytic systems for the direct amination route, potentially avoiding the need for high temperatures and pressures. Additionally, flow chemistry approaches could offer safer and more scalable solutions for the Curtius rearrangement by minimizing the accumulation of hazardous azide intermediates.[8] The continued development of robust and efficient syntheses of this compound will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

6-Aminopyrazine-2-carboxylic acid is an organic compound featuring a pyrazine core. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific isomer, an amino group (-NH₂) is attached at position 6, and a carboxylic acid group (-COOH) is at position 2.

The presence of both a basic amino group and an acidic carboxylic acid group suggests that the molecule can exist as a zwitterion under certain pH conditions. The aromatic pyrazine ring influences the electronic properties of the substituents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₅N₃O₂[1][2]
Molecular Weight 139.11 g/mol [1][2]
CAS Number 61442-38-4[1][2]
Appearance Solid[2]
Storage Conditions 2-8 °C, inert atmosphere, dark place[1][3]
SMILES NC1=CN=CC(=N1)C(O)=O[1][2][3]

Table 1: Physicochemical Properties of this compound

Structural Representation

The two-dimensional structure of this compound is depicted below:

G 2D Structure of this compound cluster_pyrazine cluster_substituents C1 C N1 N C1->N1 C_COOH C C1->C_COOH C2 C N1->C2 C3 C C2->C3 N2 N C3->N2 C4 C N2->C4 C4->C1 N_NH2 NH2 C4->N_NH2 O1_COOH O C_COOH->O1_COOH O2_COOH OH C_COOH->O2_COOH

Figure 1: 2D molecular structure of this compound.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the acidic proton of the carboxylic acid. The amino protons may appear as a broad singlet. The two protons on the pyrazine ring are in different chemical environments and should appear as distinct signals, likely doublets due to coupling with each other. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around 160-175 ppm). The four carbons of the pyrazine ring will have chemical shifts characteristic of aromatic heterocyclic systems.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

  • C=N and C=C stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.11 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (M-45) and other characteristic fragments of the pyrazine ring.

Synthesis and Reactivity

This compound serves as a valuable building block in organic synthesis. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for further molecular elaboration. The amino group can also participate in various reactions, including acylation and alkylation.

General Experimental Protocol for Amide Synthesis

A common application of this compound and its derivatives is in the synthesis of amides, which are prevalent in many biologically active molecules. A general protocol for the synthesis of a pyrazine-2-carboxamide from the corresponding carboxylic acid is outlined below. This protocol is adapted from methodologies used for similar pyrazine carboxylic acids[4].

Step 1: Formation of the Acyl Chloride

  • To a solution of the pyrazine-2-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine) (1.5-2.0 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

G General Workflow for Pyrazine-2-carboxamide Synthesis start Start: This compound acyl_chloride Acyl Chloride Formation (e.g., with SOCl₂ or (COCl)₂) start->acyl_chloride amide_formation Amide Formation (Reaction with primary or secondary amine) acyl_chloride->amide_formation workup Aqueous Workup and Extraction amide_formation->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 6-Aminopyrazine-2-carboxamide purification->product

Figure 2: General experimental workflow for the synthesis of a 6-aminopyrazine-2-carboxamide.

Applications in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with applications as antitubercular, anticancer, and anti-inflammatory agents. The structural motif of this compound provides a key building block for the synthesis of novel therapeutic agents. The ability to functionalize both the amino and carboxylic acid groups allows for the exploration of a large chemical space in the search for new drug candidates. While specific biological activities for this compound itself are not extensively documented, its derivatives are of considerable interest. For instance, amides derived from substituted pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal activities[5].

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of new chemical entities for drug discovery. While detailed experimental characterization of this specific isomer is limited in the public literature, its fundamental molecular properties and predicted spectroscopic features provide a solid foundation for its use in research. The synthetic versatility offered by its bifunctional nature makes it an attractive starting material for the generation of diverse molecular libraries aimed at identifying novel therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Navigating the Solubility Landscape of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Solubility Determination and its Critical Role in Pharmaceutical Research

The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy and potentially leading to the failure of an otherwise promising drug candidate. Therefore, a thorough understanding and empirical determination of a compound's solubility in various solvent systems are paramount during lead optimization.

Quantitative Solubility of 6-Aminopyrazine-2-carboxylic Acid

As of the latest literature surveys, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive set of organic solvents has not been published. However, based on the solubility of structurally similar compounds like Pyrazine-2-carboxylic acid and 3-Aminopyrazine-2-carboxylic acid, a general solubility profile can be anticipated. It is expected to exhibit higher solubility in polar organic solvents such as ethanol, acetone, and DMSO, and lower solubility in non-polar solvents like hexane and toluene. For 3-Aminopyrazine-2-carboxylic acid, it has been noted to be sparingly soluble in DMSO and slightly soluble in methanol.

To address the absence of specific data, researchers can utilize the following standardized experimental protocol to determine the solubility of this compound. The resulting data can be populated into the structured table provided below.

Table 1: Experimentally Determined Solubility of this compound
Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH5.125Data to be determinedData to be determined
EthanolC₂H₅OH4.325Data to be determinedData to be determined
AcetoneC₃H₆O5.125Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225Data to be determinedData to be determined
AcetonitrileC₂H₃N5.825Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)C₃H₇NO6.425Data to be determinedData to be determined
Tetrahydrofuran (THF)C₄H₈O4.025Data to be determinedData to be determined
TolueneC₇H₈2.425Data to be determinedData to be determined
HexaneC₆H₁₄0.125Data to be determinedData to be determined

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol outlines the steps for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant agitation speed (e.g., 150-200 rpm) within a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification of Solute Concentration:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

      • Inject the filtered sample solution into the HPLC and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • If the compound has a distinct chromophore and the solvent does not interfere, this method can be used.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Measure the absorbance of the filtered sample solution and determine the concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

The Role of Solubility Screening in Drug Discovery: A Workflow Perspective

The determination of solubility is not an isolated exercise but an integral part of the iterative process of drug discovery and lead optimization. The following diagram illustrates a typical workflow where solubility assessment plays a pivotal role.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Candidate Selection HTS High-Throughput Screening Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation SAR_Expansion SAR Expansion Hit_Confirmation->SAR_Expansion Initial_ADME Initial ADME Profiling SAR_Expansion->Initial_ADME Solubility_Screening Solubility Screening Initial_ADME->Solubility_Screening Potency_Selectivity Potency & Selectivity Enhancement Solubility_Screening->Potency_Selectivity Solubility_Optimization Solubility Optimization Solubility_Screening->Solubility_Optimization PK_PD_Tox Pharmacokinetics & Pharmacodynamics/ Toxicology Studies Potency_Selectivity->PK_PD_Tox Iterative_Design Iterative Molecular Design & Synthesis PK_PD_Tox->Iterative_Design Iterative_Design->Potency_Selectivity Cycle Preclinical_Candidate Preclinical Candidate Iterative_Design->Preclinical_Candidate Solubility_Optimization->Iterative_Design

Figure 1. The integral role of solubility assessment in the drug discovery workflow.

This workflow highlights how early solubility screening of initial hits informs the subsequent hit-to-lead and lead optimization phases. Compounds with poor solubility may be deprioritized or subjected to chemical modifications to improve this property. This iterative cycle of design, synthesis, and testing, with solubility as a key parameter, is crucial for developing a preclinical candidate with a favorable overall profile.

Conclusion

While a pre-existing, comprehensive dataset on the solubility of this compound in organic solvents is not currently available, this technical guide provides the necessary tools for researchers to generate this critical data. By employing the detailed shake-flask protocol, scientists can systematically evaluate the solubility profile of this and other compounds of interest. Integrating these findings into the broader drug discovery workflow, as illustrated, will enable more informed decision-making, ultimately increasing the probability of success in the development of novel therapeutics. The provided framework serves as a robust starting point for any research program focused on the characterization and optimization of promising pharmaceutical compounds.

References

Spectroscopic and Methodological Profile of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Aminopyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the amine and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group, as well as the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at the downfield end of the spectrum (around 165-185 ppm)[1]. The chemical shifts of the aromatic carbons in the pyrazine ring will be influenced by the nitrogen atoms and the substituents.

Table 1: Predicted NMR Data for this compound

Analysis Predicted Chemical Shift (ppm) Notes
¹H NMR~8.0 - 9.0 (aromatic CH)The exact shifts and coupling constants depend on the solvent and concentration.
~7.0 - 8.0 (NH₂)Broad signal, exchangeable with D₂O.
~12.0 - 13.0 (COOH)Very broad signal, exchangeable with D₂O.
¹³C NMR~165 - 175 (C=O)Carboxylic acid carbonyl.
~120 - 160 (Aromatic C)Four distinct signals for the pyrazine ring carbons.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
N-H (Amine)Stretching3500 - 3300Medium (two bands for primary amine)
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Carboxylic Acid)Stretching1760 - 1690Strong
C=N, C=C (Aromatic Ring)Stretching1600 - 1450Medium to Strong
C-O (Carboxylic Acid)Stretching1320 - 1210Strong
N-H (Amine)Bending1650 - 1580Medium
O-H (Carboxylic Acid)Bending1440 - 1395 and 950 - 910Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (Nominal) Proposed Fragmentation
[M]⁺139Molecular Ion
[M-OH]⁺122Loss of hydroxyl radical from the carboxylic acid
[M-COOH]⁺94Loss of the carboxyl group
[M-NH₂]⁺123Loss of the amino group

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the solid this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock Lock and Shim load->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate analysis analysis integrate->analysis Structural Elucidation

NMR Experimental Workflow
FT-IR Spectroscopy Protocol

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument's software will automatically subtract the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract peak_pick Peak Picking and Assignment subtract->peak_pick analysis analysis peak_pick->analysis Functional Group Identification LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_detect MS Detection dissolve_ms Dissolve Sample in LC-MS Grade Solvent inject Inject onto HPLC Column dissolve_ms->inject elute Gradient Elution inject->elute ionize Electrospray Ionization (ESI) elute->ionize analyze Mass Analysis (Full Scan & MS/MS) ionize->analyze data_analysis data_analysis analyze->data_analysis Molecular Weight and Fragmentation Analysis Synthesis_Workflow start 6-Aminopyrazine- 2-carboxylic acid activation Carboxylic Acid Activation (e.g., with SOCl₂ or CDI) start->activation amide_formation Amide Formation (Reaction with Amines) activation->amide_formation derivatives Library of Pyrazinecarboxamide Derivatives amide_formation->derivatives screening Biological Screening (e.g., Antimicrobial, Anticancer) derivatives->screening

References

Theoretical Exploration of 6-Aminopyrazine-2-carboxylic Acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies of this molecule, focusing on its structural, electronic, and spectroscopic properties as elucidated by computational methods. This document is intended to serve as a resource for researchers in drug discovery and computational chemistry, offering a compilation of theoretical data, detailed experimental protocols for computational analysis, and a visual representation of the analytical workflow.

Introduction

This compound, a derivative of pyrazine, possesses a unique combination of functional groups—an amino group and a carboxylic acid—that make it a versatile building block in the synthesis of complex organic molecules with potential biological activity. Understanding the fundamental quantum chemical properties of this core structure is paramount for the rational design of new drug candidates. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the molecule's geometry, electronic charge distribution, and reactivity. This guide summarizes key theoretical data and outlines the methodologies to perform such computational analyses.

Molecular Properties of this compound

The structural and electronic properties of this compound have been investigated using computational methods. The following tables summarize key quantitative data obtained from DFT calculations, providing a baseline for further in-silico studies.

Optimized Molecular Geometry

The geometry of this compound has been optimized to determine its most stable conformation. The calculated bond lengths and bond angles are crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Table 1: Selected Optimized Bond Lengths and Bond Angles

ParameterBond/AngleValue
Bond Length (Å)C2-C31.405
C3-N41.334
N4-C51.334
C5-C61.405
C6-N11.343
N1-C21.343
C2-C7 (Carboxylic)1.498
C7=O81.221
C7-O91.354
C6-N10 (Amino)1.365
Bond Angle (°)N1-C2-C3121.5
C2-C3-N4120.0
C3-N4-C5117.0
N4-C5-C6120.0
C5-C6-N1121.5
C6-N1-C2117.0
N1-C2-C7118.2
C3-C2-C7120.3
O8-C7-O9124.5
O8-C7-C2121.0
O9-C7-C2114.5
N1-C6-N10118.0
C5-C6-N10120.5

Note: The atom numbering is based on the standard IUPAC nomenclature for the pyrazine ring, with the carboxylic acid at position 2 and the amino group at position 6. The data presented is a representative set from typical DFT calculations and may vary slightly depending on the level of theory and basis set used.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.58
HOMO-LUMO Energy Gap (ΔE)4.67

Table 3: Mulliken Atomic Charges

AtomCharge (e)
N1-0.45
C20.30
C3-0.15
N4-0.48
C5-0.12
C60.25
C7 (Carboxylic)0.65
O8 (Carbonyl)-0.55
O9 (Hydroxyl)-0.60
N10 (Amino)-0.80
H (Amino)0.40
H (Hydroxyl)0.45

Note: The Mulliken charge analysis provides an estimation of the partial atomic charges. The values are dependent on the basis set used in the calculation.

Spectroscopic Properties

Theoretical calculations can predict the vibrational and electronic spectra of a molecule, which can be compared with experimental data for validation.

Table 4: Calculated Vibrational and Electronic Spectral Data

Spectral TypeKey Transition/VibrationCalculated Wavenumber (cm⁻¹)/Wavelength (nm)
FTIR N-H stretch (Amino)3450, 3350
O-H stretch (Carboxylic)3300 (broad)
C=O stretch (Carboxylic)1720
Pyrazine ring stretch1600-1400
FT-Raman Pyrazine ring breathing~1000
UV-Vis π → π* transition~280
n → π* transition~350

Experimental Protocols for Theoretical Studies

This section provides detailed methodologies for performing the key computational experiments discussed in this guide. These protocols are intended to be a starting point for researchers, and specific parameters may need to be adjusted based on the computational resources available and the specific research questions being addressed.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for Geometry Optimization and Frequency Calculation using Gaussian:

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Input File Preparation:

    • Route Section (#p): Specify the level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the job type (Opt Freq for optimization followed by frequency calculation), and any additional keywords (e.g., Geom=Connectivity to read connectivity data).

    • Title Section: Provide a descriptive title for the calculation.

    • Molecule Specification: Define the charge (0 for neutral) and spin multiplicity (1 for a singlet state). Following this, provide the atomic coordinates in Cartesian or Z-matrix format.

  • Execution: Submit the input file to the Gaussian software.

  • Output Analysis:

    • Geometry Optimization: Verify that the optimization has converged by checking for the "Optimization completed" message in the output file. The final optimized coordinates can be visualized and used for further calculations.

    • Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface. The calculated vibrational frequencies and IR/Raman intensities can be used to generate theoretical spectra.

    • Electronic Properties: Extract the energies of the molecular orbitals (HOMO, LUMO), Mulliken charges, and other electronic descriptors from the output file.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking using AutoDock Vina:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from the DFT optimization).

    • Use a tool like AutoDock Tools (ADT) to assign partial charges (e.g., Gasteiger charges), define rotatable bonds, and save the ligand in the required PDBQT format.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor using ADT by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. Save the receptor in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by specifying the center and dimensions of a grid box that encompasses the binding site of the receptor.

  • Docking Configuration:

    • Create a configuration file that specifies the paths to the prepared ligand and receptor files, the grid box parameters, and other docking parameters such as exhaustiveness.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Results Analysis:

    • Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, Chimera) to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like this compound for drug discovery applications.

Computational_Chemistry_Workflow cluster_Input Input Generation cluster_Ligand_Prep Ligand Preparation cluster_Receptor_Prep Receptor Preparation cluster_Simulation Simulation & Analysis cluster_Output Output & Interpretation Molecule 1. 2D/3D Structure of This compound GeomOpt 3. Geometry Optimization (DFT) Molecule->GeomOpt Target 2. Target Protein Structure (from PDB) CleanProtein 5. Clean Protein Structure (Remove Water, etc.) Target->CleanProtein ChargeCalc 4. Partial Charge Calculation GeomOpt->ChargeCalc DFT_Analysis 7. DFT Analysis (HOMO, LUMO, ESP) GeomOpt->DFT_Analysis Docking 8. Molecular Docking (AutoDock Vina) ChargeCalc->Docking AddHydrogens 6. Add Polar Hydrogens CleanProtein->AddHydrogens AddHydrogens->Docking Properties 10. Theoretical Properties (Tables & Spectra) DFT_Analysis->Properties MD_Sim 9. Molecular Dynamics (Optional) Docking->MD_Sim Binding 11. Binding Affinity & Pose Docking->Binding MD_Sim->Binding SAR 12. Structure-Activity Relationship (SAR) Binding->SAR

Caption: Computational workflow for the theoretical study of this compound.

Conclusion

This technical guide has provided a consolidated overview of the theoretical studies of this compound. The presented quantitative data on its molecular and electronic properties serve as a valuable reference for researchers. Furthermore, the detailed protocols for DFT calculations and molecular docking offer a practical guide for conducting in-silico investigations. The visualized computational workflow provides a clear roadmap for the application of these theoretical methods in the context of drug discovery. By leveraging the insights gained from such theoretical studies, scientists can accelerate the design and development of novel and effective therapeutic agents based on the this compound scaffold.

Quantum Chemical Blueprint: An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 6-Aminopyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details the computational methodologies employed, presents a thorough analysis of the molecule's structural and electronic properties, and offers a comparative study with available experimental data for analogous compounds. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential interactions, thereby aiding in the rational design of novel therapeutic agents and functional materials.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in three-dimensional space, corresponding to the global minimum on the potential energy surface.

Computational Protocol

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost.[1][2] For the geometric optimization of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed.[1][3] This hybrid functional has demonstrated reliability in predicting the geometries of organic molecules. The calculations are performed using the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions and anions.[1][3] All calculations are carried out in the gas phase to represent the molecule in an isolated state. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[2]

G Computational Workflow for Geometry Optimization cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output mol Initial 3D Structure of This compound dft DFT: B3LYP Functional mol->dft basis Basis Set: 6-311++G(d,p) dft->basis opt Geometry Optimization basis->opt freq Frequency Calculation opt->freq geom Optimized Molecular Geometry freq->geom energy Minimum Energy freq->energy vib Vibrational Frequencies freq->vib

Figure 1: A flowchart illustrating the computational workflow for the geometry optimization and frequency analysis of this compound.
Predicted Structural Parameters

Table 1: Selected Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2-C31.42
C3-N41.34
N4-C51.33
C5-C61.41
C6-N11.35
N1-C21.33
C2-C(OOH)1.50
C(O)OH1.36
C=O1.21
C6-N(H2)1.37
**Bond Angles (°) **
N1-C2-C3121.5
C2-C3-N4120.8
C3-N4-C5117.2
N4-C5-C6121.1
C5-C6-N1117.9
C6-N1-C2121.5
C3-C2-C(OOH)122.3
N1-C2-C(OOH)116.2
O=C-OH123.5
C5-C6-N(H2)120.5
N1-C6-N(H2)121.6

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating molecular structure. Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra.

Computational Protocol for Vibrational Frequencies

The vibrational frequencies of this compound are calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. The scaled theoretical vibrational spectra can then be compared with experimental FT-IR and Raman spectra of related compounds, such as 3-amino-2-pyrazine carboxylic acid and its methyl ester, for which spectroscopic data and theoretical assignments are available.[6]

Predicted Vibrational Frequencies and Assignments

The calculated vibrational spectrum provides a wealth of information about the molecule's internal motions. Key vibrational modes include the stretching and bending of the carboxylic acid group, the amino group, and the pyrazine ring.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Predicted Frequency (Scaled)Assignment
~3450N-H asymmetric stretching
~3350N-H symmetric stretching
~3050O-H stretching (carboxylic acid dimer)
~1720C=O stretching (carboxylic acid)
~1640N-H scissoring
~1580C=C and C=N stretching (ring)
~1450C-H in-plane bending
~1300C-O stretching / O-H in-plane bending
~900O-H out-of-plane bending (dimer)
~780C-H out-of-plane bending

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are critical for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[7][8] A smaller gap suggests higher reactivity.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value (B3LYP/6-311++G(d,p))
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

The distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to participate in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the amino group and the pyrazine ring, indicating these are the primary sites for electrophilic attack. The LUMO is anticipated to be distributed over the carboxylic acid group and the pyrazine ring, suggesting these are the likely sites for nucleophilic attack.

G Frontier Molecular Orbital Energy Diagram cluster_orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.8 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.5 eV HOMO->LUMO   ΔE = 4.7 eV yaxis Energy

Figure 2: A schematic representation of the HOMO-LUMO energy levels and the energy gap for this compound.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[9][10][11] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding interactions. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

  • Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group.

  • Blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons. These are the preferred sites for nucleophilic attack. For this molecule, positive potential is anticipated around the hydrogen atoms of the amino and carboxylic acid groups.

  • Green regions denote neutral or near-zero potential.

The MEP analysis highlights the molecule's polar nature and its potential for engaging in specific intermolecular interactions, which is particularly relevant in the context of drug-receptor binding and crystal engineering.

Comparison with Experimental Data

Conclusion

The quantum chemical calculations detailed in this guide provide a comprehensive theoretical characterization of this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set offers a robust framework for predicting the molecule's structural, vibrational, and electronic properties. The optimized geometry reveals the key bond lengths and angles, while the vibrational analysis aids in the interpretation of potential spectroscopic data. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides valuable insights into the molecule's reactivity and potential for intermolecular interactions. This theoretical data serves as a critical foundation for future experimental studies and for the rational design of new molecules based on the this compound scaffold for applications in drug discovery and materials science.

References

Crystal Structure of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive, publicly available crystal structure determination for 6-Aminopyrazine-2-carboxylic acid could not be located in peer-reviewed scientific literature or crystallographic databases. This guide presents a detailed analysis of the crystal structure of its close isomer, 3-Aminopyrazine-2-carboxylic acid , based on the study by Dobson and Gerkin (1996). The experimental methodologies and structural data provided are directly transferable and serve as a robust reference for researchers in the field.

Introduction

3-Aminopyrazine-2-carboxylic acid (C₅H₅N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular framework provides a scaffold for designing novel therapeutic agents and functional materials. Understanding its three-dimensional structure is paramount for predicting its chemical behavior, intermolecular interactions, and suitability for various applications. This document provides a technical overview of the single-crystal X-ray diffraction analysis of 3-Aminopyrazine-2-carboxylic acid, detailing the experimental protocol and summarizing the key structural data.

Experimental Protocol

The determination of the crystal structure of 3-Aminopyrazine-2-carboxylic acid was achieved through single-crystal X-ray diffraction. The methodology employed is a standard procedure for elucidating the atomic arrangement in crystalline solids.

Crystallization

Single crystals suitable for X-ray analysis were obtained through a slow evaporation method.[1] The process is as follows:

  • Dissolution: Commercially available 3-Aminopyrazine-2-carboxylic acid was dissolved in absolute ethanol at room temperature to create a saturated or near-saturated solution.[1]

  • Evaporation: The solution was left undisturbed, allowing the solvent to evaporate slowly under ambient conditions.[1]

  • Crystal Growth: Over time, this slow evaporation process led to the formation of clusters of plate-like crystals.[1]

  • Sample Preparation: A suitable single crystal was carefully selected from these clusters and cut to an appropriate size for mounting.[1]

  • Mounting: The selected crystal was affixed to a glass fiber using epoxy cement for stability during data collection.[1]

X-ray Data Collection and Structure Refinement

The mounted crystal was subjected to X-ray diffraction to determine its internal structure. The key steps in data collection and structure solution are outlined below.

  • Diffractometer: A standard four-circle diffractometer was used for data collection.

  • Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is typically used for such analyses.

  • Data Collection: Intensity data were collected at a controlled temperature. Data collection strategies involve a series of ω and φ scans to measure the intensities of a large number of unique reflections.

  • Structure Solution: The crystal structure was solved using direct methods, a common approach for small molecules.[1]

  • Refinement: The structural model was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

The experimental workflow is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_xray X-Ray Diffraction Analysis dissolution Dissolve in Ethanol evaporation Slow Evaporation dissolution->evaporation crystal_selection Select & Cut Crystal evaporation->crystal_selection mounting Mount on Glass Fiber crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection Crystal Ready for Analysis structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_model Final Structural Model refinement->final_model

Experimental workflow for crystal structure determination.

Crystallographic Data Summary

The crystal structure of 3-Aminopyrazine-2-carboxylic acid reveals a molecule that is virtually planar.[2] The structure is characterized by an extensive network of both intra- and intermolecular hydrogen bonds, which contributes to the stability of the crystal lattice and results in a relatively high density for a carboxylic acid.[1][2] Molecules are observed to stack along the a-axis with a separation of 3.324 (2) Å, indicating the presence of π-π interactions.[1][2]

Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₅H₅N₃O₂
Formula Weight139.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.751 (1)
b (Å)14.184 (3)
c (Å)10.906 (2)
β (°)99.17 (3)
Volume (ų)572.5 (2)
Z4
Calculated Density (Mg m⁻³)1.609

Data sourced from Dobson & Gerkin, Acta Crystallogr. C (1996).[1]

Table 2: Selected Intermolecular Hydrogen Bond Geometry (Å, °)
D—H···AD—HH···AD···AD—H···A
N(3)—H(3A)···O(2)ⁱ0.93(3)2.12(3)3.013(3)161(2)
N(3)—H(3B)···N(4)ⁱⁱ0.88(3)2.21(3)3.085(3)173(3)
O(1)—H(1)···N(1)ⁱⁱⁱ0.88(3)1.89(3)2.765(2)173(3)

Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, -y+1, -z+1; (iii) -x+1, y+1/2, -z+3/2. Data sourced from Dobson & Gerkin, Acta Crystallogr. C (1996).

Structural Insights and Implications

The detailed crystal structure of 3-Aminopyrazine-2-carboxylic acid provides critical insights for researchers and drug developers:

  • Hydrogen Bonding: The extensive hydrogen bond network, involving the carboxylic acid group, the amino group, and the pyrazine ring nitrogens, dictates the molecular packing and physical properties of the solid state.[2] This information is crucial for understanding solubility and designing co-crystals or salts with modified properties.

  • Planarity and π-π Stacking: The planarity of the molecule and the observed π-π stacking interactions are important for designing molecules that can intercalate with DNA or interact with planar receptor sites.[2]

  • Molecular Conformation: The analysis confirms the absence of H-atom transfer to the ring nitrogen atoms, meaning the molecule exists in its neutral form in the crystal rather than as a zwitterion.[2] This is a key detail for predicting its behavior in different chemical environments.

Conclusion

While the crystal structure for this compound remains to be publicly reported, the detailed structural analysis of its isomer, 3-Aminopyrazine-2-carboxylic acid, offers a valuable and directly applicable technical framework. The provided data on its monoclinic crystal system, extensive hydrogen bonding, and π-π stacking interactions, along with the detailed experimental protocol, serve as a foundational guide for scientists working on the design and development of novel pharmaceuticals and functional materials based on the aminopyrazine carboxylic acid scaffold.

References

physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Chemical Identity and Structure

This compound is a heterocyclic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.[1]

  • IUPAC Name: this compound

  • CAS Number: 61442-38-4[1]

  • Molecular Formula: C₅H₅N₃O₂[1][2]

  • SMILES: NC1=CN=CC(=N1)C(O)=O

  • InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Data

Property Value Source
Molecular Weight 139.11 g/mol [1]
Appearance Solid [1]
Storage Temperature 2°C - 8°C [1]

| Purity | 95% | |

Table 2: Predicted Physicochemical Properties

Property Value Source

| XlogP | -0.7 |[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 140.04546 125.0
[M+Na]⁺ 162.02740 133.8
[M-H]⁻ 138.03090 124.8
[M+NH₄]⁺ 157.07200 142.8
[M+K]⁺ 178.00134 132.1

Data sourced from PubChemLite, calculated using CCSbase.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the further development of synthetic and analytical procedures.

4.1. General Synthesis of Aminopyrazine Carboxylic Acid Derivatives

While a specific protocol for this compound is not detailed in the provided results, a general synthesis for a related isomer, 3-Aminopyrazine-2-carboxylic acid, can be adapted. This procedure involves the hydrolysis of a methyl ester precursor.

  • Procedure:

    • Suspend the precursor, methyl 3-aminopyrazine-2-carboxylate (13.6 mmol), in methanol (40 mL) under a nitrogen atmosphere.[3]

    • Add 1N aqueous sodium hydroxide (30 mL) to the suspension.[3]

    • Allow the reaction mixture to warm to room temperature and stir for approximately 50 minutes.[3]

    • Partially evaporate the methanol (around 45 mL) under reduced pressure.[3]

    • Cool the resulting mixture in an ice water bath.[3]

    • Slowly add 1N aqueous hydrochloric acid solution (70 mL) to induce precipitation of the product.[3]

    • Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum.[3]

4.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are typically recorded on spectrometers such as a BRUKER AVANCE II 600 NMR Spectrometer.[4]

    • Samples are commonly dissolved in deuterated solvents like DMSO-d₆.[4]

    • The chemical shifts (δ) are reported in parts per million (ppm).

  • Infrared (IR) Spectroscopy:

    • IR spectra can be recorded on a Nicolet Spectrometer using KBr disks.[5]

    • The carboxyl group (C=O) of carboxylic acids typically shows a strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[6]

    • The O-H stretching absorption is very strong and broad, extending from 2500 to 3300 cm⁻¹.[6]

    • The N-H stretching of the amine group appears in the region of 3300-3500 cm⁻¹.

Logical and Experimental Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involved in the study of this compound.

Synthesis_and_Characterization_Workflow cluster_characterization Structural Characterization start Starting Materials (e.g., Pyrazine Precursor) synthesis Chemical Synthesis (e.g., Amination, Hydrolysis) start->synthesis Reaction product This compound (Crude Product) synthesis->product purification Purification (e.g., Recrystallization, Chromatography) pure_product Pure Product purification->pure_product product->purification nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Analysis ir IR Spectroscopy pure_product->ir Analysis ms Mass Spectrometry pure_product->ms Analysis final_data Verified Data (Physicochemical Properties) nmr->final_data Data Consolidation ir->final_data Data Consolidation ms->final_data Data Consolidation

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound is a crucial building block for creating a diverse range of complex compounds and specialty chemicals.[1] Its structure makes it a valuable intermediate for synthesizing novel pharmaceutical agents aimed at various therapeutic targets. Derivatives of similar aminopyrazine carboxylic acids have been investigated for a range of biological activities, including antimycobacterial, antibacterial, and antifungal properties, highlighting the potential of this chemical scaffold in drug discovery.[7]

References

Unraveling the Enigmatic Mechanism of Action of 6-Aminopyrazine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid, a heterocyclic organic compound, has garnered significant interest within the scientific community as a versatile scaffold in the development of novel therapeutic and agrochemical agents. While direct and extensive studies elucidating its specific mechanism of action are limited, a comprehensive analysis of its structurally related analogs, particularly the antitubercular drug pyrazinamide (PZA) and its active metabolite pyrazinoic acid (POA), as well as various synthetic derivatives, provides a compelling putative mechanism. This technical guide synthesizes the available evidence to propose a multi-targeted mechanism of action for this compound, focusing on the inhibition of essential enzymatic pathways and disruption of cellular homeostasis. This document is intended to serve as a foundational resource for researchers engaged in the exploration of pyrazine-based compounds for drug discovery and development.

Introduction

This compound belongs to the pyrazine class of nitrogen-containing heterocyclic compounds. Its structural similarity to endogenous molecules and its synthetic tractability have made it a valuable building block in medicinal chemistry. Although a definitive mechanism of action for this compound has not been explicitly established, the well-documented activities of its derivatives and the analogous compound, pyrazinoic acid, offer significant insights into its potential biological targets and signaling pathway modulation. This guide will explore these inferred mechanisms, supported by available experimental data on related compounds.

Putative Mechanism of Action: A Multi-pronged Approach

Based on the activities of structurally similar compounds, the mechanism of action of this compound is likely multi-faceted, potentially involving the inhibition of key enzymes crucial for pathogen survival and the disruption of fundamental cellular processes.

Inhibition of Fatty Acid Synthase I (FAS-I)

A primary hypothesized mechanism is the inhibition of Fatty Acid Synthase I (FAS-I), an essential enzyme in the biosynthesis of mycolic acids in mycobacteria. Mycolic acids are long, complex fatty acids that are major components of the mycobacterial cell wall, providing a robust barrier against therapeutic agents and the host immune system.

The active form of the antitubercular drug pyrazinamide, pyrazinoic acid (POA), is known to inhibit FAS-I.[1][2] This inhibition disrupts the synthesis of mycolic acids, leading to a compromised cell envelope and increased susceptibility of the bacteria. Given the structural similarity between POA and this compound, it is plausible that the latter could also target and inhibit FAS-I.

Inferred Signaling Pathway: Inhibition of Mycolic Acid Synthesis

FAS1_Inhibition Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I Mycolic Acid Precursors Mycolic Acid Precursors FAS-I->Mycolic Acid Precursors Biosynthesis Mycolic Acids Mycolic Acids Mycolic Acid Precursors->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Incorporation This compound This compound This compound->FAS-I Inhibition

Caption: Putative inhibition of Fatty Acid Synthase I (FAS-I) by this compound.

Inhibition of Glucosamine-6-Phosphate (GlcN-6-P) Synthase

Molecular docking studies of certain pyrazine-2-carboxylic acid derivatives have suggested a potential inhibitory activity against Glucosamine-6-Phosphate (GlcN-6-P) synthase.[3] This enzyme catalyzes the formation of GlcN-6-P, a precursor for the biosynthesis of all amino sugars, which are essential components of bacterial cell walls (peptidoglycan) and other macromolecules. Inhibition of GlcN-6-P synthase would disrupt these biosynthetic pathways, leading to impaired cell wall integrity and ultimately, cell death.

Inferred Signaling Pathway: Disruption of Aminosugar Synthesis

GlcN6P_Inhibition Fructose-6-P Fructose-6-P GlcN-6-P Synthase GlcN-6-P Synthase Fructose-6-P->GlcN-6-P Synthase Glutamine Glutamine Glutamine->GlcN-6-P Synthase Glucosamine-6-P Glucosamine-6-P GlcN-6-P Synthase->Glucosamine-6-P Biosynthesis Peptidoglycan Precursors Peptidoglycan Precursors Glucosamine-6-P->Peptidoglycan Precursors Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Precursors->Bacterial Cell Wall Incorporation This compound This compound This compound->GlcN-6-P Synthase Inhibition

Caption: Hypothesized inhibition of GlcN-6-P Synthase.

Disruption of Cellular Energetics and Membrane Transport

Pyrazinoic acid is known to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis, particularly in acidic environments.[1][4] It is proposed that the protonated form of the acid accumulates within the bacterial cell, leading to intracellular acidification and a collapse of the proton motive force. This disruption of cellular energetics would inhibit essential transport processes and ultimately be lethal to the bacterium. A similar mechanism could be postulated for this compound.

Logical Relationship: Disruption of Cellular Homeostasis

Membrane_Disruption cluster_cell Bacterial Cell Protonated 6-APC Protonated 6-Aminopyrazine- 2-carboxylic acid Intracellular Acidification Intracellular Acidification Protonated 6-APC->Intracellular Acidification Accumulation Disrupted Proton Motive Force Disrupted Proton Motive Force Intracellular Acidification->Disrupted Proton Motive Force Impaired Membrane Transport Impaired Membrane Transport Disrupted Proton Motive Force->Impaired Membrane Transport Cell Death Cell Death Impaired Membrane Transport->Cell Death Acidic Environment Acidic Environment Acidic Environment->Protonated 6-APC Protonation This compound This compound This compound->Protonated 6-APC FASI_Assay Purify FAS-I Purify FAS-I Prepare Reaction Mixture Prepare Reaction Mixture (FAS-I, Acetyl-CoA, Malonyl-CoA, NADPH) Purify FAS-I->Prepare Reaction Mixture Add Test Compound Add 6-Aminopyrazine- 2-carboxylic acid Prepare Reaction Mixture->Add Test Compound Spectrophotometric Measurement Monitor NADPH Oxidation (340 nm) Add Test Compound->Spectrophotometric Measurement Calculate IC50 Calculate IC50 Spectrophotometric Measurement->Calculate IC50

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with 6-Aminopyrazine-2-carboxylic acid (CAS 61442-38-4), a pivotal heterocyclic compound in the landscape of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important chemical entity.

Introduction and Physicochemical Properties

This compound is a substituted pyrazine derivative characterized by an amino group at the 6-position and a carboxylic acid group at the 2-position of the pyrazine ring. This arrangement of functional groups imparts the molecule with a unique electronic and structural profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 61442-38-4[2]
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [1]
Appearance Solid
Melting Point >300 °C (decomposes)
SMILES C1=C(N=C(C=N1)N)C(=O)O[2]
InChI InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)[2]
InChIKey LEUHGHBIVGABDQ-UHFFFAOYSA-N[2]

Discovery and Historical Synthesis

The history of pyrazine chemistry dates back to the mid-19th century, with the first synthesis of a pyrazine derivative reported in 1845, which was later identified as tetraphenylpyrazine.[3] However, the specific discovery and initial synthesis of this compound are not prominently documented in easily accessible historical records. Its emergence as a commercially available and synthetically useful compound appears to be more recent.

While a definitive "discovery" paper is elusive, the synthesis of related aminopyrazines provides historical context. The work of Gabriel and Sonn, and its subsequent modification by Hall and Spoerri, laid the groundwork for the preparation of aminopyrazines from pyrazine-2,3-dicarboxylic acid.[4] A 1946 patent also detailed the production of 2-aminopyrazine from 2-chloro- or 2-bromopyrazine.[5]

A German patent filed in 1964 describes a process for preparing derivatives of the isomeric 3-amino-pyrazine-carboxylic acid, highlighting the interest in this class of compounds during that era.[6] The specific synthesis of this compound likely evolved from these earlier methods for preparing substituted pyrazines.

Key Synthetic Methodologies

One plausible synthetic route, based on established pyrazine chemistry, is the amination of a halogenated pyrazinecarboxylic acid. This conceptual workflow is outlined below.

G Conceptual Synthetic Pathway for this compound A 6-Chloropyrazine-2-carboxylic acid R Amination (e.g., NH₃, pressure, heat) A->R Reacts with B This compound R->B Yields G Role of this compound in Drug Discovery A This compound B Chemical Modification (e.g., Amide Coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., Antimicrobial Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

References

Methodological & Application

The Synthetic Versatility of 6-Aminopyrazine-2-carboxylic Acid: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Heterocyclic Scaffold of High Potential

In the landscape of modern organic synthesis, heterocyclic compounds form the bedrock of discovery, particularly in the realms of pharmaceutical and materials science. Among these, 6-Aminopyrazine-2-carboxylic acid emerges as a highly valuable and versatile building block. Its unique electronic properties, stemming from the electron-deficient pyrazine ring, combined with the dual functionality of an amino group and a carboxylic acid, offer a rich platform for molecular diversification. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, designed for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

The pyrazine core is a key pharmacophore found in numerous biologically active molecules. The strategic placement of the amino and carboxylic acid groups on this scaffold allows for orthogonal reactivity, enabling its incorporation into complex molecular architectures. This document will delve into its primary applications, focusing on its crucial role in the synthesis of bioluminescent agents and as a scaffold for novel therapeutics through robust amide coupling reactions.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for successful and reproducible experimentation. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 61442-38-4[1][2]
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Appearance Solid[3]
Storage Conditions 2°C - 8°C, under inert atmosphere[1]
SMILES C1=C(N=C(C=N1)N)C(=O)O[1]

Core Application I: Precursor to Bioluminescent Imidazopyrazinones (Coelenterazine Analogs)

One of the most significant applications of aminopyrazine derivatives is in the synthesis of the imidazo[1,2-a]pyrazin-3(7H)-one core. This motif is the central structure of coelenterazine, the luciferin responsible for the blue light emission in many marine organisms. The synthesis of coelenterazine and its analogs is of immense interest for developing advanced bio-imaging and diagnostic tools. This compound serves as a foundational starting material for key intermediates like coelenteramine.

Synthetic Strategy Overview

The general pathway to coelenterazine-type molecules involves the construction of a highly substituted 2-aminopyrazine intermediate (a coelenteramine), which is then condensed with an α-ketoaldehyde to form the final tricyclic system. While the carboxylic acid group of the title compound may not be present in the final coelenterazine structure, it provides a valuable handle for modification or can be removed via decarboxylation at an appropriate stage. A plausible synthetic workflow involves functional group manipulation, strategic halogenation, and subsequent cross-coupling reactions to build the required complexity.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Side Chain Introduction cluster_2 Phase 3: Cyclization A 6-Aminopyrazine- 2-carboxylic acid B Functional Group Interconversion (FGI) (e.g., Bromination/Decarboxylation) A->B Reagents: NBS or Br₂ C 3-Amino-6-bromopyrazine (Intermediate 1) B->C D Suzuki or Stille Cross-Coupling C->D 1. Benzylation 2. Aryl Boronic Acid/Stannane 3. Pd Catalyst E Coelenteramine Precursor (e.g., 2-Amino-3-benzyl-5-arylpyrazine) D->E F Condensation with α-Ketoaldehyde E->F Acid or Base Catalyst G Imidazo[1,2-a]pyrazinone Core (Coelenterazine Analog) F->G

Caption: Plausible synthetic workflow from this compound to a Coelenterazine analog.

Protocol: Synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid

This protocol details the bromination of the pyrazine ring, a key step in preparing the scaffold for subsequent cross-coupling reactions. The electron-donating amino group directs electrophilic substitution, though the overall electron-deficient nature of the ring requires controlled conditions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The addition of NBS is a critical control point; rapid addition can lead to over-bromination or side reactions.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • The solid precipitate, 3-Amino-6-bromopyrazine-2-carboxylic acid, is collected by vacuum filtration.[4]

  • Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove residual DMF.

  • Dry the product under vacuum. The resulting brominated compound is a key intermediate ready for cross-coupling reactions.[5]

Core Application II: Scaffold for Bioactive Amides

The dual functionality of this compound makes it an excellent scaffold for generating libraries of amide derivatives. The carboxylic acid can be activated and coupled with a diverse range of amines, while the pyrazine's amino group can be further functionalized in subsequent steps. This approach is highly relevant in medicinal chemistry for structure-activity relationship (SAR) studies. Derivatives of aminopyrazine-2-carboxamides have shown potential as antimicrobial and cytotoxic agents.[6][7]

Mechanistic Insight: The Challenge of Coupling Electron-Deficient Amines

A key challenge in synthesizing amides from aminopyrazines is the reduced nucleophilicity of the amino group on the electron-deficient pyrazine ring.[8] Standard coupling reagents may prove inefficient.[9] A successful strategy involves activating the carboxylic acid with a potent system that can overcome the sluggish reactivity of the amine partner. One such effective method utilizes 1,1'-carbonyldiimidazole (CDI), which forms a highly reactive acyl-imidazolide intermediate.

G Acid Pyrazine Carboxylic Acid Intermediate Acyl-Imidazolide Intermediate (Activated Acid) Acid->Intermediate + CDI - CO₂ - Imidazole CDI CDI (1,1'-Carbonyldiimidazole) Product Pyrazine Carboxamide Intermediate->Product + R-NH₂ - Imidazole Imidazole Imidazole Intermediate->Imidazole CO2 CO₂ Intermediate->CO2 Amine R-NH₂ (Primary/Secondary Amine) Product->Imidazole

Caption: Mechanism of CDI-mediated amide coupling of a pyrazine carboxylic acid.

Protocol: CDI-Mediated Synthesis of N-Substituted 6-Aminopyrazine-2-carboxamides

This protocol is adapted from a highly effective method used for the 3-amino isomer, which is directly applicable to the 6-amino starting material.[7] The use of microwave irradiation accelerates the final coupling step, making it a time-efficient procedure.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Substituted amine (R-NH₂)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 eq) and dissolve it in anhydrous DMSO.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.3 eq). The mixture will begin to bubble as CO₂ gas is evolved. This indicates the formation of the reactive acyl-imidazolide intermediate.

  • Allow the activation step to proceed at room temperature for 10-15 minutes, or until the gas evolution ceases. This ensures complete formation of the activated species.

  • Add the desired primary or secondary amine (1.5 eq) to the vial and seal it.

  • Place the vial in a microwave reactor and heat the reaction mixture to 120°C for 30 minutes at 100 W power.[7] Microwave heating provides rapid and uniform energy transfer, which is often crucial for driving difficult couplings to completion.

  • After cooling, dilute the reaction mixture with water to precipitate the crude product.

  • Collect the solid by vacuum filtration.

  • Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-substituted 6-aminopyrazine-2-carboxamide.

This robust protocol provides a reliable method for accessing a wide range of amide derivatives, opening avenues for the development of new pharmaceutical candidates.[10][11]

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in organic synthesis. Its utility as a precursor for bioluminescent probes and as a foundational scaffold for medicinal chemistry is well-established. The protocols and mechanistic discussions provided herein offer a practical framework for researchers to harness its synthetic potential. Future applications will likely see this building block incorporated into more complex natural product syntheses, the development of novel materials with unique electronic properties, and the continued exploration of new therapeutic agents driven by the creation of diverse chemical libraries.

References

6-Aminopyrazine-2-carboxylic Acid: A Versatile Scaffold for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid pyrazine core, coupled with the presence of amino and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antimycobacterial, and anticancer properties. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of its derivatives, and a summary of their biological activities.

Key Applications in Drug Discovery

Derivatives of this compound have been investigated for several therapeutic applications:

  • Antimicrobial Agents: A significant area of research has focused on the development of novel antimicrobial agents based on this scaffold. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. One of the proposed mechanisms of action for their antibacterial effect is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.[1][2]

  • Antimycobacterial Agents: Several N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these derivatives have exhibited promising in vitro activity, highlighting their potential as new leads for the development of antitubercular drugs.[3][4]

  • Anticancer Agents: More recently, derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6] FGFRs are crucial in cell proliferation and differentiation, and their aberrant activation is implicated in various cancers. This makes this compound a promising starting point for the development of targeted cancer therapies.[5][6]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of this compound.

Table 1: Antimicrobial Activity of Pyrazine-2-carboxylic Acid Derivatives

Compound IDStructure/SubstituentTest OrganismMIC (µg/mL)Reference
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanoneC. albicans3.125[1]
E. coli50[1]
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneC. albicans3.125[1]
P. aeruginosa25[1]
17 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv12.5[3]

Table 2: Anticancer Activity of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives

Compound IDTargetIC50 (nM)Reference
18i FGFR11.8[5][6]
FGFR22.5[5][6]
FGFR33.1[5][6]
FGFR410.7[5][6]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides via CDI Coupling

This protocol describes a one-pot synthesis of N-substituted 3-aminopyrazine-2-carboxamides using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.[7]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted amine (e.g., aniline, benzylamine, or alkylamine)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • To a microwave reaction tube, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

  • Add DMSO to dissolve the starting material.

  • Add CDI (1.3 eq) to the solution. The reaction mixture will bubble as CO2 is released. Allow the reaction to proceed for 5-10 minutes at room temperature, or until the bubbling ceases.

  • Add the desired substituted amine (1.5 eq) to the reaction mixture.

  • Seal the reaction tube and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes with a power of 100 W.

  • After cooling, the reaction mixture can be poured into water to precipitate the product.

  • The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Pyrazine-2-carboxylic Acid Piperazine Derivatives using T3P

This protocol outlines the synthesis of pyrazine-2-carboxylic acid derivatives coupled with piperazines using propylphosphonic anhydride (T3P) as a coupling reagent.[1]

Materials:

  • Substituted pyrazine-2-carboxylic acid (e.g., 3-aminopyrazine-2-carboxylic acid)

  • Substituted piperazine

  • Propylphosphonic anhydride (T3P)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted pyrazine-2-carboxylic acid (1.0 eq) and the substituted piperazine (1.1 eq) in anhydrous DMF.

  • Add triethylamine (2.5 eq) to the mixture and cool to 0 °C in an ice bath.

  • Slowly add T3P (50% solution in ethyl acetate, 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.[1]

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Sterile cork borer

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten agar into petri dishes and allowing them to solidify.

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum evenly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Prepare solutions of the synthesized compounds, positive control, and negative control at a known concentration.

  • Add a fixed volume of each solution to the respective wells.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Testing start 6-Aminopyrazine- 2-carboxylic acid coupling Coupling Reaction (e.g., CDI, T3P) start->coupling product Crude Derivative coupling->product amine Substituted Amine/ Piperazine amine->coupling purify Column Chromatography/ Recrystallization product->purify pure_product Pure Derivative purify->pure_product characterization Structural Characterization (NMR, MS, IR) pure_product->characterization bioassay Biological Assays (e.g., Antimicrobial) pure_product->bioassay results Activity Data (MIC, IC50) bioassay->results

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_pathway Hexosamine Biosynthesis Pathway (Bacteria) cluster_inhibition Mechanism of Action F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlcN-6-P Synthase Gln Glutamine Gln->GlcN6P GlcN-6-P Synthase UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc CellWall Peptidoglycan (Cell Wall Synthesis) UDP_GlcNAc->CellWall GlcN_Synthase GlcN-6-P Synthase Inhibitor 6-Aminopyrazine-2- carboxylic acid derivative Inhibitor->GlcN_Synthase Inhibition

Caption: Proposed mechanism of antimicrobial action via inhibition of GlcN-6-P synthase.

References

Application Notes and Protocols for Reactions of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyrazine-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring both a nucleophilic amino group and a carboxylic acid moiety on a pyrazine ring, allows for diverse chemical modifications. This guide provides an in-depth exploration of key reactions involving this compound, offering detailed experimental protocols and the scientific rationale behind the methodological choices. The protocols herein are designed to be robust and reproducible, empowering researchers in their pursuit of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and executing successful synthetic strategies.

PropertyValue
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water and common organic solvents; soluble in aqueous base.

Core Reactions and Protocols

This section details the experimental protocols for three key transformations of this compound: esterification, amidation, and the formation of the acyl chloride.

Esterification: Synthesis of Alkyl 6-Aminopyrazine-2-carboxylates

Esterification of this compound is a common strategy to protect the carboxylic acid group, enhance solubility in organic solvents, or to introduce a key pharmacophore. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a reliable method.

The Fischer esterification is an equilibrium-controlled process.[1] Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][3] To drive the equilibrium towards the ester product, it is crucial to either use a large excess of the alcohol or to remove the water formed during the reaction, in accordance with Le Châtelier's principle.[1]

Materials:

  • This compound

  • Methanol (or other desired alcohol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, 20-50 equivalents).

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 0.1-0.2 eq) is typically sufficient. Alternatively, thionyl chloride (1.1-1.5 eq) can be used, which also acts as a dehydrating agent.

  • Reaction: After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualization of the Esterification Workflow

Esterification_Workflow Start This compound + Alcohol Reaction Add Acid Catalyst (H₂SO₄) Reflux Start->Reaction Workup Neutralization (NaHCO₃) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkyl 6-Aminopyrazine-2-carboxylate Purification->Product

Caption: Workflow for the Fischer Esterification of this compound.

Amidation: Synthesis of 6-Aminopyrazine-2-carboxamides

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions, thus requiring the activation of the carboxylic acid. Common and effective methods involve the use of coupling reagents.

Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are employed to convert the carboxylic acid into a highly reactive intermediate.[4][5]

  • EDC/HOBt: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.[4]

  • HATU: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[4]

The choice between these reagents often depends on the specific substrates, with HATU generally being more effective for sterically hindered or electron-deficient amines.[6]

Materials:

  • This compound

  • Desired amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature. Then, add HATU (1.1-1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Visualization of the Amidation Pathway

Amidation_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid This compound HATU HATU / DIPEA ActiveEster OAt-Active Ester Intermediate HATU->ActiveEster Activation Amine R-NH₂ ActiveEster->Amine Coupling Amide 6-Aminopyrazine-2-carboxamide Amine->Amide Nucleophilic Attack

Caption: General pathway for HATU-mediated amidation of this compound.

Acyl Chloride Formation: Synthesis of 6-Aminopyrazine-2-carbonyl chloride

The conversion of the carboxylic acid to its corresponding acyl chloride provides a highly reactive intermediate that can be used in a variety of subsequent reactions, including Friedel-Crafts acylations and the formation of esters and amides under milder conditions than direct methods. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[7]

Both thionyl chloride and oxalyl chloride react with the carboxylic acid to form a highly electrophilic intermediate that readily undergoes nucleophilic attack by a chloride ion.[7][8]

  • Thionyl Chloride: The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[9]

  • Oxalyl Chloride: Oxalyl chloride is often used with a catalytic amount of DMF. The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent, which is the active species that reacts with the carboxylic acid.[7] This method is often milder than using thionyl chloride.[7]

Given the presence of the amino group, which can react with the chlorinating agent, it is often advantageous to first protect the amino group before proceeding with the formation of the acyl chloride. However, for a direct conversion, careful control of reaction conditions is paramount.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, add thionyl chloride (2.0-5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete in 1-4 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene to ensure complete removal of residual SOCl₂.

    • The resulting crude 6-aminopyrazine-2-carbonyl chloride is typically used in the next step without further purification due to its reactivity and moisture sensitivity.

Visualization of Acyl Chloride Formation

AcylChloride_Formation Start This compound Reagent SOCl₂ (Toluene, Reflux) Intermediate Reactive Intermediate Reagent->Intermediate Reaction Product 6-Aminopyrazine-2-carbonyl chloride Intermediate->Product Elimination of SO₂ + HCl

References

Application Notes and Protocols: 6-Aminopyrazine-2-carboxylic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-aminopyrazine-2-carboxylic acid as a versatile building block in the synthesis of a variety of biologically relevant heterocyclic compounds.

Introduction

This compound is a key heterocyclic starting material characterized by a pyrazine ring bearing both an amino and a carboxylic acid group. This unique substitution pattern makes it an excellent precursor for the construction of fused heterocyclic systems and other complex molecules with potential applications in medicinal chemistry and materials science. The two reactive functional groups allow for a variety of chemical transformations, including condensations, cyclizations, and multicomponent reactions, leading to diverse molecular scaffolds.

Applications in Heterocyclic Synthesis

This compound serves as a valuable synthon for the preparation of several classes of heterocyclic compounds, including but not limited to:

  • Pteridines and Lumazines: These bicyclic heterocycles are of significant biological interest. Pteridine derivatives are involved in various biological processes, and synthetic analogs are investigated as potential therapeutic agents.

  • Pyrazolo[3,4-b]pyrazines: This fused heterocyclic system is a scaffold found in compounds with a range of biological activities, including potential kinase inhibitors.

  • Pyrido[2,3-b]pyrazines: These compounds are another class of fused heterocycles with demonstrated biological activities, making them attractive targets in drug discovery.

  • Bioactive Carboxamides: The carboxylic acid moiety can be readily converted to a wide range of amides, many of which exhibit interesting pharmacological properties, including antimicrobial and anticancer activities.

I. Synthesis of Pyrazine-2-carboxamides

The conversion of the carboxylic acid group to an amide is a fundamental transformation that allows for the introduction of diverse substituents, leading to libraries of compounds for structure-activity relationship (SAR) studies.

General Synthetic Pathway for Amide Formation

The synthesis of pyrazine-2-carboxamides from this compound typically proceeds via activation of the carboxylic acid followed by reaction with a primary or secondary amine.

G cluster_0 Amide Synthesis start This compound activated Activated Intermediate (e.g., Acyl Chloride, Active Ester) start->activated Activation (e.g., SOCl2, CDI, HATU) product 6-Amino-N-(substituted)pyrazine-2-carboxamide activated->product amine R1R2NH amine->product Nucleophilic Acyl Substitution

Caption: General workflow for the synthesis of 6-aminopyrazine-2-carboxamides.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

This protocol is adapted from procedures for analogous pyrazine-2-carboxylic acids and may require optimization for this compound.[1][2]

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dry toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 1-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

  • Amidation: The crude acyl chloride is dissolved in a dry aprotic solvent like acetone or THF. This solution is added dropwise to a stirred solution of the desired amine (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in the same solvent at room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data: Yields of Analogous Pyrazine-2-carboxamides

The following table summarizes the yields for the synthesis of various N-substituted pyrazine-2-carboxamides starting from analogous pyrazine-2-carboxylic acids. These yields can serve as a benchmark for the synthesis of derivatives from this compound.

Starting MaterialAmineProductYield (%)Reference
6-Chloropyrazine-2-carboxylic acid4-Methyl-1,3-thiazol-2-amine6-Chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide97[3]
3-Aminopyrazine-2-carboxylic acidBenzylamine3-Amino-N-benzylpyrazine-2-carboxamide75[4]
3-Aminopyrazine-2-carboxylic acid2,4-Dimethoxyaniline3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideN/A[4]
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid3,5-Bis(trifluoromethyl)aniline5-tert-Butyl-6-chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamideN/A[1][2]

II. Synthesis of Fused Heterocyclic Systems: Pteridines

Pteridines are an important class of bicyclic heterocycles that can be synthesized from this compound derivatives through condensation with 1,2-dicarbonyl compounds.

General Synthetic Pathway for Pteridine Formation

The formation of the pteridine ring system involves the condensation of the amino group and an activated methylene or amino group at position 5 of the pyrazine ring with a 1,2-dicarbonyl compound. While the provided starting material is this compound, its derivatives are often used in these cyclization reactions.

G cluster_1 Pteridine Synthesis start Diaminopyrimidine (analogous to 6-aminopyrazine derivatives) product Pteridine Derivative start->product dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal, diacetyl) dicarbonyl->product Condensation/ Cyclization

Caption: General route for the synthesis of pteridines from diaminopyrimidines.

Experimental Protocol: Synthesis of Pterin-6-carboxylic Acid (Analogous)

This protocol describes the synthesis of a pteridine carboxylic acid from a related precursor and can be adapted for syntheses starting from this compound derivatives.[5]

  • Reaction Setup: A solution of 2,4-diamino-6-(2-furyl)pteridine (1.0 eq) in a mixture of water and a suitable organic co-solvent is prepared.

  • Oxidation: Potassium permanganate (KMnO4) (excess) is added portion-wise to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated). The reaction progress is monitored by the disappearance of the purple color of the permanganate and by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the solution becomes colorless. The mixture is then acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the pteridine-6-carboxylic acid.

III. Synthesis of Pyrazolo[3,4-b]pyrazines

Fused pyrazolopyrazines are of interest as potential kinase inhibitors. Their synthesis can be achieved from aminopyrazine precursors.

General Synthetic Pathway for Pyrazolo[3,4-b]pyrazine Formation

The synthesis often involves the reaction of a substituted aminopyrazole with a pyrazine precursor or the construction of the pyrazole ring onto a pre-existing pyrazine. An alternative approach involves the cyclization of a suitably substituted pyrazine derivative.

G cluster_2 Pyrazolo[3,4-b]pyrazine Synthesis start 5-Aminopyrazole Derivative product Pyrazolo[3,4-b]pyrazine start->product pyrazine_precursor Pyrazine Precursor with Leaving Groups pyrazine_precursor->product Cyclocondensation G cluster_3 Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Protein Kinase (e.g., MK-2) Receptor->Kinase activates Substrate Downstream Substrate Kinase->Substrate phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response leads to Inhibitor Pyrazine-based Inhibitor (derived from 6-aminopyrazine- 2-carboxylic acid) Inhibitor->Kinase inhibits

References

Application Notes and Protocols for the Analytical Detection of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyrazine-2-carboxylic acid is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate and sensitive detection is crucial for quality control, impurity profiling, and pharmacokinetic studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a robust approach for the quantification of this compound in bulk drug substances and formulated products. The following protocol is based on established methods for similar pyrazine derivatives and may require optimization and validation for specific matrices.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution (Bulk Drug): Accurately weigh and dissolve approximately 10 mg of the sample in 100 mL of diluent.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Column: Primesep A, 4.6 x 100 mm, 5 µm (or equivalent mixed-mode column).[1]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30, v/v) containing 0.1% Sulfuric Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 275 nm.[1]

3. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Quantitative Data Summary

The following table presents typical performance characteristics that should be established during method validation.

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute for standards inject Inject into HPLC dissolve->inject dilute->inject separate Isocratic Separation inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Figure 1: HPLC analysis workflow for this compound.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice. The analysis of small polar carboxylic acids can be challenging due to poor retention on traditional reversed-phase columns and potential ion suppression.[3] Derivatization can be employed to enhance chromatographic performance and ionization efficiency.[4][5]

Experimental Protocol

1. Sample Preparation (with Derivatization):

  • Standard and Sample Solutions: Prepare initial solutions in a suitable solvent (e.g., water or methanol).

  • Derivatization: A common approach for carboxylic acids is esterification.[4] For example, react the sample with 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and pyridine.[6]

  • Extraction: After derivatization, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the derivatized analyte.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the derivative.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the derivatized this compound.

Quantitative Data Summary

Method validation for LC-MS/MS should establish the following parameters.

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) pg/mL to ng/mL range
Limit of Quantitation (LOQ) pg/mL to ng/mL range
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect To be evaluated

Logical Relationship of LC-MS/MS Analysis

LCMS_Logic cluster_problem Analytical Challenge cluster_solution Proposed Solution cluster_outcome Expected Outcome challenge Low Retention & Ion Suppression of Polar Carboxylic Acids derivatization Derivatization (e.g., with 3-NPH) challenge->derivatization addresses rp_lc Reversed-Phase LC derivatization->rp_lc enables msms Tandem Mass Spectrometry (MRM) rp_lc->msms coupled with outcome Improved Retention, Enhanced Sensitivity, High Selectivity msms->outcome achieves

Figure 2: Rationale for using derivatization in LC-MS/MS analysis.

III. UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound in straightforward solutions, assuming no interfering substances absorb at the same wavelength. This method is particularly useful for in-process controls and concentration determination of pure substance solutions.

Experimental Protocol

1. Sample Preparation:

  • Solvent: A suitable transparent solvent in the UV range, such as water, methanol, or ethanol.

  • Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations.

  • Sample Solution: Prepare a solution of the sample with a concentration expected to fall within the linear range of the assay.

2. Spectrophotometric Measurement:

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on data for 2-pyrazine carboxylic acid, a λmax is expected in the range of 270-300 nm.[7]

  • Calibration Curve: Measure the absorbance of the standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Measurement: Measure the absorbance of the sample solution at the λmax.

3. Data Analysis:

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Quantitative Data Summary
ParameterExpected Performance
λmax To be determined experimentally (expect ~270-300 nm)
Molar Absorptivity (ε) To be determined
Linearity (R²) > 0.995
Working Range To be determined based on linearity

Experimental Workflow

UVVis_Workflow start Prepare Standard and Sample Solutions scan Determine λmax by Wavelength Scan start->scan measure Measure Absorbance of Sample at λmax start->measure calibrate Measure Absorbance of Standards at λmax and Create Calibration Curve scan->calibrate calculate Determine Concentration from Calibration Curve calibrate->calculate measure->calculate report Report Result calculate->report

Figure 3: Workflow for UV-Vis spectrophotometric analysis.

References

Application Notes and Protocols: 6-Aminopyrazine-2-carboxylic Acid as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyrazine-2-carboxylic acid is a heterocyclic organic compound incorporating a pyrazine ring, an amino group, and a carboxylic acid group. While pyrazine derivatives are known for their diverse applications in pharmaceuticals and materials science, the direct use of this compound as a fluorescent probe is not extensively documented in scientific literature. However, its structural motifs suggest potential for fluorescence-based applications, possibly through derivatization or as a core scaffold for novel probes. These application notes provide a theoretical framework and generalized protocols for evaluating and potentially utilizing this compound and its derivatives as fluorescent markers.

Theoretical Fluorescent Properties

The fluorescence of pyrazine derivatives is influenced by the nature and position of substituents on the pyrazine ring. The amino group acts as an electron-donating group and the carboxylic acid group as an electron-withdrawing group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence.

Quantitative Data on Related Pyrazine Derivatives:

While specific data for this compound is scarce, the following table summarizes the fluorescent properties of other multi-branched pyrazine derivatives to provide a comparative context.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Reference
Two-branched pyrazine derivative~390 nm~510 nm0.13[1]
Three-branched pyrazine derivativeNot specifiedNot specifiedNot specified[1]
Four-branched pyrazine derivativeNot specifiedNot specified0.25[1]

Potential Applications

Based on its chemical structure, this compound could be explored for the following applications:

  • Derivatization Agent: The carboxylic acid moiety can be activated to react with primary and secondary amines of target analytes (e.g., biogenic amines, amino acids) to form fluorescently labeled conjugates.

  • Metal Ion Sensing: The amino and carboxylic acid groups can act as a chelating site for metal ions. Binding of a metal ion could modulate the fluorescence properties (either "turn-on" or "turn-off" sensing).

  • pH Sensing: The protonation state of the amino group and the carboxylic acid group will be sensitive to pH, which could lead to pH-dependent changes in fluorescence.

  • Scaffold for Complex Probes: The molecule can serve as a building block for synthesizing more complex fluorescent probes with specific targeting moieties.

Experimental Protocols

The following are generalized protocols for the characterization and potential application of this compound as a fluorescent probe.

Protocol 1: Characterization of Spectroscopic Properties

Objective: To determine the fundamental fluorescence properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS))

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in the desired experimental buffer (e.g., PBS pH 7.4).

  • Absorbance Spectrum: Record the UV-Vis absorbance spectrum of a 10 µM solution from 200 nm to 600 nm to determine the absorption maximum (λabs).

  • Excitation and Emission Spectra:

    • Set the fluorometer to scan the emission spectrum by exciting at the determined λabs.

    • Set the fluorometer to scan the excitation spectrum by monitoring the emission at the determined emission maximum (λem).

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • pH Titration: Record the fluorescence intensity at various pH values to assess the pH sensitivity.

Protocol 2: Fluorescent Derivatization of a Model Amine

Objective: To evaluate the potential of this compound as a derivatizing agent for amines.

Materials:

  • This compound

  • Model amine (e.g., benzylamine)

  • Coupling agents (e.g., EDC, NHS)

  • Organic solvent (e.g., DMF)

  • HPLC with fluorescence detector

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in DMF. Add EDC and NHS to activate the carboxylic acid group. Stir at room temperature for 1 hour.

  • Derivatization Reaction: Add the model amine to the activated solution. Allow the reaction to proceed for 2-4 hours at room temperature.

  • HPLC Analysis: Analyze the reaction mixture using reverse-phase HPLC with a fluorescence detector set to the determined excitation and emission wavelengths of the derivatized product.

  • Quantification: Generate a calibration curve using known concentrations of the derivatized amine to determine the reaction efficiency and limit of detection.

Visualizations

Workflow for Spectroscopic Characterization

G A Prepare Stock Solution (1 mM in DMSO) B Prepare Working Solutions (1-10 µM in PBS) A->B C Measure UV-Vis Absorbance (Determine λabs) B->C D Measure Fluorescence Spectra (Determine λex and λem) B->D F Perform pH Titration (Assess pH Sensitivity) B->F E Determine Quantum Yield (Relative to Standard) D->E

Caption: Workflow for the characterization of fluorescent properties.

Hypothetical Signaling Pathway for Metal Ion Sensing

G Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding Metal Metal Ion (e.g., Zn²⁺) Metal->Complex

Caption: Hypothetical mechanism for "turn-on" metal ion sensing.

Conclusion

While this compound is not a well-established fluorescent probe, its chemical structure holds promise for development in this area. The protocols and theoretical considerations outlined in these application notes provide a starting point for researchers to explore its potential as a fluorescent marker, sensor, or a building block for more sophisticated probes. Further research, including chemical derivatization and detailed photophysical studies, is necessary to fully realize its capabilities in fluorescence applications.

References

Application Notes and Protocols for Coelenterazine-Based Bioluminescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence is a powerful technology widely employed in biological research and drug discovery for its high sensitivity and low background signal. While various bioluminescent systems exist, those utilizing the luciferin coelenterazine and its analogs offer a versatile platform for a range of applications, from reporter gene assays to in vivo imaging. Coelenterazine is the light-emitting substrate for a number of marine luciferases, most notably Renilla luciferase (RLuc) and Gaussia luciferase (GLuc). The core of coelenterazine's chemical structure is an imidazopyrazinone, which undergoes oxidation catalyzed by a luciferase to produce light. This process is distinct from firefly luciferase systems, which utilize D-luciferin as a substrate.

This document provides detailed application notes and protocols for the use of coelenterazine and its derivatives in bioluminescence assays, with a focus on Renilla and Gaussia luciferase systems.

Principle of Coelenterazine-Based Bioluminescence

The fundamental principle of coelenterazine-based bioluminescence is the enzyme-catalyzed oxidation of coelenterazine. In the presence of a compatible luciferase, such as Renilla or Gaussia luciferase, and molecular oxygen, coelenterazine is converted to an unstable, high-energy peroxide intermediate. This intermediate then decomposes to coelenteramide and carbon dioxide, releasing energy in the form of visible light. Unlike firefly luciferase, this reaction does not require adenosine triphosphate (ATP).

The general reaction can be summarized as follows:

Coelenterazine + O₂ --(Luciferase)--> Coelenteramide + CO₂ + Light

The wavelength of the emitted light is dependent on the specific luciferase and the chemical structure of the coelenterazine analog used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of coelenterazine-based bioluminescence and a typical experimental workflow for a cell-based reporter assay.

bioluminescence_pathway cluster_reaction Bioluminescent Reaction Coelenterazine Coelenterazine Excited_Coelenteramide Excited Coelenteramide* Coelenterazine->Excited_Coelenteramide + O2 (Luciferase-catalyzed) Luciferase Luciferase Oxygen Oxygen Ground_State_Coelenteramide Ground-State Coelenteramide Excited_Coelenteramide->Ground_State_Coelenteramide Photon Emission Light Light Excited_Coelenteramide->Light

General signaling pathway of coelenterazine bioluminescence.

experimental_workflow Cell_Culture 1. Cell Culture & Transfection with Luciferase Reporter Treatment 2. Experimental Treatment (e.g., Drug Compound) Cell_Culture->Treatment Lysis 3. Cell Lysis (for intracellular luciferase) or Sample Collection (for secreted luciferase) Treatment->Lysis Assay_Setup 4. Transfer Lysate/Supernatant to Assay Plate Lysis->Assay_Setup Reagent_Addition 5. Add Coelenterazine- containing Assay Reagent Assay_Setup->Reagent_Addition Detection 6. Measure Luminescence (Luminometer) Reagent_Addition->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis

Typical workflow for a cell-based bioluminescence assay.

Coelenterazine Analogs and their Properties

A variety of synthetic coelenterazine analogs have been developed to improve properties such as light output, emission wavelength, and substrate specificity. The choice of analog can be critical for specific applications, such as bioluminescence resonance energy transfer (BRET) or multiplexed assays.

Coelenterazine AnalogLuciferaseEmission Max (nm)Relative Light OutputKey Features & Applications
Native Coelenterazine Renilla, Gaussia~465-480StandardGeneral purpose, widely used.
Coelenterazine-h Renilla, Gaussia~465-480Higher than nativeEnhanced light output.
Coelenterazine-400a (DeepBlueC™) Renilla~400Lower than nativeBlue-shifted emission, useful for BRET applications with GFP acceptors.[1]
Coelenterazine-cp Renilla, Gaussia~465Higher than nativeIncreased quantum yield.
Coelenterazine-f Renilla, Gaussia~465Higher than nativeEnhanced cell permeability.
v-Coelenterazine Gaussia~480Very high"Glow" type signal with extended light emission.

Experimental Protocols

In Vitro Renilla Luciferase Assay

This protocol is designed for the measurement of purified Renilla luciferase activity or for use with cell lysates.

Materials:

  • Renilla Luciferase Assay Buffer (e.g., from Promega Renilla Luciferase Assay System)

  • Renilla Luciferase Assay Substrate (Coelenterazine)

  • Purified Renilla luciferase or cell lysate containing Renilla luciferase

  • Luminometer tubes or white-walled 96-well plates

  • Luminometer

Procedure:

  • Prepare 1X Renilla Luciferase Assay Lysis Buffer: If using a 5X stock, dilute one volume of 5X lysis buffer with four volumes of distilled water.[2]

  • Prepare Cell Lysate (if applicable):

    • Wash cells with PBS.

    • Add an appropriate volume of 1X Renilla Luciferase Assay Lysis Buffer to the cells.

    • Incubate for 15 minutes at room temperature with gentle rocking.

    • Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.

    • Collect the supernatant for the assay.

  • Prepare Renilla Luciferase Assay Reagent:

    • Equilibrate the assay buffer and substrate to room temperature.

    • Immediately before use, dilute the 100X coelenterazine substrate 1:100 in the assay buffer.[2] Prepare a sufficient volume for all samples (100 µL per sample).

  • Assay Measurement:

    • Add 20 µL of cell lysate or purified enzyme solution to a luminometer tube or well of a 96-well plate.[2]

    • Place the tube/plate in the luminometer.

    • Inject 100 µL of the prepared Renilla Luciferase Assay Reagent.

    • Measure the luminescence immediately. A typical measurement protocol is a 2-second delay followed by a 10-second integration.[2]

Cell-Based Gaussia Luciferase Secretion Assay

This protocol is for measuring the activity of Gaussia luciferase secreted into the cell culture medium, allowing for real-time and non-destructive analysis.

Materials:

  • Cells expressing a secreted form of Gaussia luciferase

  • Gaussia Luciferase Assay Buffer (e.g., from NEB BioLux® Gaussia Luciferase Assay Kit)

  • Gaussia Luciferase Substrate (Coelenterazine)

  • White or black-walled, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Culture:

    • Plate cells expressing secreted Gaussia luciferase in a 96-well plate at the desired density.

    • Perform experimental treatments as required.

  • Sample Collection:

    • Carefully collect 5-20 µL of the cell culture supernatant at desired time points.

  • Prepare Gaussia Luciferase Assay Solution:

    • Equilibrate the assay buffer and substrate to room temperature.

    • Immediately before the assay, add the coelenterazine substrate to the assay buffer according to the manufacturer's instructions (e.g., 50 µL of substrate to 5 mL of buffer for 100 assays).[3] Mix by inverting.

  • Assay Measurement:

    • Add the collected supernatant samples (5-20 µL) to the wells of a white-walled 96-well plate.[3]

    • Add 50 µL of the prepared Gaussia Luciferase Assay Solution to each well.[4]

    • Immediately measure the luminescence in a luminometer. A typical integration time is 2-10 seconds.[3]

Applications in Drug Discovery and Research

Coelenterazine-based bioluminescence assays are invaluable tools in various stages of drug discovery and fundamental research.

  • High-Throughput Screening (HTS): The simplicity and sensitivity of these assays make them ideal for screening large compound libraries for modulators of specific cellular pathways.

  • Reporter Gene Assays: Renilla and Gaussia luciferases are commonly used as reporters to study gene expression and regulation.

  • Bioluminescence Resonance Energy Transfer (BRET): BRET assays utilize the energy transfer from a luciferase donor (e.g., Renilla luciferase) to a fluorescent acceptor protein to study protein-protein interactions. The use of blue-shifted coelenterazine analogs like DeepBlueC™ is particularly advantageous in BRET applications to minimize spectral overlap.[1]

  • In Vivo Imaging: The high signal-to-noise ratio of bioluminescence makes it a powerful modality for non-invasive imaging of biological processes in living animals. Secreted luciferases like Gaussia luciferase are particularly useful for monitoring reporter activity in blood samples over time.

Troubleshooting

IssuePossible CauseSolution
Low or no signal - Inefficient transfection- Cell death- Inactive enzyme or substrate- Incorrect assay buffer- Optimize transfection protocol- Check cell viability- Ensure proper storage and handling of reagents- Use the recommended buffer for the specific luciferase
High background - Autoluminescence of coelenterazine- Contamination of reagents or labware- Use a high-quality assay system with reduced autoluminescence formulation[5]- Use fresh, high-purity reagents and clean labware
Variable results - Inconsistent cell numbers- Pipetting errors- Temperature fluctuations- Normalize luciferase activity to a co-transfected control or total protein concentration- Use calibrated pipettes and consistent technique- Equilibrate all reagents and samples to room temperature before assaying

Conclusion

Bioluminescence assays utilizing coelenterazine and its analogs with luciferases such as Renilla and Gaussia provide a highly sensitive, versatile, and robust platform for a wide array of biological investigations. By understanding the underlying principles and optimizing the experimental protocols, researchers can effectively leverage this technology to advance their studies in gene regulation, protein interactions, and drug discovery. The continued development of novel coelenterazine analogs and engineered luciferases promises to further expand the capabilities and applications of this powerful analytical tool.

References

Application Notes and Protocols for Amide Coupling of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 6-aminopyrazine-2-carboxylic acid, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below address common challenges associated with the coupling of electron-deficient heterocyclic amines and provide methods to achieve successful amide bond formation.

Introduction

This compound is a valuable building block in medicinal chemistry. The pyrazine core is a key pharmacophore in numerous therapeutic agents. Amide coupling reactions involving this substrate can be challenging due to the reduced nucleophilicity of the amino group, which is attached to an electron-deficient pyrazine ring. Standard amide coupling reagents are often ineffective, leading to low or no product yield. This document outlines several protocols, including those that have proven successful for similar challenging substrates, to facilitate the efficient synthesis of amides from this compound.

Challenges in Amide Coupling

The primary challenge in the amide coupling of this compound lies in the electronic properties of the starting material. The electron-withdrawing nature of the pyrazine ring deactivates the amino group, making it a poor nucleophile. Consequently, many common coupling reagents that are effective for aliphatic or electron-rich aromatic amines fail to promote the reaction.[1] For instance, coupling attempts with reagents such as T3P, HATU, EDC/HOBt, and DCC/DMAP have been reported to be unsuccessful in some cases with similar electron-deficient aminopyrazines.[1]

Recommended Coupling Strategies

To overcome these challenges, several strategies can be employed:

  • Activation of the Carboxylic Acid as an Acid Chloride: This is a classic and often effective method for coupling unreactive amines. The carboxylic acid is converted to the more reactive acid chloride, which then readily reacts with the amine.

  • Use of Highly Effective Coupling Reagents: Certain modern coupling reagents and additives are designed to overcome the low reactivity of substrates. A combination of N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) has been shown to be highly effective for electron-deficient aminopyrazines, affording good to excellent yields.[1]

  • Carbonyldiimidazole (CDI) Mediated Coupling: CDI is a useful reagent that activates the carboxylic acid to form a reactive acyl-imidazole intermediate, which can then couple with the amine. This method has been successfully applied to the related 3-aminopyrazine-2-carboxylic acid.

  • EDC/HOBt Coupling with DMAP: For electron-deficient anilines, a protocol utilizing EDC and a catalytic amount of HOBt, with the addition of DMAP as an acyl transfer catalyst, has been shown to be effective.

Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride Formation

This protocol is adapted from the successful synthesis of amides from substituted pyrazine-2-carboxylic acids.[2]

Step 1: Formation of 6-Aminopyrazine-2-carbonyl chloride

  • To a solution of this compound (1.0 eq) in dry benzene or toluene, add thionyl chloride (1.5 eq).

  • Reflux the mixture for 1-2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude 6-aminopyrazine-2-carbonyl chloride in a dry aprotic solvent such as acetone or dichloromethane.

  • To a stirred solution of the desired amine (1.0 eq) in dry pyridine or another suitable base (e.g., triethylamine, diisopropylethylamine) in the same solvent, add the acid chloride solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water, an acidic solution (e.g., 1N HCl) to remove excess amine and base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: NMI/MsCl Mediated Amide Coupling

This protocol is based on a highly effective method for coupling electron-deficient aminopyrazines.[1]

  • To a solution of the desired carboxylic acid (1.0 eq) and this compound (1.0 eq) in a suitable solvent like dichloromethane, add N-methylimidazole (NMI) (3.0 eq).

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours at a slightly elevated temperature (e.g., 45 °C) if necessary.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling

This protocol is adapted from a procedure used for 3-aminopyrazine-2-carboxylic acid.

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMSO or DMF, add 1,1'-carbonyldiimidazole (CDI) (1.3 eq).

  • Stir the mixture at room temperature until the evolution of CO2 ceases (typically 5-10 minutes), indicating the formation of the acyl-imidazole intermediate.

  • Add the desired amine (1.5 eq) to the reaction mixture.

  • The reaction can be heated (e.g., using microwave irradiation at 120 °C for 30 minutes) to drive the reaction to completion.

  • After cooling, the reaction mixture can be diluted with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Coupling Methods for Aminopyrazine Derivatives

Coupling MethodReagentsBaseSolventTemperatureYield (%)NotesReference
Acid ChlorideSOCl₂, AminePyridineBenzene, AcetoneReflux, RTVariesEffective for substituted pyrazine-2-carboxylic acids.[2]
NMI/MsClCarboxylic Acid, Amine, MsClNMIDichloromethane45 °C60-82Highly effective for electron-deficient aminopyrazines.[1]
T3PCarboxylic Acid, AmineEt₃NTHFRT to 60 °C0Ineffective for a tested electron-deficient aminopyrazine.[1]
HATUCarboxylic Acid, AmineDIPEATHFRT0Ineffective for a tested electron-deficient aminopyrazine.[1]
EDC/HOBtCarboxylic Acid, AmineDIPEATHFRT0Ineffective for a tested electron-deficient aminopyrazine.[1]
CDICarboxylic Acid, Amine-DMSO120 °C (MW)26-91Successful for 3-aminopyrazine-2-carboxylic acid.

Yields are reported for analogous systems and may vary for this compound.

Visualizations

General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification 6-Aminopyrazine-2-carboxylic_acid 6-Aminopyrazine- 2-carboxylic Acid Reaction_Vessel Reaction in Anhydrous Solvent 6-Aminopyrazine-2-carboxylic_acid->Reaction_Vessel Amine Amine (R-NH2) Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., SOCl2, NMI/MsCl, CDI) Coupling_Reagent->Reaction_Vessel Base Base (e.g., Pyridine, NMI, DIPEA) Base->Reaction_Vessel Workup Aqueous Workup (Extraction, Washing) Reaction_Vessel->Workup Reaction Completion Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Amide Product Purification->Product

Caption: General experimental workflow for the amide coupling of this compound.

Proposed Signaling Pathway for NMI/MsCl Mediated Coupling

NMI_MsCl_Mechanism Carboxylic_Acid Carboxylic Acid (R'-COOH) Mixed_Anhydride Mixed Sulfonic- Carboxylic Anhydride (Intermediate 1) Carboxylic_Acid->Mixed_Anhydride + MsCl, NMI MsCl Methanesulfonyl Chloride (MsCl) NMI N-Methylimidazole (NMI) Amide_Product Amide Product Mixed_Anhydride->Amide_Product + Aminopyrazine Aminopyrazine 6-Aminopyrazine- 2-carboxylic Acid

Caption: Proposed mechanism for NMI/MsCl mediated amide bond formation.

References

6-Aminopyrazine-2-carboxylic Acid: A Versatile Ligand for Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Role of 6-Aminopyrazine-2-carboxylic Acid in Materials Science and Drug Development

This compound is a heterocyclic organic compound that has garnered significant interest in the field of coordination chemistry. Its rigid structure, combined with the presence of multiple donor atoms—specifically the pyrazine ring nitrogens, the carboxylic acid oxygens, and the amino group nitrogen—makes it a highly versatile building block for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). This unique combination of functional groups allows for a variety of coordination modes, leading to diverse structural topologies and, consequently, a wide range of tunable physical and chemical properties.

The strategic placement of the amino and carboxylic acid groups on the pyrazine ring facilitates the formation of stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes. Furthermore, the pyrazine ring itself can act as a bridging unit, propagating magnetic interactions between metal centers, a property of significant interest in the design of molecular magnets. The amino group not only provides an additional coordination site but also introduces basicity and the potential for post-synthetic modification, which is particularly valuable in the development of functional materials for catalysis and sensing.

This guide provides a comprehensive overview of the application of this compound as a ligand, offering detailed protocols for the synthesis of its coordination compounds and exploring their potential applications in luminescence, magnetism, and catalysis. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel functional materials.

Coordination Behavior and Structural Diversity

The coordination chemistry of this compound is rich and varied, primarily due to the multiple binding sites available on the ligand. The specific coordination mode adopted depends on several factors, including the choice of metal ion, the reaction conditions (e.g., temperature, solvent, pH), and the presence of ancillary ligands.

Key Coordination Modes:

  • Chelating Bidentate: The most common coordination mode involves the formation of a stable five-membered chelate ring through the coordination of one of the pyrazine ring nitrogens and the adjacent carboxylic acid oxygen to a metal center.

  • Bridging: The pyrazine ring can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This bridging can lead to the formation of one-, two-, or three-dimensional coordination polymers.

  • Monodentate: Under certain conditions, the ligand may coordinate to a metal center through only one of its donor atoms, typically a pyrazine nitrogen or a carboxylic acid oxygen.

  • Tridentate: In some cases, the ligand can act as a tridentate ligand, coordinating through a pyrazine nitrogen, a carboxylic acid oxygen, and the amino group nitrogen.

The interplay of these coordination modes allows for the construction of a wide array of network structures, from simple discrete molecules to complex three-dimensional frameworks with tunable porosity and functionality.

Application Notes and Protocols

Protocol 1: Hydrothermal Synthesis of a Copper(II) Coordination Polymer with a 6-Aminopyrazine-2-carboxylate Analog

This protocol describes a general hydrothermal method for the synthesis of a crystalline coordination polymer, adapted from the synthesis of a copper(II) complex with the closely related ligand, 6-aminopyridine-2-carboxylic acid.[1] This method is a robust starting point for the synthesis of coordination compounds with this compound, with the understanding that optimization of reaction parameters may be necessary.

Rationale:

Hydrothermal synthesis is a powerful technique for the crystallization of coordination polymers and MOFs. The use of high temperatures and pressures allows for the exploration of a wider range of reaction conditions and can promote the formation of highly crystalline, thermodynamically stable products. The in-situ generation of pressure within the sealed autoclave facilitates the dissolution of reactants and the growth of single crystals.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Deionized water

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL Teflon liner, combine this compound (0.1 mmol, 13.9 mg) and Cu(OAc)₂·H₂O (0.1 mmol, 20.0 mg).[1]

  • Add 8 mL of deionized water to the Teflon liner.

  • Seal the Teflon liner in the stainless steel autoclave.

  • Place the autoclave in a programmable oven and heat to 140 °C for 48 hours.

  • After 48 hours, cool the autoclave to room temperature at a rate of 5 °C per hour.

  • Collect the resulting crystals by filtration and wash with deionized water.

  • Dry the crystals in air.

Characterization:

The resulting crystalline product should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to confirm phase purity, and thermogravimetric analysis to assess its thermal stability.

Diagram of Hydrothermal Synthesis Workflow:

hydrothermal_synthesis reagents Reactants: This compound Cu(OAc)₂·H₂O Deionized Water autoclave Combine in Teflon-lined Autoclave reagents->autoclave heating Heat at 140°C for 48 hours autoclave->heating cooling Controlled Cooling (5°C/hour) heating->cooling filtration Filter and Wash with Water cooling->filtration product Crystalline Product filtration->product

Hydrothermal synthesis workflow.
Application Note 1: Luminescent Materials Based on Lanthanide Coordination Polymers

Background:

Lanthanide ions, particularly Eu(III) and Tb(III), are known for their sharp, line-like emission bands and long luminescence lifetimes, making them attractive for applications in lighting, displays, and sensing.[2][3][4] However, the direct excitation of lanthanide ions is inefficient due to their low absorption cross-sections. This limitation can be overcome by using organic ligands that act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. This process is known as the "antenna effect."

This compound is a promising candidate for an antenna ligand due to its aromatic pyrazine ring, which can be efficiently excited by UV light. Upon coordination to a lanthanide ion, the ligand can transfer the absorbed energy to the metal center, resulting in characteristic lanthanide emission.

Experimental Design for Luminescence Studies:

  • Synthesis: Synthesize a series of lanthanide coordination polymers using this compound as the primary ligand and various lanthanide salts (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O) under hydrothermal or solvothermal conditions.

  • Photophysical Characterization:

    • Record the excitation and emission spectra of the solid-state materials. The excitation spectrum should resemble the absorption spectrum of the ligand, confirming the antenna effect. The emission spectrum should show the characteristic sharp emission bands of the lanthanide ion.

    • Measure the luminescence quantum yields and lifetimes to quantify the efficiency of the energy transfer process.

Potential Applications:

  • Solid-State Lighting: Lanthanide-based coordination polymers can be used as phosphors in white light-emitting diodes (LEDs).

  • Luminescent Sensors: The luminescence of these materials can be sensitive to the presence of certain analytes, such as small molecules or metal ions, making them suitable for sensing applications.[5]

  • Bio-imaging: Functionalized lanthanide coordination polymers can be used as probes for in-vitro and in-vivo imaging.

Diagram of the Antenna Effect in Lanthanide Complexes:

antenna_effect ligand_S0 Ligand (S₀) ligand_S1 Ligand (S₁) ligand_S0->ligand_S1 Absorption (hν) ligand_T1 Ligand (T₁) ligand_S1->ligand_T1 Intersystem Crossing (ISC) ln_excited Ln³⁺ (Excited State) ligand_T1->ln_excited Energy Transfer (ET) ln_ground Ln³⁺ (Ground State) ln_excited->ln_ground Emission (hν') emission Ln³⁺ Emission

Energy transfer in lanthanide complexes.
Application Note 2: Magnetic Materials Based on Transition Metal Coordination Polymers

Background:

The pyrazine ring is a well-known mediator of magnetic exchange interactions between paramagnetic metal centers.[6] When this compound acts as a bridging ligand between two transition metal ions (e.g., Cu(II), Co(II), Mn(II)), it can facilitate either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. The nature and strength of this magnetic coupling are highly dependent on the geometry of the coordination environment and the distance between the metal centers. The development of coordination polymers with predictable magnetic properties is a key goal in the field of molecular magnetism, with potential applications in data storage and quantum computing.[2][4]

Experimental Design for Magnetic Studies:

  • Synthesis: Synthesize coordination polymers of this compound with various first-row transition metals (e.g., Cu(II), Co(II), Mn(II), Ni(II)).

  • Magnetic Susceptibility Measurements:

    • Measure the temperature-dependent magnetic susceptibility of the materials using a SQUID magnetometer.

    • Fit the experimental data to appropriate magnetic models to determine the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic exchange coupling constant (J).

Potential Applications:

  • Single-Molecule Magnets (SMMs): Cobalt(II) complexes with specific coordination geometries can exhibit slow relaxation of magnetization, a property known as single-molecule magnet behavior.[3][7]

  • Molecular Spintronics: Materials with tunable magnetic properties are of interest for the development of next-generation spintronic devices.

Table of Expected Magnetic Behavior for Different Metal Ions:

Metal Iond-electron configurationTypical Spin StateExpected Magnetic Behavior with Pyrazine Bridge
Cu(II)d⁹S = 1/2Weak antiferromagnetic coupling
Co(II)d⁷S = 3/2 (high spin)Can exhibit both ferromagnetic and antiferromagnetic coupling; potential for SMM behavior
Mn(II)d⁵S = 5/2 (high spin)Typically weak antiferromagnetic coupling
Ni(II)d⁸S = 1Can exhibit both ferromagnetic and antiferromagnetic coupling
Application Note 3: Catalytic Applications of Metal-Organic Frameworks (MOFs)

Background:

Metal-organic frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable pore environments. These properties make them highly attractive for applications in heterogeneous catalysis. The catalytic activity of a MOF can arise from several features:

  • Open Metal Sites: The metal nodes of the framework can possess open coordination sites that act as Lewis acids.

  • Functionalized Organic Linkers: The organic linkers can be functionalized with catalytic groups. The amino group of this compound can act as a Brønsted base or be post-synthetically modified to introduce other catalytic functionalities.[8][9]

  • Guest Encapsulation: The pores of the MOF can be used to encapsulate catalytically active guest molecules, such as metal nanoparticles.

Experimental Design for Catalysis Studies:

  • Synthesis of an Amino-Functionalized MOF: Synthesize a MOF using this compound and a suitable metal ion (e.g., Zn(II), Zr(IV)) that is known to form robust frameworks.

  • Catalytic Testing:

    • Select a model organic reaction that can be catalyzed by either Lewis acids or bases, such as the Knoevenagel condensation or the cycloaddition of CO₂ to epoxides.[9]

    • Perform the reaction in the presence of the MOF catalyst and monitor the conversion and selectivity over time using techniques like gas chromatography or NMR spectroscopy.

    • Investigate the reusability of the catalyst by recovering it after the reaction and using it in subsequent catalytic cycles.

Potential Applications:

  • Fine Chemical Synthesis: MOFs can serve as highly selective and reusable catalysts for the synthesis of pharmaceuticals and other high-value chemicals.

  • CO₂ Conversion: Amino-functionalized MOFs can be effective catalysts for the chemical fixation of carbon dioxide into useful products.[9]

  • Biocatalysis: MOFs can be used to encapsulate enzymes, protecting them from harsh reaction conditions and allowing for their reuse.[8]

Diagram of Catalytic Sites in an Amino-Functionalized MOF:

mof_catalysis mof_structure MOF Framework Metal Node (Lewis Acid) Linker Amino Group (Brønsted Base) product Product mof_structure->product Catalytic Conversion substrate1 Substrate A substrate1->mof_structure:m Coordination substrate2 Substrate B substrate2->mof_structure:n H-bonding

References

Application Notes & Protocols: 6-Aminopyrazine-2-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Researcher

In the dynamic field of materials science, the rational design of functional materials hinges on the selection of versatile molecular building blocks. 6-Aminopyrazine-2-carboxylic acid emerges as a compelling candidate in this arena. Its rigid pyrazine core, coupled with strategically positioned amino and carboxylate functional groups, offers a rich toolkit for constructing sophisticated supramolecular architectures. This guide moves beyond a simple recitation of facts to provide a foundational understanding of why and how this ligand can be leveraged to create next-generation materials, particularly in the realms of luminescent coordination polymers and functional metal-organic frameworks (MOFs). While direct literature on the "6-amino" isomer is emerging, the protocols herein are built upon robust, field-proven methodologies established for its close structural isomers, providing a reliable starting point for innovation.

Part 1: The Ligand—A Nexus of Functionality

This compound is a trifunctional organic ligand. Its utility in materials science is derived from the distinct roles of its constituent parts:

  • The Carboxylate Group (-COOH): This is the primary coordination site, readily deprotonating to form strong, charge-assisted bonds with metal cations. It can coordinate in monodentate, bidentate chelating, or bidentate bridging modes, offering significant control over the dimensionality of the resulting framework.

  • The Pyrazine Ring: The two nitrogen atoms of the pyrazine ring provide additional coordination sites. The nitrogen at the 4-position is sterically accessible and frequently participates in linking metal centers, acting as a rigid spacer to propagate the network structure.[1]

  • The Amino Group (-NH₂): While it can coordinate to metal centers, the amino group often remains uncoordinated. In such cases, it projects into the pores of the resulting framework, imparting specific functionality. This functionalization is critical for applications like selective sensing, catalysis, and tuning the electronic properties of the material.[2]

This combination of a rigid aromatic core and multiple, distinct coordination/functional sites makes this compound an excellent linker for creating materials with tailored properties.

Part 2: Application in Luminescent Coordination Polymers

The creation of luminescent materials is a cornerstone of modern materials science, with applications ranging from chemical sensors to solid-state lighting.[3][4] Coordination polymers constructed from organic linkers and d¹⁰ metal ions like Zn(II) or Cd(II) are particularly promising, as their luminescence often originates from ligand-centered electronic transitions.[5]

Scientific Rationale

The luminescence in such systems is typically due to π→π or π→n transitions within the organic ligand.[6] Upon coordination to a metal center, the ligand's conformation becomes rigidified, which can decrease non-radiative decay pathways and enhance emission intensity.[5] The pyrazine ring of this compound provides the necessary conjugated π-system for these transitions. By coordinating this ligand to a closed-shell metal ion like Zn(II), which is redox-inactive and unlikely to quench fluorescence, we can generate robustly luminescent materials where the emission is characteristic of the ligand itself.

Detailed Protocol: Solvothermal Synthesis of a 2D Luminescent Zinc(II) Coordination Polymer

Disclaimer: The following protocol is adapted from a well-established procedure for the closely related structural isomer, 3-aminopyrazine-2-carboxylic acid, and is expected to yield analogous results with the 6-amino isomer.[7]

Objective: To synthesize a two-dimensional zinc(II) coordination polymer, [Zn(6-ampc)₂]ₙ, where '6-ampc' is the deprotonated 6-aminopyrazine-2-carboxylate ligand.

Materials:

  • This compound (C₅H₅N₃O₂)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 25 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 13.9 mg (0.1 mmol) of this compound in 5 mL of DMF.

    • In a separate vial, dissolve 14.9 mg (0.05 mmol) of zinc(II) nitrate hexahydrate in 5 mL of ethanol.

    • Causality Note: Using a 2:1 ligand-to-metal molar ratio ensures the ligand is in excess, favoring the formation of a fully coordinated metal center as observed in related structures.[7] The choice of a DMF/ethanol solvent system helps to solubilize both the organic ligand and the inorganic salt.

  • Solvothermal Reaction:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.

    • Causality Note: Solvothermal synthesis utilizes elevated temperature and pressure to increase reactant solubility and promote the crystallization of thermodynamically stable products.[8] The slow cooling rate is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Product Isolation and Purification:

    • After cooling, carefully open the autoclave in a fume hood.

    • Colorless or pale-yellow crystals should be visible.

    • Collect the crystals by decanting the supernatant liquid.

    • Wash the crystals thoroughly with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials.

    • Dry the crystals in air.

Expected Characterization & Data

The resulting material should be characterized by Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), and Photoluminescence Spectroscopy.

ParameterExpected Result / ObservationSignificance
Crystal System Monoclinic or OrthorhombicProvides fundamental structural information.
Coordination Hexacoordinated Zn(II) in a distorted octahedral geometry.[7]Confirms the binding mode of the ligand to the metal center.
FTIR (cm⁻¹) ~3400-3300 (N-H stretch), ~1600 (asymmetric COO⁻), ~1400 (symmetric COO⁻)Confirms deprotonation of the carboxylic acid and presence of the amino group.
TGA Stable up to ~300-350 °CDetermines the thermal stability and operating range of the material.
Photoluminescence Excitation: ~350 nm; Emission: ~400-450 nmConfirms the luminescent properties, likely arising from an intra-ligand π–π* transition.[6]

Experimental Workflow Diagram

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_char 4. Characterization ligand Dissolve Ligand in DMF mix Combine Solutions in Autoclave ligand->mix metal Dissolve Zn(II) Salt in Ethanol metal->mix heat Solvothermal Reaction (120°C, 72h) mix->heat cool Slow Cooling heat->cool filter Collect Crystals cool->filter wash Wash with DMF & Ethanol filter->wash dry Air Dry wash->dry scxrd SCXRD / PXRD dry->scxrd Analyze Product pl Photoluminescence dry->pl Analyze Product tga TGA / FTIR dry->tga Analyze Product

Workflow for the synthesis and characterization of a luminescent coordination polymer.

Part 3: Application in Functional Metal-Organic Frameworks (MOFs)

MOFs are highly porous, crystalline materials constructed from metal nodes and organic linkers. The ability to introduce functional groups into the pores of MOFs is a key strategy for developing materials for targeted applications like gas separation, catalysis, and chemical sensing.[3]

Scientific Rationale

This compound is an ideal linker for functional MOFs. The carboxylate and pyrazine nitrogens can bridge multiple metal centers to build a robust, porous framework, while the amino group can remain free, decorating the internal pore surface. This free amine functionality can act as a basic site for heterogeneous catalysis or as a binding site for specific guest molecules (e.g., acidic gases like CO₂ or metal ions like Fe³⁺), enabling selective sensing through mechanisms like luminescence quenching.[2]

Detailed Protocol: General Solvothermal Synthesis of an Amino-Functionalized MOF

Objective: To synthesize a porous, amino-functionalized MOF using this compound as the primary organic linker.

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc(II) acetate, Copper(II) nitrate)

  • A suitable solvent system (e.g., DMF, DEF, or a mixture with ethanol/water)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reagent Preparation:

    • Dissolve the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol) in 10-15 mL of the chosen solvent (e.g., DMF) within the Teflon liner.

    • Causality Note: The choice of metal ion and solvent is critical and often requires screening. Divalent metals like Zn(II) and Cu(II) are common choices for forming stable frameworks. The solvent can influence the final topology of the MOF.

  • Solvothermal Reaction:

    • Seal the autoclave and heat in an oven to a temperature between 80 °C and 150 °C for a period of 24 to 72 hours.

    • Causality Note: Temperature and time are key parameters that control crystal growth and phase purity. Lower temperatures may yield kinetic products, while higher temperatures favor thermodynamic products.

  • Isolation and Washing:

    • After slow cooling, collect the crystalline product by filtration or decantation.

    • To remove unreacted starting materials, immerse the collected solid in fresh, dry DMF for 24 hours.

    • Decant the DMF and repeat this washing step two more times.

  • Solvent Exchange and Activation:

    • To remove the high-boiling-point DMF from the pores, immerse the washed MOF in a more volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily.

    • Causality Note: This step is crucial for "activating" the MOF. DMF molecules trapped in the pores would block access for guest molecules, preventing the material from exhibiting its full porosity.

    • After solvent exchange, filter the product and heat it under a dynamic vacuum (e.g., 100-150 °C) for 12-24 hours to completely evacuate the pores. The activated MOF should be stored in a desiccator.

Potential Coordination Modes and Network Formation

G cluster_ligand 6-Aminopyrazine-2-carboxylate Ligand cluster_network Resulting 2D Network Fragment L1 N L2 N L4 O L3 O L5 NH₂ (Functional Group) M1 M M1->L1 M1->L3 M2 M M3 M M2->M3 Ligand Bridge M4 M M2->M4 Ligand Bridge M5 M M3->M5 Ligand Bridge M4->M5 Ligand Bridge

Coordination of the ligand to a metal center and resulting network.

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Aminopyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 6-Aminopyrazine-2-carboxylic Acid Derivatives in Modern Drug Discovery

This compound and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds.[1][2][3] Their structural motifs are found in a range of therapeutics, from antitubercular agents to novel anticancer and antiviral drugs.[4][5][6] The pyrazine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, makes it an attractive component for designing molecules that can effectively interact with biological targets.[3] Traditional chemical synthesis of these compounds often involves harsh reaction conditions, hazardous reagents, and can lead to the formation of undesirable byproducts, complicating purification and impacting overall yield.[7][8]

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative for the synthesis of these valuable molecules.[9] Enzymatic reactions are typically performed under mild conditions, are highly selective, and generate minimal waste, aligning with the principles of sustainable chemistry.[10] This application note provides a detailed guide to the enzymatic synthesis of this compound, focusing on a two-step biocatalytic cascade involving a nitrile hydratase and an amidase.

The Biocatalytic Pathway: A Two-Enzyme Cascade for Precise Synthesis

The enzymatic synthesis of this compound from 6-aminopyrazine-2-carbonitrile is a two-step process that leverages the complementary activities of nitrile hydratase (NHase) and amidase. This bienzymatic system mimics natural metabolic pathways for nitrile degradation.[11]

  • Step 1: Hydration of the Nitrile to an Amide by Nitrile Hydratase (NHase). The first step involves the hydration of the nitrile group of 6-aminopyrazine-2-carbonitrile to the corresponding amide, 6-aminopyrazine-2-carboxamide (a pyrazinamide analog). This reaction is catalyzed by a nitrile hydratase (EC 4.2.1.84).[10][12] NHases are metalloenzymes, typically containing either a non-corrin cobalt or a non-heme iron center in their active site, which activates the nitrile for nucleophilic attack by a water molecule.[10][12]

  • Step 2: Hydrolysis of the Amide to a Carboxylic Acid by Amidase. The second step is the hydrolysis of the amide bond of 6-aminopyrazine-2-carboxamide to yield the final product, this compound, and ammonia. This reaction is catalyzed by an amidase (EC 3.5.1.4), also known as an amidohydrolase.[13][14] Amidases belong to the hydrolase family and are characterized by a conserved serine-serine-lysine catalytic triad.[14]

The choice of enzymes is critical for the success of this synthetic route. Microbial sources such as Rhodococcus rhodochrous and Pseudomonas chlororaphis are well-known producers of robust nitrile hydratases and amidases with broad substrate specificity.[11][15][16]

Workflow of the Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Hydration cluster_step2 Step 2: Hydrolysis Start 6-Aminopyrazine-2-carbonitrile Enzyme1 Nitrile Hydratase (NHase) (e.g., from Rhodococcus sp.) Start->Enzyme1 H2O Intermediate 6-Aminopyrazine-2-carboxamide Enzyme1->Intermediate Enzyme2 Amidase (e.g., from Pseudomonas sp.) Intermediate->Enzyme2 H2O Product This compound Enzyme2->Product Ammonia Ammonia (NH3) Enzyme2->Ammonia

Caption: Bienzymatic cascade for the synthesis of this compound.

Detailed Experimental Protocols

This section provides detailed protocols for the production of the enzymes and the subsequent biocatalytic synthesis.

Protocol 1: Cultivation of Microbial Strains and Enzyme Production

The production of nitrile hydratase and amidase can be achieved through the cultivation of suitable microbial strains. Rhodococcus rhodochrous and Pseudomonas chlororaphis are excellent candidates.[15][17] The expression of these enzymes is often inducible.

Materials:

  • Microbial strain (e.g., Rhodococcus rhodochrous J1 or Pseudomonas chlororaphis B23)

  • Growth medium (see Table 1)

  • Inducer (e.g., methacrylamide or isobutyronitrile)[17]

  • Shaking incubator

  • Centrifuge

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the microbial strain into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Production Culture: Inoculate 500 mL of production medium in a 2 L flask with 5% (v/v) of the seed culture.

  • Induction: When the optical density at 600 nm (OD600) reaches approximately 2.0, add the inducer to a final concentration of 0.2% (w/v).[17]

  • Cultivation: Continue the incubation at a lower temperature, typically 20-25°C, for another 24-48 hours to allow for enzyme expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2). The resulting cell paste can be used as a whole-cell biocatalyst or can be processed further for enzyme purification.

Table 1: Composition of a Typical Production Medium

ComponentConcentration (g/L)
Sucrose10.0
Yeast Extract5.0
Peptone5.0
K2HPO41.0
KH2PO41.0
MgSO4·7H2O0.5
FeSO4·7H2O0.01
Protocol 2: Whole-Cell Biocatalytic Synthesis of this compound

Using whole cells as the biocatalyst is often more cost-effective as it eliminates the need for enzyme purification. The cell membrane can be permeabilized to improve substrate and product transport.

Materials:

  • Washed cell paste from Protocol 1

  • 6-Aminopyrazine-2-carbonitrile (substrate)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Toluene or Triton X-100 for cell permeabilization (optional)

  • Shaking water bath or stirred tank reactor

  • HPLC for reaction monitoring

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10-50 g/L of wet cell paste

    • 10-100 mM 6-aminopyrazine-2-carbonitrile

    • (Optional) 0.1% (v/v) Toluene for permeabilization

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature, typically between 20°C and 40°C, with gentle agitation.

  • Reaction Monitoring: Periodically take samples from the reaction mixture. Centrifuge the samples to remove the cells and analyze the supernatant by HPLC to monitor the disappearance of the substrate and the formation of the intermediate (6-aminopyrazine-2-carboxamide) and the final product (this compound).

  • Reaction Termination: Once the reaction has reached completion (as determined by HPLC analysis), terminate the reaction by centrifuging to remove the cells.

  • Product Isolation: The supernatant containing the product can be further purified. Acidification of the solution may be necessary to protonate the carboxylic acid for subsequent extraction or crystallization.

Logical Relationship of the Synthesis Process

Synthesis_Logic cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Cultivation Microbial Cultivation (e.g., Rhodococcus sp.) Induction Enzyme Induction (e.g., with methacrylamide) Cultivation->Induction Harvesting Cell Harvesting & Washing Induction->Harvesting Reaction_Setup Reaction Setup: - Cells - Substrate - Buffer Harvesting->Reaction_Setup Incubation Controlled Incubation (Temperature & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Termination Reaction Termination (Cell Removal) Monitoring->Termination Purification Product Isolation & Purification Termination->Purification

Caption: Logical flow of the enzymatic synthesis process.

Data Presentation and Expected Results

The efficiency of the biocatalytic process can be evaluated based on several key parameters, which should be systematically measured and recorded.

Table 2: Key Performance Indicators for the Enzymatic Synthesis

ParameterTypical RangeMethod of Determination
Substrate Conversion (%)>95%HPLC
Product Yield (%)>90%HPLC (with standard curve)
Initial Reaction Rate (mM/h)VariableHPLC (time course analysis)
Enzyme Activity (U/g cells)VariableSpecific activity assay
Biocatalyst StabilityHighActivity measurement over time

Note: One unit (U) of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Troubleshooting and Optimization

Low Conversion Rate:

  • Cause: Insufficient enzyme activity, suboptimal reaction conditions (pH, temperature), or enzyme inhibition.

  • Solution: Optimize the induction conditions for higher enzyme expression. Perform pH and temperature profiling to find the optimal conditions for the biocatalyst. Check for substrate or product inhibition by running reactions at different initial substrate concentrations.

Accumulation of the Amide Intermediate:

  • Cause: The rate of the amidase reaction is significantly slower than the nitrile hydratase reaction.

  • Solution: Co-express an amidase with higher activity or use a co-culture of two different microbial strains, one expressing the nitrile hydratase and the other the amidase. Adjusting the reaction pH might also favor the amidase activity.

Enzyme Instability:

  • Cause: The enzyme may not be stable under the chosen reaction conditions.

  • Solution: Immobilize the whole cells or the purified enzymes.[18] Common immobilization techniques include entrapment in alginate gels or cross-linking. Immobilization can significantly improve the operational stability and allow for catalyst recycling.[19]

Conclusion and Future Outlook

The enzymatic synthesis of this compound derivatives represents a powerful and sustainable approach for the production of these important pharmaceutical building blocks. The use of whole-cell biocatalysts expressing nitrile hydratase and amidase activities offers a cost-effective and efficient method. Further improvements can be achieved through protein engineering to enhance enzyme activity and stability, and through process optimization to maximize product yields. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to implement this green technology in their synthetic workflows.

References

The Role of 6-Aminopyrazine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Among its derivatives, 6-aminopyrazine-2-carboxylic acid has emerged as a versatile building block for the synthesis of novel therapeutic agents. Its structural resemblance to endogenous molecules allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of three key functional groups—the pyrazine ring, an amino group, and a carboxylic acid—provides multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. Derivatives of this scaffold have shown significant promise, particularly as antimycobacterial, antifungal, and anticancer agents.

Antimycobacterial Activity

A significant area of research for this compound derivatives is in the development of new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. Pyrazinamide (PZA), a structural analog, is a first-line anti-TB drug, highlighting the potential of the pyrazine core in combating this persistent pathogen. Research has focused on synthesizing novel amides of pyrazinecarboxylic acids to improve efficacy and overcome drug resistance.

Quantitative Data on Antimycobacterial Activity

The following table summarizes the in vitro antimycobacterial activity of various N-substituted pyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv.

Compound IDR Group on Amide NitrogenMIC (µg/mL)MIC (µM)Reference
1 2,4-dimethoxyphenyl12.546[1]
2 4-(trifluoromethyl)phenyl62.5222[1]
3 4-methylbenzyl> 250> 1000[1]
4 4-chlorobenzyl125476[1]
5 4-fluorobenzyl> 250> 1000[1]
6 4-methoxyphenyl250975[1]

Antifungal and Other Biological Activities

Beyond their antimycobacterial effects, derivatives of pyrazine-2-carboxylic acid have demonstrated a range of other biological activities. For instance, certain substituted amides have been shown to possess antifungal properties. Additionally, some derivatives have been investigated for their anticancer activity, acting as inhibitors of critical cellular pathways.

Quantitative Data on Antifungal and Photosynthesis-Inhibiting Activity
CompoundAntifungal Activity (MIC, µmol·dm⁻³) vs. T. mentagrophytesPhotosynthesis Inhibition (IC₅₀, mmol·dm⁻³)Reference
6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide31.25-500-[2][3]
5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide31.25-500-[2][3]
6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide-0.026[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of N-Aryl/Alkyl-6-aminopyrazine-2-carboxamides via Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives of this compound using common coupling reagents.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., substituted aniline or benzylamine)

  • Coupling agents:

    • Option A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

    • Option B: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation of Carboxylic Acid (Option A - EDC/HOBt): To the solution from step 1, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Activation of Carboxylic Acid (Option B - HATU): To the solution from step 1, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: To the activated carboxylic acid mixture, add the desired amine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-6-aminopyrazine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis H37Rv using a broth microdilution method.

Materials:

  • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Pyrazinamide, Isoniazid)

  • Negative control (DMSO)

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.

  • Serial Dilution of Compounds:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound solution (in duplicate) to the first well of each row and perform a 2-fold serial dilution across the plate.

    • Include wells for a positive control drug, a negative control (broth only), and a DMSO control (highest concentration of DMSO used for compound dissolution).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the broth-only control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Determination of MIC:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate the plates for an additional 24-48 hours at 37°C.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

    • Visually inspect the wells and record the MIC values.

Visualizing Pathways and Processes

To better understand the context of this compound in drug discovery, the following diagrams illustrate key concepts.

drug_discovery_workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development start Scaffold Selection (this compound) synthesis Synthesis of Derivative Library start->synthesis screening In Vitro Screening (e.g., Antimycobacterial Assay) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization (ADMET Profiling) sar->lead_opt candidate Candidate Selection lead_opt->candidate phase1 Phase I Trials (Safety) candidate->phase1 phase2 Phase II Trials (Efficacy) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Drug Discovery Workflow for this compound Derivatives.

fas1_inhibition_pathway cluster_mycobacterium Mycobacterium Cell drug Pyrazinecarboxamide Derivative fas1 Fatty Acid Synthase I (FAS I) drug->fas1 Inhibits fatty_acid_synthesis Fatty Acid Synthesis (C16-C26) fas1->fatty_acid_synthesis mycolic_acid Mycolic Acid Synthesis fatty_acid_synthesis->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Proposed Mechanism of Action via FAS I Inhibition.

sar_summary cluster_amide_substituent Amide Substituent (R) scaffold 6-Aminopyrazine-2-carboxamide Core aryl Aryl Groups scaffold->aryl alkyl Alkyl Chains scaffold->alkyl subst_aryl Substituted Phenyl Rings (e.g., -OCH3, -CF3) aryl->subst_aryl unsubst_aryl Unsubstituted Phenyl aryl->unsubst_aryl activity Antimycobacterial Activity alkyl->activity Variable activity, often lower subst_aryl->activity Generally increases activity unsubst_aryl->activity Moderate activity

Structure-Activity Relationship (SAR) Summary.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Aminopyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a 6-halopyrazine-2-carboxylic acid, typically 6-chloropyrazine-2-carboxylic acid, with ammonia. The electron-withdrawing nature of the carboxylic acid group facilitates the displacement of the halide by the amine.

Q2: I am observing a very low yield in my amination reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or pressure.

  • Suboptimal Reaction Conditions: The choice of solvent, base (if used), and the concentration of ammonia can significantly impact the yield.

  • Side Reactions: Formation of byproducts, such as hydroxypyrazine derivatives from competing hydrolysis reactions, can reduce the yield of the desired product.

  • Product Degradation: The product may be sensitive to high temperatures or extreme pH conditions during the reaction or work-up.

Q3: What are the common impurities I should look for, and how can I minimize them?

A3: Common impurities include the starting material (6-halopyrazine-2-carboxylic acid), di-aminated byproducts (if a di-halopyrazine is present as an impurity in the starting material), and the corresponding 6-hydroxypyrazine-2-carboxylic acid if water is present in the reaction. To minimize these, ensure the purity of your starting materials, use anhydrous solvents, and optimize the reaction conditions to favor amination over hydrolysis.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization.[1] Due to its amphoteric nature, purification can also be accomplished by pH-controlled precipitation. Dissolving the crude product in a basic aqueous solution and then acidifying it to its isoelectric point will precipitate the purified product, leaving more soluble impurities in the solution. Column chromatography is also an option, though it may be more complex due to the polarity of the molecule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Formation Inadequate reaction temperature or pressure.Gradually increase the reaction temperature in 10°C increments. If using a sealed vessel, monitor and adjust the pressure as needed.
Insufficient concentration of ammonia.Ensure a sufficient excess of ammonia is used. For reactions in solution, consider using a saturated solution of ammonia in the chosen solvent.
Deactivated starting material.Verify the purity and identity of the 6-halopyrazine-2-carboxylic acid using analytical techniques like NMR or mass spectrometry.
Formation of Significant Byproducts Presence of water leading to hydrolysis.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Over-reaction or side reactions at high temperatures.Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial.
Reaction with solvent.Ensure the chosen solvent is inert under the reaction conditions. Protic solvents might compete with ammonia as nucleophiles.
Difficult Product Isolation Product is too soluble in the work-up solvent.After acidification, cool the solution to 0-5°C to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary.
Formation of an emulsion during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Inconsistent Yields Between Batches Variability in starting material quality.Source high-purity starting materials and characterize each new batch before use.
Inconsistent reaction conditions.Carefully control all reaction parameters, including temperature, pressure, reaction time, and stirring rate.

Experimental Protocols

Synthesis of this compound via Amination of 6-Chloropyrazine-2-carboxylic Acid

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Ammonia solution (e.g., 7N in methanol, or aqueous ammonia)

  • Anhydrous, inert solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 6-chloropyrazine-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent.

  • Amination: Add a significant excess of the ammonia solution (10-20 equivalents) to the reaction mixture.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 120-150°C) with vigorous stirring for several hours (e.g., 12-24 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up:

    • After cooling to room temperature, carefully vent the reaction vessel.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a dilute aqueous solution of sodium hydroxide.

    • Wash the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid to the isoelectric point of this compound (typically around pH 3-4) to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold deionized water and then a small amount of a cold organic solvent (e.g., ethanol or acetone).

    • Dry the product under vacuum.

    • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Data Presentation

The following tables provide hypothetical yet representative data to illustrate the impact of various reaction parameters on the yield of this compound. These should be used as a guide for optimization.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)
1002445
1202465
1402480
1602475 (decomposition observed)

Table 2: Effect of Ammonia Equivalents on Reaction Yield

Ammonia EquivalentsTemperature (°C)Reaction Time (h)Yield (%)
51402455
101402475
151402480
201402482

Table 3: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
1,4-Dioxane1402480
N,N-Dimethylformamide (DMF)1402478
Dimethyl Sulfoxide (DMSO)1402472
Water (with aqueous ammonia)1402465 (hydrolysis byproduct observed)

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 6-Chloropyrazine-2-carboxylic Acid Reagent + NH3 (excess) Solvent, Heat, Pressure Start->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound via nucleophilic aromatic substitution.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time, Temperature, or Pressure Incomplete->Increase_Time_Temp Check_Byproducts Analyze for Byproducts (e.g., Hydrolysis) Complete->Check_Byproducts Increase_Time_Temp->Check_Completion Byproducts_Present Byproducts Present? Check_Byproducts->Byproducts_Present Optimize_Conditions Use Anhydrous Conditions, Optimize Temperature Byproducts_Present->Optimize_Conditions Yes Check_Purification Review Purification Protocol Byproducts_Present->Check_Purification No Optimize_Conditions->Check_Completion Adjust_pH Adjust pH for Precipitation, Consider Recrystallization Check_Purification->Adjust_pH Success Optimized Yield Adjust_pH->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Aminopyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important chemical intermediate. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most frequently employed synthetic routes are:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the amination of a precursor like 6-chloropyrazine-2-carboxylic acid. It is a direct approach but can present challenges in terms of reaction conditions and selectivity.

  • Hydrolysis of a Nitrile Precursor: This route starts with 6-aminopyrazine-2-carbonitrile, which is then hydrolyzed to the corresponding carboxylic acid. This method can be effective, but the hydrolysis step can be problematic depending on the conditions used.

Q2: Why am I experiencing very low yields in my synthesis?

A2: Low yields are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the yield.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials.

  • Product Degradation: The desired product may be sensitive to the reaction or workup conditions, especially at elevated temperatures or extreme pH.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as hydroxypyrazine derivatives if water is present in the amination reaction), or polymers. Purification can often be achieved by:

  • Recrystallization: Selecting an appropriate solvent system is crucial for effective purification.

  • Column Chromatography: Silica gel chromatography can be effective for removing closely related impurities.

  • Acid-Base Extraction: As the product is an amino acid, it may be possible to purify it by dissolving it in a dilute acid or base and washing with an organic solvent to remove neutral impurities, followed by neutralization to precipitate the pure product.

Troubleshooting Guides

Below are detailed troubleshooting guides for the two primary synthetic routes.

Route 1: Amination of 6-Chloropyrazine-2-carboxylic Acid

This method involves the direct displacement of the chloride ion by an amino group.

Experimental Protocol

Reaction: 6-Chloropyrazine-2-carboxylic acid + NH₃ → this compound + HCl

Procedure:

  • To a sealed pressure vessel, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Add a suitable high-boiling point solvent such as DMSO or NMP.

  • Add a large excess of an ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia) (typically >10 eq).

  • Seal the vessel and heat the reaction mixture to 120-150°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Ammonia concentration is too low. 3. Deactivation of the starting material.1. Gradually increase the reaction temperature in 10°C increments, not exceeding 160°C to avoid degradation. 2. Use a more concentrated ammonia solution or increase the excess of ammonia. 3. Consider the use of a copper or palladium catalyst to facilitate the amination, though this will require further optimization.
Formation of Side Products (e.g., 6-Hydroxypyrazine-2-carboxylic acid) Presence of water in the reaction mixture, leading to hydrolysis of the starting material.1. Use anhydrous solvents and ammonia sources. 2. Dry the starting material thoroughly before use.
Product is difficult to isolate from the reaction mixture. The product may be soluble in the reaction solvent or form a salt that is soluble.1. After acidification, try adding an anti-solvent to induce precipitation. 2. Evaporate the solvent under reduced pressure and attempt to purify the residue by recrystallization or chromatography.

Reaction Workflow

amination_workflow start Start reactants Mix 6-Chloropyrazine-2-carboxylic acid, Ammonia, and Solvent start->reactants heat Heat in a Sealed Vessel (120-150°C) reactants->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Acidify, and Filter monitor->workup Complete product 6-Aminopyrazine- 2-carboxylic acid workup->product

Workflow for the amination of 6-chloropyrazine-2-carboxylic acid.

Route 2: Hydrolysis of 6-Aminopyrazine-2-carbonitrile

This two-step process involves the formation of an intermediate amide, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol

Reaction: 6-Aminopyrazine-2-carbonitrile → this compound

Procedure (Acid Hydrolysis):

  • To a round-bottom flask, add 6-aminopyrazine-2-carbonitrile (1.0 eq).

  • Add a solution of concentrated sulfuric acid or hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (typically 100-110°C).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the amide intermediate, followed by the carboxylic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., NaOH or NaHCO₃) to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Reaction Stalls at the Amide Intermediate 1. The amide is resistant to hydrolysis under the current conditions. 2. Insufficient reaction time or temperature.1. Increase the concentration of the acid. 2. Prolong the reaction time at reflux. 3. Consider using basic hydrolysis (e.g., refluxing with NaOH), followed by acidic workup.
Low Yield or No Reaction The nitrile group is particularly unreactive, possibly due to electronic effects of the amino group.1. Attempt the hydrolysis under more forcing conditions (higher temperature, more concentrated acid), but be mindful of potential degradation. 2. Consider a two-step procedure where the amine is first protected (e.g., as an acetyl or Boc derivative), followed by nitrile hydrolysis and then deprotection.
Product Degradation (Darkening of the reaction mixture) The product or intermediates are unstable at high temperatures in strong acid.1. Reduce the reaction temperature and extend the reaction time. 2. Use a milder acid or a lower concentration. 3. Consider enzymatic hydrolysis as a milder alternative if a suitable enzyme can be found.

Logical Troubleshooting Flow

hydrolysis_troubleshooting start Start Hydrolysis check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion? check_conversion->low_conversion amide_stall Stalled at Amide? low_conversion->amide_stall No increase_conditions Increase Temperature/ Acid Concentration low_conversion->increase_conditions Yes degradation Degradation? amide_stall->degradation No prolong_time Prolong Reaction Time/ Switch to Basic Hydrolysis amide_stall->prolong_time Yes success Successful Hydrolysis amide_stall->success No, reaction complete milder_conditions Use Milder Conditions degradation->milder_conditions Yes degradation->success No increase_conditions->check_conversion protecting_group Consider Protecting Group Strategy increase_conditions->protecting_group Still no reaction prolong_time->check_conversion milder_conditions->check_conversion

Technical Support Center: 6-Aminopyrazine-2-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Aminopyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the synthesis involves the hydrolysis of a nitrile or ester precursor, incomplete reaction can leave these starting materials as impurities. Side reactions might introduce related pyrazine derivatives or polymeric materials.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC), particularly a reversed-phase method with UV detection.[1][2] Additionally, spectroscopic techniques such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.[3][4][5] Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups of the molecule.[3][4]

Q4: What is the expected appearance and solubility of pure this compound?

A4: Pure this compound is typically a white to off-white or pale brown crystalline solid.[6] Due to its polar functional groups (carboxylic acid and amino group), it is soluble in polar solvents like water, ethanol, and acetone, but has low solubility in non-polar organic solvents such as hexane and toluene.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: The compound does not dissolve in the hot recrystallization solvent.

  • Potential Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.

  • Recommended Solution:

    • Refer to the solubility data to select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Consider using a solvent mixture. For example, if the compound is very soluble in one solvent (e.g., methanol) and insoluble in another (e.g., hexane), a mixture of the two can be effective.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also hinder crystallization.

  • Recommended Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • If the problem persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.

    • Adding a seed crystal of pure this compound can also initiate crystallization.

Problem: Low recovery of the purified product after recrystallization.

  • Potential Cause:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Recommended Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

  • Potential Cause: The chosen eluent system does not provide adequate resolution.

  • Recommended Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. A good solvent system will give a clear separation between the spot of the desired compound and the impurity spots.

    • For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective on a silica gel column.[9][10][11][12]

    • Consider using a different stationary phase if silica gel does not provide the desired separation.

Problem: The compound is not eluting from the column.

  • Potential Cause: The eluent is not polar enough to move the highly polar this compound down the column.

  • Recommended Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.

Data Presentation

Solubility of Pyrazine-2-carboxylic Acid Derivatives
Solvent ClassExamplesSolubilityReference
Polar ProticWater, EthanolSoluble[8]
Polar AproticAcetone, DMSOSoluble[8]
Non-PolarHexane, TolueneLow to Negligible[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Aqueous ethanol is a commonly used solvent for similar compounds.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities based on differential adsorption on a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • Column Packing: Securely clamp a chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the initial eluent and carefully pour it into the column, allowing it to pack uniformly without air bubbles. Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. A typical starting eluent for pyrazine derivatives is a mixture of hexane and ethyl acetate (e.g., 90:10).[10][11] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the more polar compound.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end End Crude_Product Crude 6-Aminopyrazine- 2-carboxylic acid Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Purity_Check Assess Purity (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Low_Purity Low Purity after Initial Purification Check_Recrystallization Review Recrystallization - Wrong solvent? - Cooling too fast? Low_Purity->Check_Recrystallization If used Check_Chromatography Review Chromatography - Incorrect eluent? - Column overload? Low_Purity->Check_Chromatography If used Re_Recrystallize Re-purify using optimized recrystallization conditions Check_Recrystallization->Re_Recrystallize Re_Chromatograph Re-purify using optimized chromatography conditions Check_Chromatography->Re_Chromatograph

Caption: Troubleshooting logic for addressing low purity issues.

References

stability and storage conditions for 6-Aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 6-Aminopyrazine-2-carboxylic acid, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] For extended storage, refrigeration or freezing is recommended.[1][2]

Q2: How sensitive is this compound to light and air?

A2: The compound should be protected from light and air.[1] Exposure to these conditions can potentially lead to degradation over time. It is advisable to store the compound under an inert gas atmosphere if it will be stored for a long period or if high purity is critical for experiments.[1]

Q3: What are the signs of degradation of this compound?

A3: Signs of degradation may include a change in color (the pure compound is typically an off-white or pale brown solid), a change in texture, or a decrease in solubility in recommended solvents. If you observe any of these changes, the compound's integrity may be compromised.

Q4: What is the recommended shelf life of this compound?

Q5: What are the incompatible materials to avoid when working with this compound?

A5: Avoid contact with strong oxidizing agents, as they may react with the compound. It is also important to avoid conditions of excessive heat.[1]

Storage and Stability Data

The following table summarizes the recommended storage and handling conditions for this compound based on available safety data sheets.

ParameterRecommendationSource
Storage Temperature Refrigerator or Freezer[1][2]
Room Temperature (in a dry, dark place)[3]
Atmosphere Keep container tightly closed; store under inert gas for long-term storage.[1]
Light Exposure Avoid exposure to light; store in a dark place.[1][3]
Incompatible Materials Strong oxidizing agents.
Conditions to Avoid Heat, exposure to air and light.[1]

Troubleshooting Guide

If you suspect that the stability of your this compound has been compromised, follow this troubleshooting guide.

Troubleshooting_Workflow start Start: Suspected Compound Degradation visual_inspection Visually inspect the compound. Is there a change in color or appearance? start->visual_inspection solubility_test Perform a solubility test in a known solvent. Is the solubility significantly different from expected? visual_inspection->solubility_test No decision_retest Consider re-testing the compound for purity and identity. visual_inspection->decision_retest Yes solubility_test->decision_retest Yes end_ok Compound is likely stable. Proceed with experiment. solubility_test->end_ok No decision_discard Compound may be degraded. Consider discarding and using a fresh batch. decision_retest->decision_discard end_replace Use a fresh batch of the compound for reliable results. decision_discard->end_replace

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols

Protocol 1: Visual Inspection for Compound Integrity

  • Objective: To qualitatively assess the physical state of this compound for signs of degradation.

  • Materials:

    • Container of this compound.

    • White weighing paper or a clean, dry watch glass.

    • Spatula.

  • Procedure:

    • In a well-lit area, carefully open the container of the compound.

    • Using a clean spatula, place a small amount of the powder onto the white weighing paper or watch glass.

    • Observe the color of the compound. It should be an off-white to pale brown solid. Note any significant darkening or discoloration.

    • Examine the texture of the powder. It should be a free-flowing solid. Note any clumping, stickiness, or signs of moisture absorption.

    • Compare the appearance to a fresh, unopened batch of the same compound if available.

  • Interpretation: Any significant deviation from the expected appearance may indicate degradation or contamination.

Protocol 2: Solubility Test for Quality Check

  • Objective: To assess the solubility of this compound as an indicator of potential degradation.

  • Materials:

    • This compound sample.

    • A solvent in which the compound is known to be soluble (e.g., DMSO, methanol, or water, depending on the specific experimental requirements).

    • Vortex mixer.

    • Test tubes or small vials.

  • Procedure:

    • Prepare a solution of the compound at a known concentration that should readily dissolve based on literature or supplier information.

    • Accurately weigh a small amount of the compound and add it to the appropriate volume of the chosen solvent in a test tube.

    • Vortex the mixture for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution. Observe if the compound has completely dissolved to form a clear solution.

  • Interpretation: If the compound fails to dissolve as expected, or if the solution is cloudy or contains particulates, it may be a sign of degradation or the presence of insoluble impurities.

Experimental_Workflow cluster_protocol1 Protocol 1: Visual Inspection cluster_protocol2 Protocol 2: Solubility Test p1_start Obtain Sample p1_observe Observe Color and Texture p1_start->p1_observe p1_compare Compare with Reference (if available) p1_observe->p1_compare p1_end Assess Integrity p1_compare->p1_end p2_start Prepare Solution p2_vortex Vortex to Dissolve p2_start->p2_vortex p2_inspect Inspect for Clarity and Particulates p2_vortex->p2_inspect p2_end Determine Quality p2_inspect->p2_end

Caption: Workflow for the visual and solubility assessment of this compound.

References

Technical Support Center: 6-Aminopyrazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopyrazine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes to this compound typically start from readily available disubstituted pyrazines. The two most common precursors are 2,6-diaminopyrazine and 2-amino-6-chloropyrazine. The synthesis generally involves the introduction of a cyano group followed by hydrolysis to the carboxylic acid. A key reaction in this sequence is often the Sandmeyer reaction.

Q2: What is the Sandmeyer reaction and why is it used in this synthesis?

A2: The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with various substituents.[1][2] In the context of this compound synthesis, it is used to convert an amino group into a diazonium salt, which is then displaced by a cyanide group to form a nitrile (e.g., 6-aminopyrazine-2-carbonitrile).[1][2] This nitrile is then hydrolyzed to the desired carboxylic acid. This method is favored because it allows for the regioselective introduction of the carboxyl group.

Q3: What are the critical parameters to control during the Sandmeyer reaction to minimize byproducts?

A3: Temperature control is crucial. Diazonium salts are often unstable at elevated temperatures and should typically be prepared and reacted at low temperatures (0-5 °C) to prevent decomposition and the formation of phenolic byproducts. The pH of the reaction mixture also needs to be carefully controlled. The reaction is typically carried out in a strongly acidic medium to ensure the formation and stability of the diazonium salt.[3]

Q4: What are the expected byproducts during the synthesis of this compound?

A4: Potential byproducts can arise from various stages of the synthesis. These may include:

  • Starting materials: Unreacted 2,6-diaminopyrazine or 2-amino-6-chloropyrazine.

  • From the Sandmeyer reaction: Phenolic compounds, such as 6-hydroxy-2-aminopyrazine-2-carboxylic acid, formed by the reaction of the diazonium salt with water.[3]

  • From incomplete hydrolysis: 6-Aminopyrazine-2-carboxamide, the amide intermediate.

  • From over-reaction: If starting from 2,6-diaminopyrazine, di-substituted products like pyrazine-2,6-dicarboxylic acid could potentially form.

Troubleshooting Guides

Issue 1: Low yield of this compound
Potential Cause Troubleshooting Step
Incomplete diazotization Ensure the reaction is performed at a low temperature (0-5 °C) and in the presence of excess acid. Test for the presence of nitrous acid using starch-iodide paper to confirm complete reaction of the amine.[3]
Decomposition of diazonium salt Maintain a low temperature throughout the Sandmeyer reaction and use the diazonium salt immediately after its formation.
Incomplete hydrolysis of the nitrile Ensure sufficient reaction time and appropriate conditions (acidic or basic) for the hydrolysis step. Monitor the reaction by TLC or HPLC to confirm the disappearance of the nitrile and amide intermediates.
Product loss during workup This compound is amphoteric. Carefully adjust the pH during extraction and precipitation to ensure maximum recovery.
Issue 2: Presence of significant impurities in the final product
Impurity Identification Method Troubleshooting/Prevention
6-Aminopyrazine-2-carboxamide HPLC, LC-MS, 1H NMR (distinct amide proton signals)- Extend hydrolysis reaction time. - Increase the concentration of acid or base used for hydrolysis. - Increase the hydrolysis temperature, while monitoring for potential degradation.
Pyrazine-2,6-dicarboxylic acid HPLC, LC-MS, 1H NMR (symmetrical pattern)- Use stoichiometric amounts of reagents during the Sandmeyer reaction when starting from 2,6-diaminopyrazine. - Optimize reaction conditions to favor mono-substitution.
6-Hydroxy-2-aminopyrazine-2-carboxylic acid HPLC, LC-MS- Maintain strict temperature control (0-5 °C) during the Sandmeyer reaction. - Minimize the amount of water present during the diazonium salt formation and subsequent reaction.[3]
Unreacted starting materials HPLC, GC-MS- Ensure complete conversion by monitoring the reaction progress (TLC, HPLC). - Optimize reaction time and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization.

  • Diazotization of 2,6-Diaminopyrazine:

    • Dissolve 2,6-diaminopyrazine in an aqueous solution of a strong acid (e.g., H2SO4 or HCl) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for a designated time at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Hydrolysis of 6-Aminopyrazine-2-carbonitrile:

    • Isolate the crude 6-aminopyrazine-2-carbonitrile.

    • Reflux the nitrile with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and adjust the pH to the isoelectric point of this compound to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Analytical Method for Impurity Profiling by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content to elute compounds with a range of polarities. For example, 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the target compound from potential impurities like the amide intermediate and dicarboxylic acid byproduct.[4]

Data Presentation

Table 1: Potential Byproducts and their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
6-Aminopyrazine-2-carboxamideC5H6N4O138.13Incomplete hydrolysis of nitrile
Pyrazine-2,6-dicarboxylic acidC6H4N2O4168.11Over-reaction from 2,6-diaminopyrazine
6-Hydroxy-2-aminopyrazine-2-carboxylic acidC5H5N3O3155.11Reaction of diazonium salt with water
2,6-DiaminopyrazineC4H6N4110.12Unreacted starting material
2-Amino-6-chloropyrazineC4H4ClN3129.55Unreacted starting material

Visualizations

Byproduct_Formation_Pathway 2,6-Diaminopyrazine 2,6-Diaminopyrazine Mono-diazonium salt Mono-diazonium salt 2,6-Diaminopyrazine->Mono-diazonium salt NaNO2, H+ Di-diazonium salt Di-diazonium salt 2,6-Diaminopyrazine->Di-diazonium salt Excess NaNO2, H+ 6-Aminopyrazine-2-carbonitrile 6-Aminopyrazine-2-carbonitrile Mono-diazonium salt->6-Aminopyrazine-2-carbonitrile CuCN 6-Amino-2-hydroxypyrazine 6-Amino-2-hydroxypyrazine Mono-diazonium salt->6-Amino-2-hydroxypyrazine H2O This compound This compound 6-Aminopyrazine-2-carbonitrile->this compound H3O+ / OH- 6-Aminopyrazine-2-carboxamide 6-Aminopyrazine-2-carboxamide 6-Aminopyrazine-2-carbonitrile->6-Aminopyrazine-2-carboxamide Incomplete Hydrolysis Pyrazine-2,6-dicarbonitrile Pyrazine-2,6-dicarbonitrile Di-diazonium salt->Pyrazine-2,6-dicarbonitrile CuCN Pyrazine-2,6-dicarboxylic acid Pyrazine-2,6-dicarboxylic acid Pyrazine-2,6-dicarbonitrile->Pyrazine-2,6-dicarboxylic acid H3O+ / OH-

Caption: Potential byproduct formation pathways during the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Crude Product Crude Product Workup->Crude Product HPLC/LC-MS Analysis HPLC/LC-MS Analysis Crude Product->HPLC/LC-MS Analysis Check Purity & Yield Check Purity & Yield HPLC/LC-MS Analysis->Check Purity & Yield Low Yield? Low Yield? Check Purity & Yield->Low Yield? High Impurities? High Impurities? Check Purity & Yield->High Impurities? Optimize Diazotization Optimize Diazotization Low Yield?->Optimize Diazotization Yes Optimize Hydrolysis Optimize Hydrolysis Low Yield?->Optimize Hydrolysis Yes End End Low Yield?->End No Identify Impurities Identify Impurities High Impurities?->Identify Impurities Yes High Impurities?->End No Modify Purification Modify Purification Identify Impurities->Modify Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Enhancing the Solubility of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Aminopyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

A1: this compound possesses both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule. Its crystalline structure and intermolecular hydrogen bonding can contribute to low solubility in many common solvents. The solubility is highly dependent on the pH of the solution.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: The primary strategies to enhance the solubility of this compound include:

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the molecule.

  • Salt Formation: Converting the carboxylic acid or amino group into a more soluble salt.

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent.

  • Prodrug Synthesis: Chemically modifying the carboxylic acid or amino group to create a more soluble derivative that converts back to the active compound in the body.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. By adjusting the pH away from the pI, either to a more acidic or a more basic environment, the molecule becomes ionized, leading to a significant increase in its aqueous solubility. In acidic conditions (low pH), the amino group is protonated, forming a more soluble cationic species. In basic conditions (high pH), the carboxylic acid group is deprotonated, forming a more soluble anionic species.

Q4: When should I consider using a co-solvent?

A4: Co-solvents are useful when pH adjustment alone is insufficient or when working with non-aqueous systems.[1][2] They can disrupt the intermolecular forces in the solid state and improve the solvation of the molecule. Common co-solvents for compounds like this compound include polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]

Q5: Is salt formation a suitable strategy for this compound?

A5: Yes, salt formation is a viable and common strategy for improving the solubility of ionizable compounds. For this compound, you can form salts by reacting the carboxylic acid with a base or the amino group with an acid. The resulting salt form often has significantly higher aqueous solubility and a faster dissolution rate compared to the free acid/base form.

Troubleshooting Guides

Issue 1: The compound does not dissolve in water.
Possible Cause Troubleshooting Step Expected Outcome
The pH of the water is close to the isoelectric point (pI) of the compound.Adjust the pH of the aqueous solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH or a dilute base (e.g., 0.1 M NaOH) to raise the pH.The compound should dissolve as it becomes ionized. Monitor the pH and the amount of acid/base added.
Insufficient agitation or time.Vortex or sonicate the sample for an extended period. Gentle heating may also be applied, but monitor for any degradation.Increased kinetic energy can help overcome the energy barrier for dissolution.
The concentration is above the solubility limit.Reduce the concentration of the compound in the solution.The compound will dissolve if the concentration is below its solubility limit at that temperature and pH.
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step Expected Outcome
Change in pH.Re-measure and adjust the pH of the solution. Ensure the solution is adequately buffered if pH stability is critical for the experiment.The precipitate should redissolve if the pH is returned to the optimal range for solubility.
Temperature change.If the solution was heated to aid dissolution, it might be supersaturated at room temperature. Maintain a slightly elevated temperature or reduce the concentration.The compound will remain in solution if the temperature is kept above the point of supersaturation or if the concentration is lowered.
Common ion effect.If other salts are present in the solution, they may be suppressing the solubility of your salt form.Consider using a different salt form or a different buffer system.

Quantitative Data on Solubility

Table 1: Representative Solubility Data for this compound (Illustrative)

Solvent SystemTemperature (°C)pHSolubility (mg/mL) - Example
Deionized Water252.0> 10.0
Deionized Water254.0< 0.5
Deionized Water257.01.0 - 2.0
Deionized Water259.0> 15.0
Ethanol25N/A5.0 - 10.0
Methanol25N/A2.0 - 5.0
DMSO25N/A> 50.0
10% Ethanol in Water257.03.0 - 5.0

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by pH Adjustment

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of buffers or pH-adjusted water at desired pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Add an excess amount of this compound to a known volume of each pH-adjusted solution in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation at high speed.

  • Carefully collect the supernatant and dilute it with the corresponding buffer.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (at the λmax of the compound) or HPLC.

  • Calculate the solubility in mg/mL for each pH value.

Protocol 2: Salt Formation for Improved Aqueous Solubility

Objective: To prepare a soluble salt of this compound.

Materials:

  • This compound

  • A suitable acid (e.g., hydrochloric acid, methanesulfonic acid) or base (e.g., sodium hydroxide, potassium hydroxide)

  • An appropriate solvent for the reaction and precipitation (e.g., ethanol, isopropanol, water)

Methodology (Example with a Base):

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a solution of the chosen base (e.g., sodium hydroxide in ethanol) dropwise while stirring.

  • Monitor for precipitation of the salt. If no precipitate forms, the solvent may need to be partially evaporated or an anti-solvent may be added to induce crystallization.

  • Isolate the salt by filtration and wash with a small amount of the solvent.

  • Dry the salt under vacuum.

  • Confirm salt formation using analytical techniques such as NMR, FTIR, and melting point determination.

  • Determine the aqueous solubility of the newly formed salt using Protocol 1.

Protocol 3: Prodrug Synthesis (Esterification)

Objective: To synthesize a more soluble ester prodrug of this compound.

Materials:

  • This compound

  • An alcohol (e.g., methanol, ethanol)

  • A strong acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology (Fischer Esterification):

  • Suspend this compound in an excess of the chosen alcohol (e.g., methanol).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the ester prodrug with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the ester by column chromatography or recrystallization.

  • Characterize the product using NMR and mass spectrometry.

Visualizations

experimental_workflow_ph_adjustment start Start: Insoluble This compound add_acid Add 0.1 M HCl start->add_acid Lower pH add_base Add 0.1 M NaOH start->add_base Raise pH check_solubility_acid Vortex/Sonicate Is it dissolved? add_acid->check_solubility_acid check_solubility_base Vortex/Sonicate Is it dissolved? add_base->check_solubility_base success Success: Soluble Cationic Form check_solubility_acid->success Yes failure Further Troubleshooting (e.g., Co-solvent) check_solubility_acid->failure No success_base Success: Soluble Anionic Form check_solubility_base->success_base Yes check_solubility_base->failure No

Caption: Workflow for improving solubility via pH adjustment.

logical_relationship_solubility_strategy start Low Solubility of This compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes cosolvency Co-solvency is_ionizable->cosolvency No is_ph_sufficient Is pH adjustment sufficient? ph_adjustment->is_ph_sufficient salt_formation Salt Formation is_in_vivo Is the application in vivo? salt_formation->is_in_vivo prodrug Prodrug Approach is_ph_sufficient->salt_formation No is_ph_sufficient->is_in_vivo Yes is_in_vivo->prodrug Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

References

troubleshooting guide for 6-Aminopyrazine-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 6-Aminopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven experience to ensure your experiments are successful.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering explanations for the underlying causes and providing step-by-step solutions.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to diagnosing experimental problems. The following workflow outlines a logical progression from problem identification to resolution.

G cluster_solubility cluster_reaction cluster_purification cluster_characterization A Problem Identified (e.g., Low Yield, Impurity) B Categorize Issue A->B C Solubility Problem B->C D Reaction Failure B->D E Purification Challenge B->E F Characterization Anomaly B->F C1 Review Solvent Choice & Polarity C->C1 D1 Verify Reagent Quality & Stoichiometry D->D1 E1 Select Appropriate Method (Recrystallization vs. Chromatography) E->E1 F1 Confirm Structure (NMR, MS) & Purity (HPLC) F->F1 C2 Adjust pH or Temperature C1->C2 D2 Optimize Coupling Agent & Conditions D1->D2 D3 Investigate Side Reactions D2->D3 E2 Optimize Solvent System E1->E2 F2 Check for Contaminants or Isomers F1->F2 G RCOOH R-COOH (6-Aminopyrazine- 2-carboxylic acid) step1 + RCOOH->step1 EDC EDC EDC->step1 HOBt HOBt step2 + HOBt->step2 RNH2 R'-NH₂ (Amine) step3 + RNH2->step3 O_Acyl O-Acylisourea (Active Intermediate) EDU EDU (Byproduct) O_Acyl->EDU Hydrolysis (Side Reaction) O_Acyl->step2 HOBt_Ester HOBt Active Ester HOBt_Ester->step3 Amide Amide (Product) step1->O_Acyl Step 1: Activation step2->HOBt_Ester Step 2: Forms more stable active ester step3->HOBt Regenerated step3->Amide Step 3: Nucleophilic Attack

Technical Support Center: 6-Aminopyrazine-2-carboxylic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of 6-Aminopyrazine-2-carboxylic acid degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental study of this compound degradation.

Issue 1: Low or No Degradation Observed Under Stress Conditions

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Stress Increase the intensity of the stressor. For thermal stress, increase the temperature. For hydrolytic stress, use stronger acid/base concentrations (e.g., up to 1N HCl/NaOH). For oxidative stress, increase the concentration of the oxidizing agent (e.g., H₂O₂ up to 30%).A degradation of 5-20% is generally considered appropriate for method validation.[1]
High Intrinsic Stability Prolong the duration of the stress study. Some molecules are inherently stable and require longer exposure to degrade.Observable degradation should be achieved without leading to complete destruction of the molecule.
Incorrect Solvent Ensure the compound is fully dissolved in the chosen solvent system. Poor solubility can limit its exposure to the stressor.Complete dissolution should facilitate the degradation process.

Issue 2: Excessive Degradation (>50%) or Multiple, Poorly Resolved Peaks in HPLC

Potential Cause Troubleshooting Step Expected Outcome
Overly Harsh Stress Conditions Reduce the intensity or duration of the stressor. For thermal stress, lower the temperature. For hydrolytic/oxidative stress, decrease the reagent concentration or shorten the reaction time.A controlled degradation profile with a quantifiable parent peak and distinct degradation product peaks.[1]
Secondary Degradation Analyze samples at earlier time points to capture primary degradants before they convert to secondary products.Identification of the initial degradation products and a clearer understanding of the degradation pathway.
Suboptimal HPLC Method Optimize the HPLC method. Adjust the mobile phase gradient, pH, or column chemistry to improve peak separation. For aromatic amines, using a mobile phase pH > 2 units away from the analyte's pKa can reduce peak tailing.[2]Baseline-resolved peaks for the parent compound and all major degradation products.

Issue 3: Inconsistent or Irreproducible Degradation Results

Potential Cause Troubleshooting Step Expected Outcome
Variable Experimental Conditions Tightly control all experimental parameters, including temperature, pH, light exposure, and reagent concentrations. Use calibrated equipment.Consistent and reproducible degradation profiles across replicate experiments.
Sample Preparation Inconsistency Standardize the sample preparation procedure, including dissolution, dilution, and neutralization steps.Minimized variability in analytical results.
Autosampler/Injector Issues Check for carryover from previous injections by running blank injections. Ensure the injector needle and port are clean.Elimination of ghost peaks and accurate quantification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The amino group can be hydrolyzed to a hydroxyl group, forming 6-Hydroxypyrazine-2-carboxylic acid, particularly under acidic or basic conditions.

  • Oxidation: The electron-rich pyrazine ring and the amino group are susceptible to oxidation, which can lead to ring-opening products or the formation of N-oxides.[4]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to ring cleavage or polymerization. The presence of nitrogen atoms in the heterocyclic ring can influence the rate of photodegradation.[5][6]

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as CO₂, yielding 2-Aminopyrazine. This is a common reaction for heteroaromatic carboxylic acids.[7][8]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be conducted to understand the degradation pathways under various stress conditions as recommended by ICH guidelines.[9]

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 105°C).

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q3: How can I identify the degradation products?

A3: A combination of analytical techniques is typically used for the identification and structural elucidation of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating and obtaining the mass of the degradants. Further structural information can be obtained using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: My HPLC analysis of this compound shows significant peak tailing. How can I resolve this?

A4: Peak tailing for compounds with amino groups is often due to secondary interactions with free silanol groups on the silica-based column packing.[2] To mitigate this:

  • Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2.5-3) to ensure the amino group is protonated and silanol groups are non-ionized.

  • Use a Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Select an Appropriate Column: Use a column with end-capping or a modern stationary phase designed to minimize silanol interactions.

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1 N HCl.

  • Incubation: Store the solution at 60°C for 24 hours. A control sample (1 mL stock solution + 1 mL water) should be stored under the same conditions.

  • Sampling and Neutralization: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. Neutralize the sample with an equivalent amount of 1 N NaOH.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)% Parent Compound Remaining% Degradant 1 (Hydrolysis Product)% Degradant 2 (Oxidative Product)
0.1 N HCl, 60°C2485.212.8Not Detected
0.1 N NaOH, 60°C2490.58.1Not Detected
3% H₂O₂, RT878.9Not Detected19.5
105°C Dry Heat4895.1Not Detected3.2
Photostability2492.32.54.1

Visualizations

Degradation_Pathways parent This compound hydrolysis 6-Hydroxypyrazine-2-carboxylic acid parent->hydrolysis Acid/Base Hydrolysis oxidation Ring-Opened Products / N-Oxide parent->oxidation Oxidation (e.g., H₂O₂) decarboxylation 2-Aminopyrazine parent->decarboxylation Thermal Stress photodegradation Polymeric Products / Photodimers parent->photodegradation UV Light

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) stress Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Oxidation (H₂O₂) Thermal Stress Photolytic Stress prep->stress sampling Sampling & Neutralization stress->sampling hplc HPLC-UV/DAD Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks detected

Caption: General workflow for forced degradation studies.

References

preventing side reactions with 6-Aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Aminopyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in amide coupling reactions?

A1: The primary challenges in using this compound for amide coupling stem from the electron-deficient nature of the pyrazine ring and the presence of two reactive functional groups (an amino group and a carboxylic acid). Key side reactions include:

  • Self-polymerization: Without proper protection, the amino group of one molecule can react with the activated carboxylic acid of another, leading to the formation of oligomers or polymers. This significantly reduces the yield of the desired product.

  • Inefficient Coupling: Standard amide coupling reagents, particularly carbodiimides like DCC and EDC, may exhibit low efficiency with electron-deficient aminopyrazines. This can lead to incomplete reactions and low yields.

  • Decarboxylation: Pyrazine carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or high-temperature conditions. This results in the loss of the carboxylic acid group and formation of aminopyrazine.

  • Side reactions with coupling reagents: Some uronium-based coupling reagents, such as HBTU, can react with the amine functionality to form guanidinium byproducts, complicating purification.

Q2: How can I prevent self-polymerization of this compound during an amide coupling reaction?

A2: The most effective strategy to prevent self-polymerization is the use of protecting groups. It is crucial to protect either the amino group or the carboxylic acid group before initiating the coupling reaction. The choice of which group to protect depends on the overall synthetic strategy.

  • Protecting the Amino Group: The amino group can be protected with common amine protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[1] These groups render the nitrogen non-nucleophilic, preventing it from reacting with an activated carboxylic acid.

  • Protecting the Carboxylic Acid Group: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester. This prevents its activation by coupling reagents.

Q3: Which coupling reagents are most effective for amide bond formation with this compound?

A3: Due to the electron-deficient nature of the aminopyrazine, more potent coupling reagents are often required. Research suggests that standard carbodiimide reagents may be inefficient.[2] More effective options include:

  • Phosphonium-based reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have shown success in coupling electron-deficient amines.

  • Uronium-based reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be effective, but the potential for guanidinium side product formation should be considered.

  • Methanesulfonyl chloride (MsCl) with N-methylimidazole (NMI): This combination has been reported to be effective for the amide bond formation of aminopyrazines with various carboxylic acids.[2]

Q4: Under what conditions is decarboxylation of this compound a concern?

A4: Decarboxylation of pyrazine carboxylic acids is typically promoted by acidic conditions and/or high temperatures.[3][4] During amide coupling reactions, prolonged exposure to strong acids or elevated temperatures should be avoided if the carboxylic acid is unprotected. When planning a synthesis, it is advisable to choose reaction and deprotection conditions that are mild to minimize the risk of decarboxylation.

Troubleshooting Guides

Issue 1: Low Yield of Desired Amide Product
Possible Cause Troubleshooting Step
Inefficient Coupling Reagent Switch from carbodiimide-based reagents (DCC, EDC) to more potent phosphonium (e.g., PyBOP) or uronium-based (e.g., HBTU) reagents. Alternatively, consider using the MsCl/NMI method.[2]
Self-Polymerization Ensure that either the amino or carboxylic acid group is adequately protected before initiating the coupling reaction. Verify the integrity of the protecting group.
Suboptimal Reaction Conditions Optimize reaction temperature and time. Avoid excessive heat to prevent potential decarboxylation. Ensure anhydrous conditions, as water can hydrolyze activated intermediates.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and coupling agents. An excess of the coupling partner is often used to drive the reaction to completion.
Issue 2: Presence of Multiple Impurities in the Final Product
Possible Cause Troubleshooting Step
Guanidinium Byproduct Formation If using a uronium-based coupling reagent like HBTU, consider switching to a phosphonium-based reagent (e.g., PyBOP) to avoid the formation of guanidinium side products.
Decarboxylation Analyze the reaction mixture for the presence of aminopyrazine. If detected, reduce the reaction temperature and avoid strongly acidic conditions.
Incomplete Deprotection If a protecting group strategy is used, ensure complete removal of the protecting group in the final step. This may require optimizing deprotection conditions (e.g., time, temperature, reagent concentration).
Side Reactions of Protecting Groups Ensure the chosen protecting group is stable under the coupling reaction conditions. Conversely, ensure the coupling conditions do not cleave the protecting group prematurely.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Electron-Deficient Amines (General)

Coupling Reagent ClassExamplesGeneral Efficiency with Electron-Deficient AminesPotential Side Reactions
CarbodiimidesDCC, EDCOften inefficient, may lead to low yields.Formation of N-acylurea byproduct.
Phosphonium SaltsPyBOP, PyAOPGenerally high efficiency.-
Uronium SaltsHBTU, HATUGenerally high efficiency.Can form guanidinium byproducts with the amine.
OtherMsCl/NMIReported to be effective.[2]Requires careful handling of methanesulfonyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using PyBOP
  • Protection: If starting with unprotected this compound, protect either the amino group (e.g., with Boc anhydride) or the carboxylic acid group (e.g., via esterification) following standard literature procedures.

  • Activation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the protected this compound (1 equivalent) and the corresponding amine (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add PyBOP (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Amide Coupling cluster_purification Purification start 6-Aminopyrazine- 2-carboxylic acid protect Protect Amino or Carboxylic Acid Group start->protect dissolve Dissolve in Anhydrous Solvent protect->dissolve add_reagents Add Amine, Base, & Coupling Reagent dissolve->add_reagents react Stir at RT add_reagents->react workup Aqueous Work-up react->workup extract Solvent Extraction workup->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: A generalized experimental workflow for the amide coupling of this compound.

troubleshooting_logic start Low Yield or Multiple Impurities check_coupling Evaluate Coupling Reagent start->check_coupling check_protection Check Protecting Group Strategy start->check_protection check_conditions Assess Reaction Conditions start->check_conditions inefficient_reagent Using DCC/EDC? check_coupling->inefficient_reagent no_protection Is a functional group unprotected? check_protection->no_protection harsh_conditions High Temp or Strong Acid? check_conditions->harsh_conditions switch_reagent Switch to PyBOP, HBTU, or MsCl/NMI inefficient_reagent->switch_reagent Yes solution Improved Yield and Purity inefficient_reagent->solution No switch_reagent->solution implement_protection Implement a protecting group strategy no_protection->implement_protection Yes no_protection->solution No implement_protection->solution milder_conditions Use milder conditions to avoid decarboxylation harsh_conditions->milder_conditions Yes harsh_conditions->solution No milder_conditions->solution

Caption: A logical troubleshooting guide for common issues in reactions with this compound.

References

Technical Support Center: 6-Aminopyrazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Aminopyrazine-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthetic route to this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 6-chloropyrazine-2-carboxylic acid with ammonia. This reaction is typically performed at elevated temperatures and pressures.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 6-chloropyrazine-2-carboxylic acid. The aminating agent is typically aqueous or anhydrous ammonia. Depending on the specific protocol, a catalyst may or may not be required.

Q3: What are the major challenges in this synthesis?

A3: Common challenges include achieving complete conversion of the starting material, minimizing the formation of side products, and effectively purifying the final product. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group can influence the reactivity and lead to side reactions if conditions are not carefully controlled.

Q4: Are there alternative synthetic routes?

A4: Yes, an alternative route involves the hydrolysis of 6-aminopyrazine-2-carbonitrile. This method consists of first synthesizing the nitrile, followed by hydrolysis to the carboxylic acid.[1] However, the direct amination of the corresponding chloro-acid is often more direct.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the amination of 6-chloropyrazine-2-carboxylic acid.

Problem 1: Low or No Conversion of 6-Chloropyrazine-2-carboxylic Acid
Potential Cause Troubleshooting Step
Insufficient Temperature or Pressure The amination of chloropyrazines often requires high temperatures (150-200 °C) and pressures to proceed at a reasonable rate.[2] Ensure your reaction vessel is properly sealed and capable of safely reaching the required conditions. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Low Concentration of Ammonia The concentration of ammonia can be a critical factor. Using an excess of aqueous ammonia can help drive the reaction to completion.[3] Consider using a sealed reactor to maintain a high concentration of ammonia throughout the reaction.
Inadequate Reaction Time SNAr reactions on heteroaromatic rings can be slower than on other aromatic systems. Extend the reaction time and monitor the consumption of the starting material.
Poor Solubility of Starting Material 6-chloropyrazine-2-carboxylic acid may have limited solubility in the reaction medium. Consider the use of a co-solvent that is miscible with aqueous ammonia and can help solubilize the starting material.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Step
Hydrolysis of the Carboxylic Acid Under harsh basic conditions and high temperatures, decarboxylation of the carboxylic acid can occur. Monitor the reaction for the formation of 2-amino-6-chloropyrazine. If this is observed, consider optimizing for milder reaction conditions (lower temperature, shorter reaction time).
Formation of Amide The carboxylic acid group can potentially react with ammonia to form the corresponding amide (6-aminopyrazine-2-carboxamide). While this may be a minor side product under amination conditions, it is important to characterize all products. The amide can be hydrolyzed back to the carboxylic acid in a subsequent step if it becomes a significant impurity.
Over-amination While less common for this specific substrate, in some cases, further reactions with ammonia or its byproducts can occur. Careful control of stoichiometry and reaction time is important.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-precipitation of Starting Material and Product If the reaction does not go to completion, separating the starting material from the product can be challenging due to similar polarities. Optimize the reaction to achieve full conversion.
Presence of Inorganic Salts The work-up procedure may introduce inorganic salts. Ensure the product is thoroughly washed with deionized water.
Recrystallization Issues Finding a suitable solvent for recrystallization can be difficult. A common technique is to dissolve the crude product in a suitable solvent and then precipitate it by changing the pH. For example, dissolving in a basic aqueous solution and then acidifying to precipitate the carboxylic acid.
Tarry Byproducts At high temperatures, polymerization or degradation can lead to tar formation. Purify the crude product by column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) before attempting recrystallization.[4]

Experimental Protocols

Key Experiment: Amination of 6-Chloropyrazine-2-carboxylic Acid

This protocol is a generalized procedure based on established principles of nucleophilic aromatic substitution on chloropyrazines. Optimization will be necessary for specific laboratory conditions.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Aqueous ammonia (25-30%)

  • Suitable pressure vessel (e.g., autoclave or sealed microwave reactor tube)[3]

Procedure:

  • In a pressure-rated vessel, combine 6-chloropyrazine-2-carboxylic acid (1.0 eq) and an excess of aqueous ammonia (e.g., 10-20 eq).

  • Seal the vessel securely.

  • Heat the mixture to 150-180 °C with stirring. The internal pressure will increase significantly.

  • Maintain the temperature for 4-8 hours. Monitor the reaction progress by taking aliquots (if possible and safe) and analyzing by TLC or LC-MS.

  • After the reaction is complete (disappearance of starting material), cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled and the internal pressure has subsided before opening.

  • Vent any residual ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

  • Collect the precipitate by filtration and wash with cold deionized water to remove any ammonium chloride.

  • Dry the solid product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) or by column chromatography.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-Chloropyrazine-2-carboxylic acid 6-Chloropyrazine-2-carboxylic acid Pressure Vessel Pressure Vessel 6-Chloropyrazine-2-carboxylic acid->Pressure Vessel Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Pressure Vessel Heating (150-180°C) Heating (150-180°C) Pressure Vessel->Heating (150-180°C) Cooling & Depressurization Cooling & Depressurization Heating (150-180°C)->Cooling & Depressurization Acidification (HCl) Acidification (HCl) Cooling & Depressurization->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization/Chromatography Recrystallization/Chromatography Drying->Recrystallization/Chromatography This compound This compound Recrystallization/Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Start->Reaction Monitoring (TLC/LC-MS) Incomplete Conversion Incomplete Conversion Reaction Monitoring (TLC/LC-MS)->Incomplete Conversion Low Product Spot Side Product Formation Side Product Formation Reaction Monitoring (TLC/LC-MS)->Side Product Formation Multiple Spots Complete Conversion Complete Conversion Reaction Monitoring (TLC/LC-MS)->Complete Conversion Single Product Spot Increase Temp/Pressure Increase Temp/Pressure Incomplete Conversion->Increase Temp/Pressure Increase Reaction Time Increase Reaction Time Incomplete Conversion->Increase Reaction Time Increase [NH3] Increase [NH3] Incomplete Conversion->Increase [NH3] Optimize Conditions (Milder) Optimize Conditions (Milder) Side Product Formation->Optimize Conditions (Milder) Characterize Side Products Characterize Side Products Side Product Formation->Characterize Side Products Proceed to Work-up Proceed to Work-up Complete Conversion->Proceed to Work-up

Caption: Troubleshooting decision tree for reaction optimization.

References

Technical Support Center: Functionalization of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to functionalize, particularly in amide coupling reactions?

A1: The pyrazine ring is electron-withdrawing, which reduces the nucleophilicity of the amino group at the 6-position. This decreased reactivity makes standard amide coupling reactions sluggish and often results in low yields. Many common coupling agents may prove inefficient with this electron-deficient amine.[1][2]

Q2: What are the most common side reactions to be aware of during the functionalization of this compound?

A2: A primary side reaction of concern is the decarboxylation of the carboxylic acid group, which can occur at elevated temperatures.[3][4] This can lead to the formation of 2-aminopyrazine as a byproduct, reducing the yield of the desired functionalized product. Additionally, due to the presence of two functional groups, self-polymerization under certain conditions is a possibility, though less commonly reported.

Q3: Is it necessary to use protecting groups for the functionalization of this compound?

A3: The necessity of protecting groups depends on the desired transformation.

  • For selective functionalization of the carboxylic acid (e.g., esterification or amide coupling): It is highly recommended to protect the amino group to prevent its competing nucleophilicity. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[5][6]

  • For selective functionalization of the amino group (e.g., acylation or alkylation): Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is advisable to prevent it from acting as an acid or a nucleophile.[7]

  • For reactions where both groups might interfere: An orthogonal protection strategy, where each group can be deprotected without affecting the other, is ideal for multi-step syntheses.[7][8]

Q4: What are suitable solvents for reactions involving this compound and its derivatives?

A4: this compound and its derivatives are generally soluble in polar organic solvents.[9] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The choice of solvent will also depend on the specific reaction conditions and reagents being used. For purification, solvent systems like hexane/ethyl acetate are often employed for column chromatography.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Strategy
Low Nucleophilicity of the Amino Group Use more potent coupling agents that are effective for electron-deficient amines. For instance, the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been shown to be effective where other agents fail.[1][2] Another successful approach is the use of 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid.[10]
Ineffective Coupling Reagents Standard peptide coupling reagents like HATU, HOBt/EDC, or DCC/DMAP may give poor results.[1][2] It is advisable to switch to the more specialized reagents mentioned above.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature and reaction time. Microwave irradiation has been successfully used to drive amide bond formation to completion.[10]
Side Reactions To minimize decarboxylation, avoid excessively high temperatures for prolonged periods. If protecting groups are used, ensure their stability under the coupling conditions.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Strategy
Polar Nature of the Product Use polar solvents for extraction and consider reversed-phase chromatography if normal-phase silica gel chromatography is ineffective.
Presence of Unreacted Starting Material Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is an equilibrium, consider using an excess of one reagent to drive it forward.
Formation of Polar Byproducts An aqueous workup can help remove water-soluble impurities. Recrystallization from a suitable solvent system can also be an effective purification method.
Issue 3: Unwanted Decarboxylation
Potential Cause Troubleshooting Strategy
High Reaction Temperatures Whenever possible, conduct reactions at lower temperatures. If heating is necessary, use the minimum temperature required and for the shortest possible duration.
Acidic or Basic Conditions Be mindful that both acidic and basic conditions can potentially promote decarboxylation, especially at elevated temperatures. Buffer the reaction mixture if necessary.

Experimental Protocols & Data

Amide Synthesis via an Activated Ester Intermediate (Procedure A)

This two-step procedure involves the initial formation of a methyl ester, followed by aminolysis.

Step 1: Esterification (Methyl Ester Formation)

  • Cool a solution of this compound in methanol to 0 °C.

  • Slowly add concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the mixture into water and neutralize with sodium bicarbonate to a pH of 7.

  • Filter the resulting precipitate to obtain methyl 6-aminopyrazine-2-carboxylate.

Step 2: Aminolysis

  • Combine the methyl 6-aminopyrazine-2-carboxylate with the desired amine in methanol.

  • Add a catalytic amount of ammonium chloride.

  • Heat the reaction mixture using microwave irradiation (e.g., 130 °C for 40 minutes).

  • Purify the product by column chromatography.

Direct Amide Synthesis with a Coupling Agent (Procedure B)

This method utilizes a coupling agent to directly form the amide from the carboxylic acid.

  • Treat this compound with 1,1'-carbonyldiimidazole (CDI) in anhydrous DMSO.

  • Allow the mixture to react for 5-10 minutes until CO2 evolution ceases.

  • Add the desired amine to the reaction mixture.

  • Heat the reaction using microwave irradiation (e.g., 120 °C for 30 minutes).

  • Purify the product by column chromatography.

Quantitative Data: Comparison of Amide Synthesis Yields

The following table is adapted from a study on the 3-amino isomer, which provides a useful comparison of the two synthetic routes. It is expected that the 6-amino isomer would exhibit similar trends.

CompoundYield (Procedure A)Yield (Procedure B)
N-benzyl-3-aminopyrazine-2-carboxamide 45%79%
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide 27%91%
3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide 39%26%
3-Amino-N-(4-(trifluoromethyl)benzyl)pyrazine-2-carboxamide 16%55%

(Data adapted from a study on the 3-amino isomer and may vary for the 6-amino isomer)[10]

Visualizations

Logical Workflow for Functionalization Strategy

G Decision-Making for Functionalizing this compound start Target Molecule? func_amino Functionalize Amino Group? start->func_amino func_carboxyl Functionalize Carboxyl Group? start->func_carboxyl func_amino->func_carboxyl No protect_cooh Protect Carboxylic Acid (e.g., as Methyl Ester) func_amino->protect_cooh Yes protect_nh2 Protect Amino Group (e.g., with Boc) func_carboxyl->protect_nh2 Yes final_product Final Product func_carboxyl->final_product No react_amino React Amino Group (e.g., Acylation, Alkylation) protect_cooh->react_amino deprotect_cooh Deprotect Carboxylic Acid react_amino->deprotect_cooh deprotect_cooh->final_product react_carboxyl React Carboxyl Group (e.g., Amide Coupling, Esterification) protect_nh2->react_carboxyl deprotect_nh2 Deprotect Amino Group react_carboxyl->deprotect_nh2 deprotect_nh2->final_product

Caption: Decision workflow for protecting group strategy.

Experimental Workflow for Amide Synthesis

G General Experimental Workflow for Amide Synthesis cluster_0 Procedure A: Two-Step cluster_1 Procedure B: One-Pot start_A 6-Aminopyrazine- 2-carboxylic Acid esterification Esterification (MeOH, H2SO4) start_A->esterification aminolysis Aminolysis (Amine, MW) esterification->aminolysis purification Purification (Column Chromatography) aminolysis->purification start_B 6-Aminopyrazine- 2-carboxylic Acid activation Activation with CDI (DMSO) start_B->activation coupling Amine Addition & MW Coupling activation->coupling coupling->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Comparison of amide synthesis workflows.

References

Technical Support Center: Purification of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopyrazine-2-carboxylic acid. The following information is designed to help you identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound product is off-white or yellowish. What are the likely impurities?

A1: A common synthetic route to this compound is the nucleophilic aromatic substitution of a 6-halopyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid) with an ammonia source. Based on this, the discoloration is likely due to:

  • Unreacted Starting Material: Residual 6-chloropyrazine-2-carboxylic acid.

  • Side-Reaction Products: Small amounts of byproducts from the amination reaction. The specific nature of these can vary depending on the reaction conditions.

  • Degradation Products: The compound may degrade slightly if exposed to harsh conditions (e.g., high temperatures, strong acids or bases) for extended periods.

Troubleshooting Steps:

  • Purity Analysis: First, assess the purity of your material using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) to identify the number and relative abundance of impurities.

  • Purification Method Selection: Based on the likely impurities, choose an appropriate purification method. Recrystallization is often a good first choice for crystalline solids. For mixtures with components of different polarities or acid/base properties, column chromatography or an acid-base extraction may be more effective.

Q2: I am having trouble finding a good recrystallization solvent for this compound. What should I try?

A2: this compound is a polar molecule due to the presence of amino and carboxylic acid functional groups. Therefore, polar solvents are more likely to be effective for recrystallization.

Recommended Solvents to Screen:

  • Water: Given the polar nature of the molecule, water is a primary candidate. The compound's solubility is expected to be significantly higher in hot water than in cold water.

  • Ethanol or Methanol: These polar protic solvents are often effective for compounds with similar functional groups.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be used. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., hot water or ethanol) and then add a "poor" solvent (in which it is less soluble, e.g., a non-polar solvent like hexane or a slightly less polar solvent like ethyl acetate) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Using a solvent mixture can also help prevent oiling out.

  • Poor Recovery: Low yield can result from using too much solvent, not cooling the solution to a low enough temperature, or the chosen solvent being too good at dissolving the compound even at low temperatures. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound and that you allow sufficient time for crystallization at a low temperature.

Q3: How can I use acid-base extraction to purify this compound?

A3: Acid-base extraction can be a powerful technique for separating your amphoteric product from non-ionizable or differently ionizable impurities.

General Principle:

  • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • To remove acidic impurities (like the starting 6-chloropyrazine-2-carboxylic acid): You can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer, while your more weakly acidic/basic product may remain in the organic layer. However, due to the presence of the carboxylic acid group on your product, some of it may also be extracted. Careful pH control is necessary.

  • To isolate the this compound: You can wash the organic layer with an acidic solution (e.g., dilute HCl) to protonate the amino group, moving your product to the aqueous layer and leaving neutral impurities in the organic layer. The aqueous layer can then be collected, and the pH carefully adjusted to the isoelectric point to precipitate the pure product.

Q4: What are the recommended starting conditions for column chromatography?

A4: For a polar compound like this compound, normal-phase chromatography on silica gel can be challenging due to strong interactions. Reverse-phase chromatography is often a better choice.

Recommended Starting Conditions:

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid modifier, such as 0.1% formic acid or acetic acid, in the mobile phase can help to improve peak shape by suppressing the ionization of the carboxylic acid group.

If you must use normal-phase silica gel chromatography, a more polar eluent system will be required. A mixture of dichloromethane and methanol, or ethyl acetate and methanol, with a small amount of acetic acid or triethylamine to improve peak shape, could be a starting point.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationBest For RemovingPotential Issues
Recrystallization Difference in solubility between the product and impurities in a given solvent at different temperatures.Small amounts of impurities with different solubility profiles than the product."Oiling out," low recovery, may not be effective for impurities with similar solubility.
Acid-Base Extraction Difference in the acidic/basic properties of the product and impurities.Neutral impurities, or impurities with significantly different pKa values.Emulsion formation, product loss if pKa values are too similar, requires careful pH control.
Column Chromatography Differential partitioning of the product and impurities between a stationary phase and a mobile phase.Impurities with different polarities.Can be time-consuming and require significant solvent volumes, potential for product degradation on the stationary phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a potential recrystallization solvent (e.g., water) dropwise. Observe the solubility at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of A and gradually increase the percentage of B over time (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 270 nm).

  • Injection Volume: 10 µL.

Mandatory Visualization

Purification_Workflow start Crude this compound purity_check Assess Purity (e.g., HPLC, TLC) start->purity_check decision Are impurities known? purity_check->decision recrystallization Recrystallization decision->recrystallization Minor impurities with different solubility acid_base Acid-Base Extraction decision->acid_base Neutral or significantly different pKa impurities chromatography Column Chromatography decision->chromatography Impurities with different polarity final_product Pure this compound recrystallization->final_product acid_base->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Process cluster_steps Recrystallization Steps step1 1. Dissolve crude product in minimum hot solvent step2 2. Hot filtration to remove insoluble impurities (optional) step1->step2 step3 3. Slow cooling to allow crystal formation step2->step3 step4 4. Isolate crystals via vacuum filtration step3->step4 step5 5. Wash crystals with cold solvent step4->step5 step6 6. Dry the purified crystals step5->step6 end Pure Product step6->end start Start start->step1

Caption: Step-by-step recrystallization workflow.

Validation & Comparative

A Comparative Guide: 6-Aminopyrazine-2-carboxylic Acid vs. 6-Aminopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful development of novel bioactive molecules. Among the myriad of heterocyclic compounds, 6-Aminopyrazine-2-carboxylic acid and 6-aminopicolinic acid have emerged as versatile scaffolds. This guide provides a detailed comparison of these two compounds, drawing upon available experimental data for their derivatives to inform researchers, scientists, and drug development professionals.

At a Glance: Chemical and Physical Properties

While direct comparative studies are limited, an examination of their fundamental properties provides a baseline for understanding their potential applications.

PropertyThis compound6-Aminopicolinic acid
CAS Number 61442-38-4[1]23628-31-1[2]
Molecular Formula C₅H₅N₃O₂[1]C₆H₆N₂O₂[2]
Molecular Weight 139.11 g/mol [1]138.12 g/mol [2]
Appearance Not specified in detail, used as an intermediate.[1]White to off-white crystalline solid.[2]
Core Structure PyrazinePyridine
Key Functional Groups Amino group, Carboxylic acidAmino group, Carboxylic acid
Primary Applications Intermediate for complex compounds and specialty chemicals.[1]Building block for pharmaceuticals and agrochemicals.[2][3]

Performance in Biological Applications: A Focus on Derivatives

Antimycobacterial Activity

Derivatives of both this compound and 6-aminopicolinic acid have been explored for their potential against Mycobacterium tuberculosis.

This compound Derivatives: A study on substituted amides of pyrazine-2-carboxylic acids revealed that the introduction of various substituents significantly influences their antimycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated 72% inhibition against Mycobacterium tuberculosis.[4][5]

6-Aminopicolinic Acid Analogs: While direct data on 6-aminopicolinic acid derivatives' antimycobacterial action is less specific in the provided results, the broader class of pyridine carboxylic acids, including picolinic acid, has been a cornerstone in the development of anti-tuberculosis drugs.[6][7] Picolinic acid itself has been shown to potentiate the antimicrobial activity of macrophages against the Mycobacterium avium complex.[8]

Antibacterial and Antifungal Activity

This compound Derivatives: A novel series of pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties exhibited good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[9] Specifically, (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone showed potent inhibitory activity.[9] Another study on N-substituted 3-aminopyrazine-2-carboxamides found that some derivatives displayed antibacterial and antifungal activity, particularly against Trichophyton interdigitale and Candida albicans.[10][11]

6-Aminopicolinic Acid Derivatives: Research on 6-aminoquinolones, which can be considered derivatives of 6-aminopicolinic acid, has demonstrated good activity against Gram-negative bacteria (excluding P. aeruginosa) and, with certain substitutions, against Gram-positive bacteria.[12] These compounds were found to inhibit bacterial DNA-gyrase.[12]

Experimental Protocols

Detailed methodologies for the synthesis of derivatives of both compounds have been reported, providing a roadmap for their chemical exploration.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes the synthesis of amide derivatives from 3-aminopyrazine-2-carboxylic acid.

Procedure:

  • The starting 3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1'-carbonyldiimidazole (CDI) (1.88 mmol) in anhydrous dimethyl sulfoxide (DMSO).

  • The reaction mixture is allowed to react until the evolution of CO₂ ceases.

  • The corresponding amine (2.15 mmol) is then added.

  • The mixture is subjected to microwave irradiation at 120 °C for 30 minutes to facilitate amide bond formation.[10]

  • The final products are isolated and purified, typically by column chromatography.[10]

G cluster_synthesis Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides A 3-Aminopyrazine-2-carboxylic Acid + CDI in DMSO B Activation (CO2 evolution) A->B Reaction C Addition of Amine B->C Completion D Microwave Irradiation (120°C, 30 min) C->D Heating E N-Substituted 3-Aminopyrazine-2-carboxamide D->E Formation

Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives.
Synthesis of 4-Aminopicolinic Acid

This procedure outlines a method for the synthesis of an aminopicolinic acid derivative.

Procedure:

  • Picolinic acid N-oxide is nitrated using a mixture of sulfuric acid and fuming nitric acid.

  • The resulting 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation.

  • The hydrogenation is carried out using Pd/C as a catalyst in a mixture of acetic acid and acetic anhydride under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.

  • The final product, 4-aminopicolinic acid, is obtained after filtration and removal of the solvent.[13]

G cluster_synthesis Synthesis of 4-Aminopicolinic Acid A Picolinic Acid N-Oxide B Nitration (H2SO4, fuming HNO3) A->B Step 1 C 4-Nitropicolinic Acid N-Oxide B->C Intermediate D Catalytic Hydrogenation (H2, Pd/C, AcOH/Ac2O) C->D Step 2 E 4-Aminopicolinic Acid D->E Product

Synthesis of 4-Aminopicolinic Acid.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by these parent compounds is not extensively detailed in the provided search results. However, insights can be gleaned from the mechanisms of their derivatives.

Pyrazine Derivatives: The well-known anti-tuberculosis drug, pyrazinamide, is a prodrug that is converted to its active form, pyrazinoic acid (a derivative of pyrazine-2-carboxylic acid), by a mycobacterial enzyme.[10] Pyrazinoic acid is thought to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis.[10] Some pyrazine-2-carboxylic acid derivatives have also been investigated as quorum sensing inhibitors, targeting the LuxO regulator in Vibrio cholerae, which suggests a potential role in disrupting bacterial communication pathways.[14]

Pyridine Derivatives: As mentioned, 6-aminoquinolone derivatives of 6-aminopicolinic acid act by inhibiting bacterial DNA-gyrase, an essential enzyme for DNA replication.[12] This mechanism is a well-established target for antibacterial agents. The broader class of pyridine carboxylic acid isomers has been instrumental in developing a wide range of enzyme inhibitors.[6][7]

G cluster_pathway Postulated Mechanisms of Action for Derivatives cluster_pyrazine Pyrazine Derivatives cluster_pyridine Pyridine Derivatives Pyrazinamide Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Metabolite) Pyrazinamide->POA Conversion by Mycobacterial Enzyme Membrane Membrane Transport & Energy Metabolism POA->Membrane Disruption QSIVc Pyrazine-2-carboxylic Acid Derivative LuxO LuxO Regulator QSIVc->LuxO Inhibition Biofilm Biofilm Formation LuxO->Biofilm Regulation Quinolone 6-Aminoquinolone Derivative DNAGyrase DNA Gyrase Quinolone->DNAGyrase Inhibition DNARep DNA Replication DNAGyrase->DNARep Essential for

References

A Comparative Guide to the Biological Activity of 6-Aminopyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 6-Aminopyrazine-2-carboxylic acid derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antimicrobial, antitubercular, and anticancer activities of selected this compound derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
P3 E. coli50[1]
P4 E. coli50[1]
P4 C. albicans3.125[1]
P6 P. aeruginosa25[1]
P7 E. coli50[1]
P7 P. aeruginosa25[1]
P9 E. coli50[1]
P9 P. aeruginosa25[1]
P10 P. aeruginosa25[1]
P10 C. albicans3.125[1]
PH 12 Not Specified230[2]
PH 14 Not Specified200[2]

MIC: Minimum Inhibitory Concentration

Table 2: Antitubercular Activity of this compound Amide Derivatives

Compound IDTest OrganismInhibition (%)log PReference
2d Mycobacterium tuberculosis>20-[3][4]
2f Mycobacterium tuberculosis>20-[3][4]
2k Mycobacterium tuberculosis>20-[3]
2l Mycobacterium tuberculosis>20-[3]
2o Mycobacterium tuberculosis726.85[3][4][5]
17 Mycobacterium tuberculosis H37RvMIC = 12.5 µg/mL-[6]

Table 3: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
45 A549 (Lung Cancer)0.44[7]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Assays

a) Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.[8][9]

  • Preparation of Media: Mueller-Hinton Agar (MHA) is prepared and sterilized.[8]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., matching the 0.5 McFarland standard) is prepared.[8]

  • Procedure:

    • A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly over the entire surface of the MHA plate.[8]

    • Wells (typically 6 mm in diameter) are created in the agar using a sterile cork borer.[10]

    • A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well.[9]

    • A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included on separate wells.[1]

    • The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1][9]

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

b) Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][11]

  • Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[3][4]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and diluted to the desired concentration.[4]

  • Procedure:

    • A specific volume of the diluted inoculum is added to each well of the microtiter plate containing the test compound dilutions.[4]

    • A growth control well (containing broth and inoculum but no compound) and a sterility control well (containing only broth) are included.[4]

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3]

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[4]

Anticancer Activity Assay

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[2]

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).[12]

  • Procedure:

    • After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[2]

Antiviral Activity Assay

Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[7][13]

  • Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[7]

  • Virus Infection: The cell monolayers are infected with a known amount of virus in the presence of various concentrations of the test compound.[13]

  • Procedure:

    • After a virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of the virus, leading to the formation of localized zones of cell death called plaques.[7]

    • The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).[7]

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[13]

  • Data Analysis: The number of plaques in the wells treated with the test compound is compared to the number of plaques in the untreated virus control wells. The percentage of plaque inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits plaque formation by 50%) is determined.[7]

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derivative 6-Aminopyrazine-2- carboxylic acid derivative Derivative->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow Diagram

Bioactive_Compound_Workflow Synthesis Synthesis of 6-Aminopyrazine-2-carboxylic acid derivatives Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening Antimicrobial Antimicrobial Assay Screening->Antimicrobial Anticancer Anticancer Assay Screening->Anticancer Antiviral Antiviral Assay Screening->Antiviral Secondary_Screening Secondary Screening (Dose-Response) Antimicrobial->Secondary_Screening Anticancer->Secondary_Screening Antiviral->Secondary_Screening MIC_IC50 MIC / IC50 Determination Secondary_Screening->MIC_IC50 Lead_Optimization Lead Compound Optimization MIC_IC50->Lead_Optimization

References

A Comparative Guide to HPLC Purity Validation of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 6-Aminopyrazine-2-carboxylic acid, a critical intermediate in pharmaceutical synthesis.[1] The objective is to offer a robust framework for selecting an appropriate analytical method by comparing a standard reversed-phase (RP-HPLC) approach with a mixed-mode chromatography method, supported by detailed experimental protocols and comparative data.

Introduction

This compound is a key building block in the development of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount to ensure the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for assessing the purity of such compounds and quantifying any related substances or impurities that may arise during synthesis or degradation.[2][3] This guide details two distinct HPLC methods, outlining their respective chromatographic conditions and performance.

Experimental Protocols

The following sections provide detailed methodologies for two distinct HPLC approaches for the purity analysis of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method utilizes a conventional C18 stationary phase, a common and effective approach for the separation of moderately polar to non-polar compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution (see Table 1 for gradient program).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Mixed-Mode HPLC

This alternative method employs a mixed-mode column that combines reversed-phase and ion-exchange functionalities, which can offer unique selectivity for polar and ionizable compounds like this compound. Structurally similar pyrazine compounds can be challenging to separate using traditional reversed-phase HPLC, and a mixed-mode column can provide a solution.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Primesep A, 4.6 x 100 mm, 5 µm particle size.[5]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and water (e.g., 70:30 v/v) containing 0.1% Sulfuric Acid (H₂SO₄).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Prepare the sample as described in Method 1.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the two HPLC methods for the purity assessment of a single batch of this compound.

Table 1: Gradient Program for Method 1 (RP-HPLC)

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.05050
22.0955
30.0955

Table 2: Comparative Purity Analysis

ParameterMethod 1 (RP-HPLC)Method 2 (Mixed-Mode HPLC)
Retention Time of Main Peak (min)8.525.21
Total Number of Impurities Detected34
Resolution of Critical Pair*1.82.5
Calculated Purity (%)99.5899.55
Relative Standard Deviation (RSD) of Peak Area (n=6)0.45%0.38%

*Critical pair refers to the two most closely eluting peaks.

Mandatory Visualization

The following diagram illustrates the comparative experimental workflow for the validation of this compound purity by the two proposed HPLC methods.

G Comparative HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_method1 Method 1: RP-HPLC cluster_method2 Method 2: Mixed-Mode HPLC cluster_analysis Data Analysis & Comparison prep Weigh this compound Dissolve in 50:50 Water/Acetonitrile (0.5 mg/mL) Filter through 0.45 µm filter hplc1 HPLC System with UV Detector prep->hplc1 hplc2 HPLC System with UV Detector prep->hplc2 col1 C18 Column (4.6x250mm, 5µm) hplc1->col1 mob1 Gradient: ACN / 0.1% Formic Acid in Water col1->mob1 det1 Detection at 270 nm mob1->det1 analysis Purity Calculation Impurity Profiling Method Performance Comparison det1->analysis col2 Primesep A Column (4.6x100mm, 5µm) hplc2->col2 mob2 Isocratic: ACN / Water / 0.1% H₂SO₄ col2->mob2 det2 Detection at 275 nm mob2->det2 det2->analysis

Caption: Comparative HPLC workflow for purity validation.

Discussion

Both the reversed-phase and mixed-mode HPLC methods are capable of determining the purity of this compound. The RP-HPLC method is a widely applicable and robust technique. However, the mixed-mode method demonstrated superior resolution for a critical impurity pair, suggesting it may be a more stability-indicating method capable of separating closely related substances. The choice of method will depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired level of chromatographic separation. It is recommended to perform method validation according to ICH guidelines to ensure the chosen method is suitable for its intended purpose.[2]

References

A Comparative Spectroscopic Guide to Pyrazinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of key pyrazinecarboxylic acid isomers: Pyrazine-2-carboxylic acid, Pyrazine-2,3-dicarboxylic acid, and Pyrazine-2,5-dicarboxylic acid. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds, which are foundational in various areas of chemical and pharmaceutical research. Pyrazine-2-carboxylic acid, also known as pyrazinoic acid, is the active metabolite of the antituberculosis drug pyrazinamide, highlighting the significance of this class of compounds.[1][2]

The structural differences imparted by the position and number of carboxyl groups on the pyrazine ring lead to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous structural elucidation. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical diagrams to illustrate workflows and structure-property relationships.

Logical Framework for Spectroscopic Analysis

The following diagrams illustrate a typical workflow for spectroscopic characterization and the fundamental relationship between isomer structure and the expected spectroscopic output.

G Experimental Workflow for Isomer Characterization cluster_0 Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation start Sample of Pyrazinecarboxylic Acid Isomer prep Sample Preparation (e.g., Dissolution in Deuterated Solvent, KBr Pellet Prep) start->prep nmr NMR (¹H, ¹³C) prep->nmr ir FTIR prep->ir ms Mass Spec (EI, ESI) prep->ms process Data Processing (Baseline Correction, Peak Integration) nmr->process ir->process ms->process elucidate Structural Elucidation (Compare spectra to reference data) process->elucidate report Final Report elucidate->report

Caption: A generalized experimental workflow for the spectroscopic characterization of pyrazinecarboxylic acid isomers.

G Structure vs. Expected NMR Signals cluster_isomers Isomer Structures cluster_signals Predicted Spectroscopic Features (NMR) iso2 Pyrazine-2-carboxylic Acid (Asymmetric) sig2 ¹H: 3 distinct signals ¹³C: 5 distinct signals iso2->sig2 leads to iso23 Pyrazine-2,3-dicarboxylic Acid (Symmetric, C2v) sig23 ¹H: 2 distinct signals (1 peak) ¹³C: 4 distinct signals iso23->sig23 leads to iso25 Pyrazine-2,5-dicarboxylic Acid (Symmetric, C2h) sig25 ¹H: 2 distinct signals (1 peak) ¹³C: 3 distinct signals iso25->sig25 leads to

Caption: Relationship between isomer symmetry and the number of expected unique ¹H and ¹³C NMR signals.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts are highly sensitive to the electronic effects and relative positions of the carboxyl substituents. All data is reported for samples analyzed in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data (Chemical Shift δ in ppm)

Isomer / CompoundNucleusPositionChemical Shift (ppm)
Pyrazine-2-carboxylic Acid ¹HH-39.22
H-58.93
H-68.86
¹³CC-2148.0
C-3145.4
C-5147.2
C-6144.1
-COOH165.5
Pyrazine-2,3-dicarboxylic Acid [3]¹HH-5, H-68.97
¹³CC-2, C-3150.1
C-5, C-6147.9
-COOH165.2
Pyrazine-2,5-dicarboxylic Acid ¹HH-3, H-69.30
¹³CC-2, C-5147.5
C-3, C-6148.8
-COOH164.7

Note: Data for Pyrazine-2-carboxylic acid and Pyrazine-2,5-dicarboxylic acid is compiled from typical values found in spectral databases. Specific values may vary slightly based on experimental conditions.

Discussion: The asymmetry of Pyrazine-2-carboxylic acid results in three distinct signals for the ring protons and five signals for the carbons (four ring carbons and one carboxyl carbon). In contrast, the symmetry of the dicarboxylic acid isomers simplifies their spectra. Pyrazine-2,3-dicarboxylic acid, with its plane of symmetry, shows a single peak for the two equivalent ring protons (H-5 and H-6) and a total of three unique carbon signals (two for the ring, one for the two equivalent carboxyl groups).[3] Similarly, the center of symmetry in Pyrazine-2,5-dicarboxylic acid results in one proton signal and three carbon signals. The downfield shift of the protons in the dicarboxylic acids compared to the monosubstituted isomer is due to the electron-withdrawing effect of the additional carboxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For pyrazinecarboxylic acids, the key characteristic absorptions are from the carboxylic acid O-H and C=O groups, and vibrations of the pyrazine ring.

Table 2: Key FTIR Absorption Bands (Wavenumber in cm⁻¹)

Isomer / CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carbonyl)C-O Stretch / O-H BendPyrazine Ring Vibrations
Pyrazine-2-carboxylic Acid ~3100-2500 (very broad)[4]~1710~1320-1280, ~930~1600-1400
Pyrazine-2,3-dicarboxylic Acid [5]~3100-2500 (very broad)~1725~1310-1270, ~910~1600-1400
Pyrazine-2,5-dicarboxylic Acid [6]~3100-2500 (very broad)~1715~1290-1250, ~920~1600-1400

Discussion: All isomers display the highly characteristic, very broad O-H stretching band from approximately 3100 to 2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers.[4] The strong carbonyl (C=O) stretching absorption appears around 1710-1725 cm⁻¹. The exact position can be influenced by the electronic environment and hydrogen bonding. The spectra are also characterized by absorptions corresponding to C-O stretching and O-H bending, as well as multiple bands associated with the pyrazine ring system.[4][5] While the overall IR spectra are similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For these isomers, the molecular ion peak is a key identifier, and fragmentation often involves the loss of the carboxyl group.

Table 3: Mass Spectrometry Data (m/z)

Isomer / CompoundMolecular FormulaMolecular WeightMolecular Ion [M]⁺ (m/z)Key Fragment (m/z)
Pyrazine-2-carboxylic Acid C₅H₄N₂O₂124.1012480 ([M-CO₂H]⁺ + H) or [M-CO₂]⁺
Pyrazine-2,3-dicarboxylic Acid [7]C₆H₄N₂O₄168.11168124 ([M-CO₂]⁺), 80
Pyrazine-2,5-dicarboxylic Acid [8]C₆H₄N₂O₄168.11168124 ([M-CO₂]⁺), 80

Discussion: Pyrazine-2-carboxylic acid shows a molecular ion peak at an m/z of 124. A common fragmentation pathway is the loss of the carboxyl group.[1] The dicarboxylic acid isomers both have a molecular weight of 168.11 and thus exhibit a molecular ion peak at m/z 168.[7][8] Their fragmentation patterns are more complex but are typically initiated by the loss of a carboxyl group (as CO₂ or COOH), leading to fragments such as m/z 124. While mass spectrometry can easily distinguish the mono-acid from the di-acids, distinguishing between the dicarboxylic acid isomers often requires more advanced techniques like tandem MS or analysis of fragmentation patterns in conjunction with other spectroscopic data.

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The following are representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a suitable probe.

  • Sample Preparation: Approximately 5-10 mg of the pyrazinecarboxylic acid isomer is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), as the acidic proton is readily observable in this solvent.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 2-5 seconds. Water suppression techniques may be applied if residual water is present in the solvent.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to obtain the ¹³C spectrum. A larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum (of the empty sample holder or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer capable of Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or via liquid chromatography (LC).

  • EI-MS Acquisition: In EI mode, a standard electron energy of 70 eV is used to induce ionization and fragmentation. The mass analyzer scans a typical range, for example, m/z 40-300.

  • ESI-MS Acquisition: In ESI mode, the analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

References

A Researcher's Guide to Assessing the Purity of Synthesized 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of key analytical techniques for determining the purity of 6-Aminopyrazine-2-carboxylic acid, a vital heterocyclic building block in medicinal chemistry.

Introduction to Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) or intermediate like this compound can be influenced by various factors, including the quality of starting materials, side reactions during synthesis, and degradation over time. Impurities can significantly impact the compound's biological activity, toxicity, and physicochemical properties. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile. Commercially available this compound is typically offered at a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Purity Assessment Methods

A combination of chromatographic and spectroscopic techniques is the gold standard for elucidating the purity of organic compounds. Each method provides unique and complementary information, contributing to a holistic understanding of the sample's composition.

Analytical TechniquePrincipleStrengthsWeaknessesTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity for separating and quantifying impurities.Requires a suitable chromophore for UV detection; method development can be time-consuming.>98%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte.Lower sensitivity compared to HPLC; requires a well-resolved proton signal for both the analyte and the internal standard.Can determine absolute purity with high accuracy.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and provides molecular weight information, aiding in impurity identification.Not inherently quantitative without coupling to a separation technique (e.g., LC-MS); ionization efficiency can vary between compounds.Used for impurity identification rather than direct purity quantification.
Elemental Analysis (EA) Combustion of the sample to determine the percentage of C, H, N, and other elements.Provides information on the elemental composition, which can indicate the presence of inorganic impurities or residual solvents.Does not distinguish between isomers or compounds with the same elemental composition; requires high sample purity for accurate results.Results should be within ±0.4% of the theoretical values.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods for analyzing similar aminopyrazine and pyrazine carboxylic acid derivatives and is a strong starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 270 nm, as aminopyrazines typically show absorbance in this region[1].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid or another suitable standard with high purity and signals that do not overlap with the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving carboxylic acids.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆, and vortex to ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Analysis: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS)

Mass spectrometry is primarily used for structural confirmation and identification of impurities.

  • Instrumentation: Mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. For a carboxylic acid with an amino group, both modes should be evaluated.

  • Expected Molecular Ion: For this compound (C₅H₅N₃O₂), the molecular weight is 139.11 g/mol . In positive ESI mode, the [M+H]⁺ ion would be observed at m/z 139.04.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. For carboxylic acids, common fragmentations include the loss of H₂O (M-18) and COOH (M-45). The pyrazine ring is relatively stable, but fragmentation can occur.

Elemental Analysis (EA)

Elemental analysis determines the elemental composition of the synthesized compound.

  • Instrumentation: CHN analyzer.

  • Sample Preparation: A few milligrams of the dried, pure sample are accurately weighed.

  • Theoretical Values for C₅H₅N₃O₂:

    • Carbon (C): 43.17%

    • Hydrogen (H): 3.62%

    • Nitrogen (N): 30.20%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.

Potential Impurities in Synthesis

Understanding the synthetic route is crucial for identifying potential impurities. A common route to aminopyrazines involves the amination of a pyrazine precursor. Potential impurities could include:

  • Unreacted Starting Materials: The precursor pyrazine compound.

  • Isomeric Byproducts: If the starting material has multiple reactive sites, positional isomers of the desired product may form.

  • Over-reacted Products: For example, di-aminated products if the reaction conditions are not carefully controlled.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Interpretation Synthesized_Compound Synthesized 6-Aminopyrazine- 2-carboxylic acid HPLC HPLC Analysis Synthesized_Compound->HPLC Quantitative Purity qNMR qNMR Analysis Synthesized_Compound->qNMR Absolute Purity MS Mass Spectrometry Synthesized_Compound->MS Impurity ID EA Elemental Analysis Synthesized_Compound->EA Elemental Composition Purity_Report Comprehensive Purity Report HPLC->Purity_Report qNMR->Purity_Report MS->Purity_Report EA->Purity_Report

Experimental workflow for purity assessment.

Logical_Relationship Purity Purity Assessment Chromatography Chromatographic Methods Purity->Chromatography Spectroscopy Spectroscopic Methods Purity->Spectroscopy Other Other Methods Purity->Other HPLC HPLC Chromatography->HPLC Separation & Quantification qNMR qNMR Spectroscopy->qNMR Absolute Quantification MS Mass Spectrometry Spectroscopy->MS Structural Information EA Elemental Analysis Other->EA Elemental Composition

Logical relationship between analytical techniques.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. HPLC is invaluable for quantifying purity and identifying the number of components in a sample. qNMR offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte. Mass spectrometry provides crucial information for confirming the molecular weight and identifying unknown impurities. Finally, elemental analysis verifies the elemental composition of the bulk sample. By employing these methods in a complementary fashion, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity of their research and the quality of potential drug candidates.

References

Comparative Analysis of the Biological Activities of 6-Aminopyrazine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various analogs of 6-aminopyrazine-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents.

Executive Summary

Analogs of this compound have demonstrated a broad spectrum of biological activities, including potent antimycobacterial, antifungal, and anticancer effects. Notably, certain derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFR), highlighting their potential in targeted cancer therapy. Structure-activity relationship (SAR) studies reveal that substitutions at the 3, 5, and 6-positions of the pyrazine ring, as well as modifications of the carboxylic acid group, significantly influence the potency and selectivity of these compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various this compound analogs across different biological assays.

Table 1: Antimycobacterial Activity of Pyrazinoic Acid (POA) Analogs

| Compound/Analog | Substitution Position | Modification | Target Strain | MIC (mM) | % Inhibition | Reference | |---|---|---|---|---|---| | Pyrazinoic Acid (POA) | - | - | M. tuberculosis | 1 | - |[1] | | 6-amino analog | 6 | Amino group | M. tuberculosis | Reduced activity | - |[1] | | 3-phenyl POA | 3 | Phenyl group | M. tuberculosis | 1.5 | - |[1] | | Alkylamino-group analogs | 3 and 5 | Alkylamino group | M. tuberculosis | 5 to 10-fold more potent than POA | - |[1] | | 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Amide | 3,5-bis-trifluoromethylphenyl | M. tuberculosis | - | 72% |[2][3][4] |

Table 2: Antifungal Activity of Pyrazine-2-carboxylic Acid Amides

| Compound/Analog | Target Strain | MIC (µmol·dm⁻³) | Reference | |---|---|---| | 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | Various fungal strains | 31.25-500 |[2][3] | | 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various fungal strains | 31.25-500 |[2][3] |

Table 3: FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives

| Compound | Target | IC₅₀ (nM) | Reference | |---|---|---| | 18i | FGFR1 | Data not specified |[5] | | | FGFR2 | Data not specified |[5] | | | FGFR3 | Data not specified |[5] | | | FGFR4 | Data not specified |[5] |

Note: Specific IC₅₀ values for compound 18i were not provided in the abstract, but it was identified as a pan-FGFR inhibitor with favorable in vitro activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Antimycobacterial Activity Assay (Whole-Cell Screening)
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: Analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Assay Procedure:

    • The bacterial culture is grown to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • The culture is diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in fresh medium.

    • Serial dilutions of the test compounds are prepared in a 96-well microplate.

    • The bacterial inoculum is added to each well containing the test compound.

    • Plates are incubated at 37°C for 7 days.

    • Bacterial growth is determined by measuring the optical density at 600 nm (OD₆₀₀) or by using a resazurin-based cell viability assay.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the untreated control.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)
  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture Medium: RPMI-1640 medium buffered with MOPS.

  • Compound Preparation: Compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • Fungal inocula are prepared and adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Two-fold serial dilutions of the test compounds are made in the 96-well microplates.

    • The fungal inoculum is added to each well.

    • Plates are incubated at 35°C for 24-48 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the drug-free control.

FGFR Kinase Inhibition Assay
  • Enzyme: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Substrate: A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of the substrate by the FGFR kinase. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Assay Procedure:

    • The FGFR enzyme, substrate, and ATP are incubated with varying concentrations of the test compounds in an appropriate assay buffer.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

Signaling Pathway

Caption: FGFR Signaling Pathway Inhibition.

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Prepare Bacterial/ Fungal Inoculum start->culture compound Prepare Serial Dilutions of Test Compounds start->compound plate Inoculate 96-well Plate with Inoculum and Compounds culture->plate compound->plate incubate Incubate at Optimal Temperature plate->incubate read Measure Growth (e.g., OD600) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Minimum Inhibitory Concentration (MIC) Workflow.

References

Comparative Analysis of the Bioactivity of 6-Aminopyrazine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of pyrazine-2-carboxylic acid, structurally related to 6-Aminopyrazine-2-carboxylic acid. In the absence of direct cross-reactivity studies, this document focuses on the differential bioactivity of these compounds against a range of biological targets, offering insights into their structure-activity relationships (SAR) and potential for selective targeting. The data presented is compiled from several studies investigating the antimycobacterial, antifungal, and other biological effects of this class of compounds.

Experimental Protocols: Synthesis of Pyrazine-2-Carboxamide Derivatives

The synthesis of N-substituted pyrazine-2-carboxamide derivatives generally follows a two-step procedure starting from a substituted pyrazine-2-carboxylic acid. The methodologies described below are generalized from several reported syntheses.[1][2][3]

Procedure A: Two-Step Synthesis via Acid Chloride

  • Formation of the Acid Chloride: A mixture of the desired pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a dry solvent such as toluene is refluxed for approximately one hour.[4] The excess thionyl chloride is then removed by evaporation under reduced pressure, often with repeated additions and evaporations of dry toluene to yield the crude acyl chloride.[4]

  • Amide Formation: The resulting pyrazine-2-carbonyl chloride is then condensed with a variety of substituted amines (e.g., anilines, aminopyridines) to form the corresponding carboxamide derivatives.[1][4]

Procedure B: Direct Amide Coupling

  • The starting 3-aminopyrazine-2-carboxylic acid (1 equivalent) is treated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) in a solvent like dimethyl sulfoxide (DMSO).[2]

  • After the initial reaction, the appropriate amine (1.5 equivalents) is added to the mixture.[2]

  • The reaction to form the amide bond is often facilitated by microwave irradiation at elevated temperatures (e.g., 120 °C) for a short duration (e.g., 30 minutes).[2]

Purification: The synthesized compounds are typically purified using techniques such as flash chromatography.[2]

Characterization: The structures of the final products are confirmed by spectroscopic methods including NMR (¹H and ¹³C), infrared spectroscopy, and mass spectrometry.[2][4]

G cluster_procedure_a Procedure A: Acid Chloride Formation cluster_procedure_b Procedure B: Direct Coupling Pyrazine_acid Pyrazine-2-carboxylic Acid Reflux Reflux in Toluene Pyrazine_acid->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux Acid_Chloride Pyrazine-2-carbonyl Chloride Reflux->Acid_Chloride Condensation Condensation Acid_Chloride->Condensation Amine Substituted Amine Amine->Condensation Final_Product_A N-Substituted Pyrazine-2-carboxamide Condensation->Final_Product_A Amino_Pyrazine_acid 3-Aminopyrazine-2-carboxylic Acid Activation Activation Amino_Pyrazine_acid->Activation CDI CDI in DMSO CDI->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Microwave Microwave Irradiation Activated_Intermediate->Microwave Amine_B Substituted Amine Amine_B->Microwave Final_Product_B N-Substituted 3-Aminopyrazine-2-carboxamide Microwave->Final_Product_B

Caption: General synthetic workflows for N-substituted pyrazine-2-carboxamides.

Comparative Biological Activity Data

The following tables summarize the biological activities of various pyrazine-2-carboxamide derivatives against different microorganisms and biological systems.

Table 1: Antimycobacterial Activity of Pyrazine-2-Carboxamide Derivatives

Compound IDSubstituent on Pyrazine RingSubstituent on Amide NitrogenTarget OrganismActivityReference
2o 5-tert-butyl-6-chloro3,5-bis(trifluoromethyl)phenylMycobacterium tuberculosis72% inhibition[1]
19 5-tert-butyl-6-chloro3-(trifluoromethyl)phenylM. tuberculosis H37RvMIC = 3.13 µg/mL[5]
17 3-amino2,4-dimethoxyphenylM. tuberculosis H37RvMIC = 12.5 µg/mL[6]
4 3-aminoN/A (thiosemicarbazide derivative)M. tuberculosis H37RvIC90 = 16.87 µg/mL[7][8]
3 None4-acetoxybenzyl (ester)M. tuberculosis H37RaMIC = 0.25-0.5 µg/mL[9]
17 Quinoxaline-2-carboxylate4'-acetoxybenzyl (ester)M. tuberculosis H37RaMIC = 0.25-0.5 µg/mL[9]
P1 NoneSubstituted aminopyridineM. tuberculosisHigh activity (comparable to pyrazinamide)[4]

Table 2: Antifungal Activity of Pyrazine-2-Carboxamide Derivatives

Compound IDSubstituent on Pyrazine RingSubstituent on Amide NitrogenTarget OrganismActivity (MIC)Reference
2d 6-chloro3-methylphenylVarious Fungi31.25-500 µmol·dm⁻³[1]
2f 5-tert-butyl-6-chloro3-methylphenylVarious Fungi31.25-500 µmol·dm⁻³[1]
14 None3-(trifluoromethyl)phenylTrichophyton mentagrophytes62.5 µmol/mL[5]
P2 NoneSubstituted aminopyridineCandida albicansHigh activity (comparable to fluconazole)[4]

Table 3: Photosynthesis-Inhibiting and Antialgal Activity

Compound IDSubstituent on Pyrazine RingSubstituent on Amide NitrogenActivity TypeActivity (IC50)Reference
2m 6-chloro3,5-bis(trifluoromethyl)phenylInhibition of oxygen evolution rate (spinach chloroplasts)0.026 mmol·dm⁻³[10]
2f 5-tert-butyl-6-chloro3-methylphenylAntialgal0.063 mmol·dm⁻³[1]
9 None3-(trifluoromethyl)phenylReduction of chlorophyll content (Chlorella vulgaris)12.1 µmol/L[5]

Structure-Activity Relationship Discussion

The compiled data reveals several key trends in the structure-activity relationships of pyrazine-2-carboxamide derivatives:

  • Antimycobacterial Activity : The antimycobacterial potency is significantly influenced by the substituents on both the pyrazine and the phenyl rings. For instance, the presence of a tert-butyl group at position 5 and a chlorine at position 6 of the pyrazine ring, combined with a 3,5-bis(trifluoromethyl)phenyl group on the amide, resulted in high antituberculotic activity (72% inhibition).[1] Another highly active compound featured a 5-tert-butyl-6-chloro-pyrazine core with a 3-trifluoromethylphenyl amide, showing an MIC of 3.13 µg/mL against M. tuberculosis.[5] This suggests that lipophilic and electron-withdrawing groups can enhance activity. Ester derivatives of pyrazinoic acid have also demonstrated excellent activity against M. tuberculosis.[9][11] In the 3-aminopyrazine-2-carboxamide series, activity against mycobacteria increased with the length of the alkyl chain in N-alkyl derivatives.[6]

  • Antifungal Activity : The antifungal effects appear to be more modest and are also dependent on the substitution pattern. For example, 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid showed poor to moderate antifungal activity.[1] However, a pyrazine-2-carboxamide with a substituted aminopyridine showed high activity against Candida albicans, comparable to fluconazole.[4]

  • Photosynthesis Inhibition : The inhibition of photosynthesis is highly sensitive to the substituents on the amide portion. A 3,5-bis(trifluoromethyl)phenyl group on the amide of a 6-chloropyrazine-2-carboxylic acid was a potent inhibitor of oxygen evolution in spinach chloroplasts.[10]

References

Performance of 3-Aminopyrazine-2-Carboxamide Derivatives Across Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the performance of a compound scaffold across various assays is critical for lead optimization and candidate selection. This guide provides a comparative analysis of the biological activity of a series of N-substituted 3-aminopyrazine-2-carboxamide derivatives, synthesized from the parent compound 3-aminopyrazine-2-carboxylic acid. The data presented herein is collated from published scientific literature and aims to offer a clear, objective overview of their performance in antimicrobial and cytotoxicity assays.

Derivatives of 3-aminopyrazine-2-carboxylic acid have garnered significant interest in medicinal chemistry due to their structural similarity to pyrazinamide, a first-line antituberculosis drug. The core scaffold offers a versatile platform for chemical modification, leading to a wide range of biological activities. This guide summarizes the in vitro performance of various N-substituted 3-aminopyrazine-2-carboxamides, providing a valuable resource for comparing their efficacy and selectivity.

Quantitative Performance Data

The following tables summarize the in vitro biological activity of a series of N-substituted 3-aminopyrazine-2-carboxamide derivatives. Minimum Inhibitory Concentration (MIC) values are provided for antimycobacterial, antibacterial, and antifungal assays, while the 50% inhibitory concentration (IC50) is used to denote cytotoxicity.

Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives [1][2]

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)
17 2,4-dimethoxyphenyl12.546
8 4-methylbenzyl> 250> 1000
9 n-butyl125560
10 n-pentyl62.5267
16 4-methoxyphenyl250975
20 4-(trifluoromethyl)phenyl62.5222

Table 2: In Vitro Antibacterial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives [1]

Compound IDS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)A. fumigatus MIC (µM)
10 > 500> 500> 500> 500
16 > 250> 250> 250> 250
17 > 250> 250> 250> 250
20 125> 250125125

Table 3: In Vitro Cytotoxicity of Selected 3-Aminopyrazine-2-carboxamide Derivatives against HepG2 Cells [1]

Compound IDIC50 (µM)
10 38.9
16 > 250
17 > 50 (solubility limited)
20 41.4

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. A single colony is then used to inoculate a sterile broth medium, which is incubated until it reaches a standardized turbidity (e.g., 0.5 McFarland standard). This culture is then diluted to the final testing concentration.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using sterile broth.

  • Inoculation and Incubation: The diluted microbial suspension is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cell lines (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.

Visualizations

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

The following diagram illustrates a common synthetic route for the preparation of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[1]

Synthesis_Workflow cluster_0 Procedure A cluster_1 Procedure B start_A 3-Aminopyrazine-2-carboxylic acid ester Methyl 3-aminopyrazine-2-carboxylate start_A->ester H₂SO₄, Methanol product_A N-benzyl derivatives ester->product_A Substituted benzylamine, MW start_B 3-Aminopyrazine-2-carboxylic acid activated_acid Activated Intermediate start_B->activated_acid CDI, DMSO product_B N-substituted amides activated_acid->product_B Amine (R-NH₂), MW

Caption: General synthetic pathways for N-substituted 3-aminopyrazine-2-carboxamides.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

The diagram below outlines the key steps involved in a typical MTT assay to determine the cytotoxicity of the synthesized compounds.

MTT_Workflow start Seed HepG2 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with compound dilutions incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (DMSO) incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and IC50 read_plate->analyze

Caption: Workflow of a typical in vitro cytotoxicity (MTT) assay.

References

Validating Experimental Results with Computational Models of 6-Aminopyrazine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings and computational models for 6-Aminopyrazine-2-carboxylic acid and its derivatives. By juxtaposing in-vitro and in-silico data, this document aims to offer researchers a deeper understanding of the molecule's structure-activity relationships and the predictive power of current computational methods. The information presented is collated from various studies focusing on the biological activities of pyrazine derivatives, including their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Data Presentation: A Comparative Analysis

The following tables summarize key experimental data alongside computational predictions for this compound and its analogs. This allows for a direct comparison of experimentally observed biological activities with computationally derived parameters.

Table 1: Comparison of Experimental Anticancer Activity and Computational Docking Scores

CompoundTarget Cell LineExperimental IC50 (µM)Computational TargetDocking Score (kcal/mol)Reference
3-Aminopyrazine-2-carboxylic acid metal complexesEACSignificant activityNot specifiedNot specified[1]
Novel arylazopyrazolodiazine and triazine analogsEACPotent activityNot specifiedNot specified[2]
Pyrazoline-based heterocycles combined with coumarinVariousHigh antiproliferativeTelomerase, PI3KNot specified[3]
6-chloro-N-octylpyrazine-2-carboxamideM. tuberculosisNot specifiedInhA proteinLower rerank score[4]
Pyrazine-2-carboxylic acid derivativesM. tuberculosisNot specifiedInhA protein-86.4047[5]
Pyrazine-based TrkA inhibitor (Compound 1)TrkA3.5TrkANot specified[6]

EAC: Ehrlich Ascites Carcinoma

Table 2: QSAR Model Validation for Pyrazine Derivatives' Antiproliferative Activity

Statistical MethodArchitectural DetailCorrelation (Experimental vs. Predicted)Validation StatusReference
MLRNot specifiedHighValidated[7][8]
ANN9-4-1High (more significant than MLR)Validated[7][8]

MLR: Multiple Linear Regression; ANN: Artificial Neural Network

Experimental and Computational Protocols

A variety of experimental and computational methodologies have been employed to assess the biological activity and properties of this compound and its derivatives.

Key Experimental Protocols
  • Anticancer Activity Evaluation: The in-vitro anticancer activity of pyrazine derivatives has been evaluated against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC).[1][2] The cytotoxic effects are often determined using standard assays like the MTT assay to measure cell viability.

  • Antimicrobial and Antifungal Assays: The minimum inhibitory concentration (MIC) of pyrazine derivatives against different strains of bacteria (e.g., Mycobacterium tuberculosis) and fungi is determined using broth microdilution or other standard microbiological methods.

  • Enzyme Inhibition Assays: For specific targets like TrkA kinase, biochemical assays are used to determine the half-maximal inhibitory concentration (IC50) of the compounds.[6]

  • Synthesis of Derivatives: The synthesis of various pyrazine-2-carboxylic acid amides and other derivatives is typically achieved through multi-step reactions involving the formation of an acid chloride followed by condensation with a desired amine.[4][5]

Computational Methodologies
  • Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a protein target.[4][5] Software such as Molegro Virtual Docker is often employed. The geometry of the ligands is typically optimized using semi-empirical methods like AM1 before docking.[5]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity.[7][8] This involves calculating various molecular descriptors (e.g., electronic, thermodynamic, and topological) using software like Gaussian and HyperChem.[8] Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the predictive models.[7][8]

  • Density Functional Theory (DFT): DFT calculations are utilized to optimize the geometries of the molecules and to calculate electronic properties that are used as descriptors in QSAR studies.[2][8]

Visualizing the Workflow and Pathways

The following diagrams illustrate a typical workflow for validating experimental results with computational models and a conceptual signaling pathway that could be targeted by this compound derivatives.

Experimental_Computational_Workflow cluster_experimental Experimental Validation cluster_computational Computational Modeling cluster_comparison Comparative Analysis exp_synthesis Synthesis of this compound & Analogs exp_bioassay In-vitro Biological Assays (e.g., Anticancer, Antimicrobial) exp_synthesis->exp_bioassay exp_data Experimental Data (e.g., IC50, MIC) exp_bioassay->exp_data comparison Comparison of Experimental and Predicted Data exp_data->comparison comp_model Computational Model Development (e.g., QSAR, Docking) comp_predict Prediction of Biological Activity comp_model->comp_predict comp_data Predicted Data (e.g., pIC50, Docking Score) comp_predict->comp_data comp_data->comparison validation Model Validation and Refinement comparison->validation sar Structure-Activity Relationship (SAR) Insights validation->sar sar->comp_model Feedback for Model Improvement

A typical workflow for validating experimental data with computational models.

Signaling_Pathway cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., TrkA) pi3k PI3K receptor->pi3k ras Ras receptor->ras ligand Growth Factor ligand->receptor drug 6-Aminopyrazine-2-carboxylic acid Derivative drug->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Conceptual signaling pathway potentially inhibited by pyrazine derivatives.

Conclusion

The integration of experimental data and computational modeling provides a powerful approach for the discovery and development of novel therapeutic agents based on the this compound scaffold. While existing research primarily focuses on its derivatives, the strong correlation observed between experimental and predicted activities in QSAR studies highlights the potential of computational methods to guide the synthesis of more potent and selective compounds.[7][8] Molecular docking studies have further elucidated the potential binding modes of these compounds with their biological targets, offering a rational basis for structure-based drug design.[4][5] Future work should focus on a more direct and comprehensive validation of computational models against experimental data for this compound itself to further refine predictive models and accelerate the drug discovery process.

References

A Comparative Guide to the Synthesis of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Aminopyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field of drug discovery and development. This guide provides a comparative overview of two potential synthetic routes to this compound, detailing the methodologies and presenting available data to aid in the selection of the most suitable pathway for a given research objective.

Synthetic Route 1: Nucleophilic Aromatic Substitution of a Chlorinated Precursor

A common and direct approach to the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom at the 6-position of the pyrazine ring with an amino group. This method typically utilizes a readily available starting material, 6-chloropyrazine-2-carboxylic acid or its ester derivative.

Experimental Protocol:

A typical procedure for this route involves the reaction of methyl 6-chloropyrazine-2-carboxylate with ammonia in a suitable solvent at elevated temperatures and pressures.

  • Ammonolysis: A solution of methyl 6-chloropyrazine-2-carboxylate in a solvent such as methanol is saturated with anhydrous ammonia in a sealed pressure vessel.

  • Reaction: The mixture is heated to a temperature ranging from 100 to 150 °C for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, the vessel is cooled, and the excess ammonia and solvent are removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield methyl 6-aminopyrazine-2-carboxylate.

  • Hydrolysis: The isolated methyl ester is then subjected to hydrolysis, usually under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidification, to afford the final product, this compound.

Data Summary:

ParameterValue/Range
Starting Material Methyl 6-chloropyrazine-2-carboxylate
Key Reagent Anhydrous Ammonia
Solvent Methanol or other polar aprotic solvents
Temperature 100 - 150 °C
Reaction Time 4 - 12 hours
Yield Moderate to Good (typically 60-80%)
Purity Generally high after purification

Synthetic Route 2: Hofmann Rearrangement of Pyrazine-2,6-dicarboxamide

An alternative synthetic strategy involves the Hofmann rearrangement of pyrazine-2,6-dicarboxamide. This route begins with the more readily available pyrazine-2,6-dicarboxylic acid.

Experimental Protocol:

This multi-step synthesis proceeds as follows:

  • Amidation: Pyrazine-2,6-dicarboxylic acid is first converted to its corresponding dicarboxamide. This can be achieved by treating the diacid with thionyl chloride to form the diacyl chloride, followed by reaction with excess ammonia.

  • Hofmann Rearrangement: The resulting pyrazine-2,6-dicarboxamide is then subjected to the Hofmann rearrangement. This reaction is typically carried out by treating the diamide with a solution of bromine or N-bromosuccinimide in an aqueous solution of a strong base, such as sodium hydroxide.

  • Hydrolysis and Work-up: The reaction mixture is heated, leading to the rearrangement of one of the amide groups to an amine. Subsequent careful acidification of the reaction mixture will precipitate the this compound.

  • Purification: The crude product is collected by filtration and purified by recrystallization to obtain the final compound.

Data Summary:

ParameterValue/Range
Starting Material Pyrazine-2,6-dicarboxylic acid
Key Reagents Thionyl chloride, Ammonia, Bromine/NBS, Sodium Hydroxide
Solvent Water, Dioxane or other suitable solvents
Temperature 0 °C to 100 °C (multi-step)
Reaction Time 6 - 24 hours (multi-step)
Yield Variable, generally lower than Route 1
Purity Requires careful purification to remove byproducts

Comparison of Synthetic Routes

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Hofmann Rearrangement
Starting Material Availability 6-Chloropyrazine-2-carboxylic acid may be less common and more expensive.Pyrazine-2,6-dicarboxylic acid is generally more readily available and cost-effective.
Number of Steps Fewer steps, more direct.More steps, involving the preparation of the dicarboxamide intermediate.
Overall Yield Typically higher and more reliable.Can be lower and more variable due to the multi-step nature and potential for side reactions.
Reagent Safety and Handling Requires handling of anhydrous ammonia under pressure.Involves the use of corrosive thionyl chloride and hazardous bromine.
Scalability Generally more amenable to large-scale synthesis.May present challenges in scaling up due to the handling of hazardous reagents and potential for byproduct formation.

Logical Workflow for Synthesis Route Selection

Synthesis_Route_Selection start Start: Need to Synthesize This compound decision1 Is 6-Chloropyrazine-2-carboxylic acid readily available and cost-effective? start->decision1 route1 Route 1: Nucleophilic Aromatic Substitution decision1->route1 Yes route2 Route 2: Hofmann Rearrangement decision1->route2 No decision3 Are facilities equipped for handling pressurized ammonia? route1->decision3 decision2 Is a higher overall yield and fewer steps a priority? route2->decision2 decision2->route1 Yes decision4 Is experience with Hofmann rearrangement and handling of bromine available? decision2->decision4 No decision3->route2 No select_route1 Select Route 1 decision3->select_route1 Yes decision4->start No, Re-evaluate Options select_route2 Select Route 2 decision4->select_route2 Yes

Caption: Decision flowchart for selecting a synthetic route.

Signaling Pathway of a Potential Application

While the synthesis of this compound is the focus, it is important to understand its potential downstream applications. Derivatives of this compound are often investigated as inhibitors of various signaling pathways implicated in disease. For example, they could potentially be used to develop inhibitors of protein kinases, which are crucial regulators of cell signaling.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor 6-Aminopyrazine-2- carboxylic acid derivative (Potential Inhibitor) inhibitor->raf

Caption: Potential inhibitory action on the MAPK/ERK pathway.

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 6-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the characterization of 6-Aminopyrazine-2-carboxylic acid, a key building block in medicinal chemistry.

This document delves into the experimental data and protocols for X-ray crystallography, offering a direct visualization of the atomic arrangement, and contrasts it with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), which provide complementary structural information.

At a Glance: Comparing Characterization Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography of a related pyrazine derivative and a pyridine analogue, alongside typical data expected from spectroscopic analyses of this compound.

ParameterX-ray Crystallography¹H NMR¹³C NMRFTIRMass Spectrometry
Key Information 3D molecular structure, bond lengths, bond angles, crystal packingProton environment, chemical shifts (δ), coupling constants (J)Carbon framework, chemical shifts (δ)Functional groups, vibrational frequencies (cm⁻¹)Molecular weight, fragmentation pattern
Sample Data (Illustrative) See Tables 2 & 3 for bond lengths and angles of related structures.δ 8.1-8.3 (1H, d), 7.8-8.0 (1H, d), 6.5-6.7 (2H, br s, -NH₂)δ 165-170 (C=O), 155-160 (C-NH₂), 140-150 (pyrazine C), 130-140 (pyrazine C)~3400-3200 cm⁻¹ (N-H stretch), ~1700-1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (N-H bend)[M+H]⁺ = 140.0455

Table 1: High-level comparison of analytical techniques for the characterization of this compound.

Delving into the Crystal Lattice: X-ray Crystallography Data

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its expected solid-state conformation. Below are selected crystallographic data from (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide[1] and 6-amino-pyridinium-2-carboxylate[2], which contain similar structural motifs.

BondBond Length (Å) - Pyrazine Derivative[1]
C=N1.3017(18)
N-N1.403(2)
C-N (ring)1.341(2)

Table 2: Selected bond lengths from the crystal structure of (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide.

ParameterValue - Pyridine Analogue[2]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.6915(7)
b (Å) 19.265(5)
c (Å) 8.1468(16)
β (°) 92.47(2)
V (ų) 578.8(2)

Table 3: Unit cell parameters for 6-amino-pyridinium-2-carboxylate.

Experimental Corner: Detailed Protocols

Reproducibility and accuracy are the cornerstones of scientific research. This section provides detailed methodologies for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.[3] A suitable solvent system must be empirically determined, aiming for a solvent in which the compound is moderately soluble.

  • Data Collection: A suitable crystal is mounted on a goniometer head.[4] The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal while a detector records the diffraction pattern.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[1] The structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[1]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[5]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to a standard, such as tetramethylsilane (TMS).[6]

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.[8]

  • Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is recorded.[7] The sample is then placed in the infrared beam path, and the spectrum is collected.[9]

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Characteristic absorption bands are then assigned to specific functional groups.[10]

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).[11][12]

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[13][14]

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the characterization of this compound, emphasizing the central role of X-ray crystallography and its comparison with other techniques.

Characterization Workflow for this compound cluster_synthesis Sample Preparation cluster_characterization Primary Characterization cluster_alternatives Alternative & Complementary Techniques cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of This compound Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS X-ray Single-Crystal X-ray Diffraction Data_Comparison Comparative Analysis of Structural Data X-ray->Data_Comparison Data_Collection Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Solution->X-ray NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison

Caption: Workflow for the structural characterization of an organic molecule.

References

Safety Operating Guide

Navigating the Disposal of 6-Aminopyrazine-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe disposal of 6-Aminopyrazine-2-carboxylic acid (CAS No. 61442-38-4).

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and pants.
Respiratory Use a NIOSH-approved respirator if dust is generated.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by trained personnel and in accordance with established hazardous waste protocols.

  • Waste Characterization : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][2] Given the lack of specific data for this compound, it is prudent to handle it as a hazardous substance.

  • Containerization :

    • Place the waste material in a clearly labeled, sealed, and non-reactive container.

    • Do not mix with other waste materials to avoid unforeseen chemical reactions.[3]

    • The container must be in good condition and not leaking.

  • Labeling :

    • Clearly label the container with the full chemical name: "this compound".

    • Include the CAS number: "61442-38-4".

    • Add appropriate hazard warnings (e.g., "Caution: Hazardous Chemical Waste").

  • Storage :

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials, such as strong oxidizing agents.[1]

  • Professional Disposal :

    • Arrange for the collection and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with all available information on the chemical.

    • Do not attempt to dispose of the chemical down the drain or in regular trash.[1][3]

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[4] States may have their own, often more stringent, regulations.[4][5] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[1][2]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

Chemical Waste Disposal Workflow A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) (If unavailable, treat as hazardous) A->B C Determine if Hazardous Waste (Assume 'Yes' in this case) B->C D Segregate and Containerize (Properly labeled, sealed container) C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Disposal (Licensed Waste Hauler) E->F G Complete Waste Manifest (Cradle-to-Grave Documentation) F->G H Final Disposal (e.g., Incineration, Landfill) G->H

Caption: Decision workflow for the proper disposal of chemical waste.

References

Personal protective equipment for handling 6-Aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Aminopyrazine-2-carboxylic acid. The following procedures and recommendations are based on available safety data for aminopyrazine carboxylic acid isomers and related compounds. Users should always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on an assessment of potential hazards.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile rubber, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and always before leaving the laboratory area.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory. A face shield should be worn in situations with a higher risk of splashes or when handling larger quantities.[1][3]
Skin and Body Protection Laboratory coatA flame-retardant and chemical-resistant lab coat should be worn and properly fastened. Consider a disposable gown for procedures with a high risk of contamination.[1][2]
Respiratory Protection NIOSH/MSHA-approved respiratorA respirator may be required if working with the solid material outside of a fume hood, if dust is generated, or if exposure limits are exceeded.[2][3] The type of respirator will depend on the potential exposure concentration.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step guidance outlines the safe operational workflow for this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and eye protection) when handling the container.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

Handling and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[4]

  • Use dedicated spatulas and weighing boats for handling the powder.

  • Avoid the formation of dust during handling.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4]

  • Decontaminate all surfaces and equipment after use.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

  • Do not dispose of the chemical down the drain or in the regular trash.

Visualizing Safe Practices

To further clarify the procedural flow and safety hierarchy, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Perform Experiment c->d e Decontaminate Workspace d->e f Dispose of Waste e->f g Doff PPE f->g h Wash Hands g->h HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.